Product packaging for Phenyl bromoacetate(Cat. No.:CAS No. 84261-43-8)

Phenyl bromoacetate

货号: B7771351
CAS 编号: 84261-43-8
分子量: 215.04 g/mol
InChI 键: UEWYUCGVQMZMGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Phenyl bromoacetate is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B7771351 Phenyl bromoacetate CAS No. 84261-43-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

phenyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWYUCGVQMZMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004566
Record name Phenyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-72-4
Record name Phenyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Bromoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Phenyl Bromoacetate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Physicochemical Properties, Reactivity, and Strategic Applications of a Versatile Alkylating Agent

Abstract

Phenyl bromoacetate (CAS No. 620-72-4) is a vital bifunctional reagent in modern organic synthesis, prized for its role as a potent electrophile and a precursor to a wide array of complex molecules. This technical guide provides an in-depth analysis of its core chemical properties, spectroscopic signature, and reactivity profile. We will delve into the mechanistic underpinnings of its utility, particularly in nucleophilic substitution reactions, and present a detailed, field-tested protocol for its synthesis. Furthermore, this document highlights its strategic applications in the development of novel therapeutics and other advanced materials, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: The Strategic Importance of this compound

This compound is an aromatic ester distinguished by two key reactive sites: an electrophilic carbonyl carbon and a carbon atom bearing a labile bromide leaving group. This dual reactivity makes it a highly effective alkylating agent, enabling the introduction of a phenoxycarbonylmethyl moiety into a diverse range of nucleophilic substrates. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a critical building block in the synthesis of targeted therapeutics, including cannabinoid CB1 receptor antagonists and selective aldose reductase inhibitors.[1] This guide aims to provide a holistic and practical understanding of this compound, moving beyond a simple cataloging of its properties to explain the causality behind its reactivity and the strategic choices made in its synthetic applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. This compound is typically a colorless to pale yellow solid or liquid, a characteristic dependent on ambient temperature due to its low melting point.[2]

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below, providing at-a-glance information for experimental design and safety assessment.

PropertyValueSource(s)
CAS Number 620-72-4[1][3]
Molecular Formula C₈H₇BrO₂[4]
Molecular Weight 215.04 g/mol [4]
Appearance White to pale yellow solid or liquid[2]
Melting Point 31-33 °C[5]
Boiling Point 134 °C @ 15 mmHg[5]
Density 1.508 g/mL at 25 °C[5]
Solubility Soluble in organic solvents (ether, chloroform); Insoluble in water.[2]
Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments. The methylene protons (Br-CH₂ -C=O) adjacent to the bromine atom typically appear as a singlet at approximately 4.0-4.5 ppm. The aromatic protons of the phenyl ring will present as a complex multiplet between 7.0 and 7.5 ppm.

    • ¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon around 165-170 ppm and a signal for the methylene carbon (Br-C H₂-C=O) in the range of 25-30 ppm. The aromatic carbons will appear in the typical downfield region of 120-151 ppm.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1750-1770 cm⁻¹ . Other significant absorptions include C-O stretching bands in the 1100-1300 cm⁻¹ region and C-H stretching from the aromatic ring just above 3000 cm⁻¹.[7]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 214 and 216, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A prominent fragmentation pathway involves the loss of the bromine atom to give a fragment at m/z 135. Another key fragmentation is the cleavage of the ester, leading to a phenoxy radical and a bromoacetyl cation ([BrCH₂CO]⁺) at m/z 121 and 123. The phenyl cation at m/z 77 is also an expected fragment.

Synthesis of this compound: An Experimental Protocol

The most common and efficient method for the synthesis of this compound is the esterification of phenol with a bromoacetyl halide, such as bromoacetyl chloride or bromide.[2] This reaction proceeds readily due to the high electrophilicity of the acyl halide. Below is a detailed protocol adapted from standard esterification procedures for phenols.[8]

Causality in Experimental Design

The choice of an acyl halide over a carboxylic acid (bromoacetic acid) is critical for this synthesis. Phenols are less nucleophilic than aliphatic alcohols, and their direct esterification with carboxylic acids is often slow and requires harsh conditions. The highly reactive acyl halide circumvents this issue. A base, such as pyridine or triethylamine, is often used to neutralize the hydrogen halide byproduct, driving the reaction to completion. For this protocol, we will adapt a well-established method for phenyl ester synthesis that does not require an additional base, relying on the removal of the gaseous HCl byproduct.

Step-by-Step Synthesis Protocol

Reaction: Phenol + Bromoacetyl Chloride → this compound + HCl

Materials:

  • Phenol (9.41 g, 0.10 mol)

  • Bromoacetyl chloride (17.3 g, 0.11 mol, 1.1 equiv)

  • Anhydrous Toluene (100 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl gas), add phenol and anhydrous toluene.

  • Reaction Initiation: Stir the mixture at room temperature to dissolve the phenol. Slowly add the bromoacetyl chloride to the solution dropwise over 15 minutes. The reaction is exothermic, and a gentle evolution of HCl gas will be observed.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approximately 110 °C) using a heating mantle. Maintain the reflux for 2 hours to ensure the reaction goes to completion. The cessation of HCl evolution is a good indicator.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic impurities), and finally with 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation (Boiling Point: 134 °C @ 15 mmHg) to yield pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by comparing its ¹H NMR, ¹³C NMR, and IR spectra with the data presented in Section 2.2.

// Edges Phenol -> Reaction_Vessel; Bromoacetyl_Chloride -> Reaction_Vessel; Reaction_Vessel -> Reflux [label="Dropwise Addition"]; Reflux -> Wash_H2O [label="Cool to RT"]; Wash_H2O -> Wash_NaHCO3; Wash_NaHCO3 -> Wash_Brine; Wash_Brine -> Dry; Dry -> Evaporate; Evaporate -> Distill [label="Crude Product"]; Distill -> Final_Product; } Figure 1: A generalized workflow for the synthesis and purification of this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in its reactivity as an electrophile, primarily participating in bimolecular nucleophilic substitution (Sₙ2) reactions.

The Sₙ2 Reaction Mechanism

The carbon atom attached to the bromine is electron-deficient due to the inductive effect of both the adjacent carbonyl group and the bromine atom. This makes it an excellent electrophilic site for attack by a wide range of nucleophiles (e.g., amines, thiolates, carboxylates, and enolates).

The reaction proceeds via a concerted, single-step mechanism. The nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom (a "backside attack"). Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. This mechanism leads to an inversion of stereochemistry at the electrophilic carbon if it is a chiral center.

// Reactants Reactants [label=<

Nu- +

];

// Transition State TS [label=<

[Nu---C---Br]⠇

, fontcolor="#EA4335"];

// Products Products [label=<

+ Br-

];

// Arrows Reactants -> TS [label="Backside Attack", fontcolor="#5F6368"]; TS -> Products [label="Leaving Group Departure", fontcolor="#5F6368"]; } Figure 2: The concerted Sₙ2 mechanism involving this compound.

Note: The placeholder images in the DOT script should be replaced with actual chemical structure images for a final document.

The Role of the Solvent

The choice of solvent is critical for the success of Sₙ2 reactions. Polar aprotic solvents, such as acetone, acetonitrile, or dimethylformamide (DMF), are ideal. These solvents can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the reaction rate. In contrast, polar protic solvents (like water or ethanol) would form a solvent cage around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.

  • Synthesis of Cannabinoid CB1 Receptor Antagonists: It is used in the preparation of 1,2,3-triazole derivatives, which are being investigated as potential treatments for obesity and related metabolic disorders.[1] The phenoxycarbonylmethyl group is installed via alkylation of a suitable nucleophile.

  • Preparation of Aldose Reductase Inhibitors: this compound is a key reagent in the synthesis of[8][9][10]triazino[4,3-a]benzimidazole acetic acid derivatives. These compounds are being studied for their potential to treat complications arising from diabetes.[1]

  • General Alkylation Reagent: Beyond specific drug targets, it serves as a general and efficient reagent for attaching a protected acetic acid moiety to various substrates. The resulting phenyl ester can then be hydrolyzed under basic conditions to reveal the carboxylic acid, making this compound a useful carboxymethylating agent.

Handling, Safety, and Storage

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a skin and eye irritant.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

Conclusion

This compound is a potent and versatile reagent with a well-defined reactivity profile. Its utility as an Sₙ2 electrophile makes it an indispensable tool for medicinal chemists and researchers in organic synthesis. A comprehensive understanding of its properties, reaction mechanisms, and proper handling is crucial for its effective and safe application in the laboratory. The synthetic protocol and mechanistic insights provided in this guide serve as a foundational resource for professionals seeking to incorporate this valuable building block into their research and development programs.

References

Phenyl Bromoacetate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This whitepaper provides an in-depth technical guide on phenyl bromoacetate, a versatile reagent pivotal in advanced organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document elucidates the compound's core characteristics, reactivity, and strategic applications, grounded in established scientific principles.

Core Identification and Molecular Architecture

This compound, identified by CAS Number 620-72-4 , is an organic compound with the molecular formula C₈H₇BrO₂.[1][2] Its structure features a bromoacetyl group ester-linked to a phenyl ring. This unique combination of an aromatic moiety and a reactive alkyl halide makes it a valuable intermediate in a multitude of chemical transformations.[3]

The molecular architecture is precisely defined by its IUPAC name, phenyl 2-bromoacetate , and can be represented by the SMILES string BrCC(=O)Oc1ccccc1.[4] This structure imparts a calculated molecular weight of approximately 215.04 g/mol .[2]

Table 1: Key Chemical Identifiers
IdentifierValue
CAS Number 620-72-4[5]
Molecular Formula C₈H₇BrO₂[6]
IUPAC Name phenyl 2-bromoacetate[4]
Synonyms Bromoacetic Acid Phenyl Ester, Phenyl 2-bromoacetate[2]
Molecular Weight 215.04 g/mol [2]
SMILES C1=CC=C(C=C1)OC(=O)CBr[4]
InChI Key UEWYUCGVQMZMGY-UHFFFAOYSA-N

Physicochemical Properties and Spectroscopic Profile

This compound typically appears as a colorless to pale yellow liquid or a low-melting solid.[1] It is soluble in common organic solvents like ethanol and ether but demonstrates insolubility in water.[2][5] High purity, often exceeding 98.0%, is crucial for its application in sensitive synthetic protocols.[1]

Table 2: Physicochemical Data
PropertyValue
Melting Point 31-33 °C (lit.)[5]
Boiling Point 134 °C at 15 mmHg (lit.)[5]
Density 1.508 g/mL at 25 °C (lit.)[5]
Appearance Colorless to slightly yellow liquid or light yellow crystalline solid[1]
Solubility Soluble in ethanol and ether; insoluble in water[2][5]

The structural integrity of this compound can be verified through standard spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are available in public databases for reference.[4][7][8] These analytical methods are fundamental for quality control and reaction monitoring.

Synthesis and Manufacturing

The principal synthesis route for this compound involves the esterification of phenol with bromoacetyl bromide.[1][9] This reaction is typically performed under controlled conditions to ensure high yield and purity of the final product. The availability of the starting materials makes this a cost-effective process for industrial-scale production.[1]

Synthesis_Workflow Phenol Phenol Reaction_Vessel Esterification Reaction (Controlled Conditions) Phenol->Reaction_Vessel Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetyl_Bromide->Reaction_Vessel Phenyl_Bromoacetate This compound Reaction_Vessel->Phenyl_Bromoacetate HBr_byproduct HBr (byproduct) Reaction_Vessel->HBr_byproduct caption Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the bromoacetyl moiety, which functions as a potent alkylating agent .[3] The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions (Sₙ2).[3] This allows for the covalent attachment of the phenoxyacetyl group to a wide range of nucleophiles, a cornerstone of its utility in constructing complex molecules.[10]

Alkylating agents, in a broader context, exert their effects by transferring an alkyl group to nucleophilic sites on biomolecules like DNA and proteins.[11][12] This action can lead to DNA damage, strand breaks, and abnormal base pairing, ultimately disrupting cellular processes.[13] While this compound's primary use is as a synthetic building block, its inherent alkylating nature underpins its reactivity. The electron-withdrawing phenyl ester group can influence the reactivity of the α-carbon, making it highly susceptible to nucleophilic attack.

Alkylation_Mechanism cluster_reactants Reactants cluster_products Products PBA This compound (Electrophile) Transition_State Sₙ2 Transition State [Nu---CH₂(Br)---CO₂Ph]⁻ PBA->Transition_State Nucleophile Nucleophile (Nu:⁻) Nucleophile->Transition_State Nucleophilic Attack Alkylated_Product Alkylated Product (Nu-CH₂CO₂Ph) Bromide_Ion Bromide Ion (Br⁻) Transition_State->Alkylated_Product Transition_State->Bromide_Ion Leaving Group Departure caption General Sₙ2 Alkylation Mechanism

Caption: Generalized Sₙ2 alkylation mechanism involving this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a phenoxycarbonylmethyl group is leveraged in the development of novel therapeutics.

  • Cannabinoid CB1 Receptor Antagonists: It is used in the preparation of 1,2,3-triazole derivatives, which are being investigated as antagonists for the cannabinoid CB1 receptor.[14] These compounds have potential applications in managing obesity and metabolic disorders.[14]

  • Aldose Reductase Inhibitors: The synthesis of[3][5][6]triazino[4,3-a] benzimidazole acetic acid derivatives, which act as selective aldose reductase inhibitors, employs this compound.[2][14] These inhibitors are a promising therapeutic strategy for treating diabetic complications.[14]

  • Complex Natural Product Synthesis: this compound has been utilized in the synthesis of complex molecular architectures, such as the A-ring of cylindrospermopsin, a potent toxin.[15]

  • Thiazolidinone Derivatives: It is a key reagent in the synthesis of various 4-thiazolidinones, a class of compounds with diverse biological activities.[15]

Industrial Applications

Beyond pharmaceuticals, this compound is an effective preservative in industrial products.[1] Its ability to inhibit microbial growth makes it a valuable additive in paints and metal cutting fluids, extending their shelf life and maintaining performance.[9]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes skin and eye irritation.[4][16]

Experimental Protocol: Safe Handling
  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[16]

  • Personal Protective Equipment (PPE): Wear impervious clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields.[16]

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Do not eat, drink, or smoke in the work area.[16] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.[17]

  • Emergency Procedures:

    • Inhalation: Move the victim to fresh air and seek medical attention.[17]

    • Skin Contact: Wash the affected area with plenty of soap and water.[16][17]

    • Eye Contact: Rinse cautiously with water for several minutes.[16]

    • Ingestion: Rinse mouth and drink 200-300 ml of water. Seek immediate medical attention.[17]

Conclusion

This compound (CAS 620-72-4) is a highly versatile and reactive intermediate with significant utility in both pharmaceutical research and industrial applications. Its well-defined molecular structure and predictable reactivity as an alkylating agent make it an indispensable tool for organic chemists. Understanding its properties, synthesis, and handling protocols is essential for its safe and effective use in the development of complex molecules and innovative products.

References

Phenyl bromoacetate synthesis from phenol and bromoacetyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Phenyl Bromoacetate from Phenol and Bromoacetyl Bromide

Abstract

This compound (CAS No. 620-72-4) is a pivotal intermediate in organic synthesis, with significant applications in the pharmaceutical and chemical industries.[1] Its structure incorporates a reactive bromoacetyl moiety, making it a valuable alkylating agent for constructing complex molecular architectures.[2] This guide provides a comprehensive technical overview of the synthesis of this compound via the esterification of phenol with bromoacetyl bromide. We will delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol, address critical safety considerations, and outline methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the preparation of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound is more than a simple ester; it is a strategic building block in the development of novel therapeutics and advanced materials.[1] Its utility is prominently demonstrated in the synthesis of compounds with significant therapeutic potential. For example, it is a key reagent in the creation of 1,2,3-triazole derivatives, which are under investigation as cannabinoid CB1 receptor antagonists for managing metabolic disorders.[2][3] Furthermore, it plays a crucial role in the synthesis of[3][4][5]triazino[4,3-a]benzimidazole acetic acid derivatives, which function as selective aldose reductase inhibitors, offering a promising avenue for treating diabetic complications.[2][3]

Beyond its pharmaceutical applications, this compound also serves as an effective industrial preservative in products like paints and metal cutting fluids, where it inhibits microbial growth and extends product life.[1][3] The synthesis from readily available precursors like phenol and bromoacetyl bromide makes it a cost-effective choice for large-scale production.[3] This guide aims to provide a thorough understanding of this synthesis, grounded in established chemical principles and practical laboratory insights.

Reaction Mechanism: A Base-Catalyzed Nucleophilic Acyl Substitution

The synthesis of this compound from phenol and bromoacetyl bromide is a classic example of esterification, specifically the O-acylation of a phenol. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is significantly enhanced by the presence of a base.[4][5] This specific application of base-catalyzed acylation is widely known as the Schotten-Baumann reaction .[4][6]

The Causality Behind Base Catalysis:

Phenols are generally weak nucleophiles compared to aliphatic alcohols because the lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack.[7] A direct reaction between phenol and an acyl chloride is often slow and inefficient.[8][9]

To overcome this low reactivity, a base such as sodium hydroxide (NaOH) or pyridine is employed. The base performs a critical function: it deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion .[7] This ion is a vastly superior nucleophile because the negative charge is localized on the oxygen atom, making it highly reactive towards the electrophilic carbonyl carbon of the bromoacetyl bromide.[10] The base also serves to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.[7]

The reaction is typically performed under Schotten-Baumann conditions, often utilizing a biphasic system (e.g., dichloromethane and water) to minimize the competing hydrolysis of the highly reactive bromoacetyl bromide by the aqueous base.[4][5]

G process process input input output output condition condition safety safety phenol Phenol DCM dissolve Dissolve Phenol in DCM Add Aqueous NaOH phenol->dissolve naoh Aqueous NaOH naoh->dissolve bab Bromoacetyl Bromide add_bab Slow Dropwise Addition of Bromoacetyl Bromide bab->add_bab hood FUME HOOD hood->phenol hood->naoh hood->bab start Start start->hood cool Cool to 0-5 °C Vigorous Stirring dissolve->cool cool->add_bab react Stir at RT (2-3 hours) add_bab->react workup Separatory Funnel: Separate Layers react->workup wash Wash Organic Layer (HCl, NaHCO₃, Brine) workup->wash dry Dry with MgSO₄ wash->dry evap Rotary Evaporation dry->evap purify Purification (Recrystallization or Distillation) evap->purify end_product Pure Phenyl Bromoacetate purify->end_product

References

Phenyl bromoacetate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Phenyl Bromoacetate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: Understanding the Role and Behavior of this compound

This compound (CAS No. 620-72-4) is an aromatic ester of significant interest in synthetic organic chemistry.[1] With a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g/mol , it serves as a versatile intermediate and alkylating agent.[2][3][4] Its utility is prominent in the synthesis of various pharmaceutical and agrochemical compounds, including 1,2,3-triazole derivatives that act as cannabinoid CB1 receptor antagonists and triazino-benzimidazole derivatives developed as selective aldose reductase inhibitors.[1]

The success of any chemical synthesis hinges on the precise control of reaction conditions, chief among them being the choice of solvent. A solvent's primary role is to dissolve reactants, bringing them into the same phase to facilitate molecular collisions and subsequent reactions. Therefore, a comprehensive understanding of a reagent's solubility profile is not merely academic; it is a critical prerequisite for reaction design, optimization, and scale-up.

This guide provides an in-depth analysis of the solubility of this compound in common organic solvents. We will explore the theoretical principles governing its solubility, present qualitative and inferred data, and provide a robust experimental protocol for quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's behavior in solution.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound is a molecule with distinct polar and nonpolar regions, which gives it a nuanced solubility profile.

Key Structural Features:

  • Phenyl Ring (C₆H₅): This large, nonpolar aromatic ring is hydrophobic and favors interactions with nonpolar solvents through van der Waals forces (specifically, London dispersion forces).

  • Ester Group (-CO₂-): The carbonyl (C=O) and ether linkage (C-O-C) create a polar region in the molecule. The oxygen atoms have lone pairs of electrons and partial negative charges, while the carbonyl carbon has a partial positive charge. This allows for dipole-dipole interactions with polar solvents.[5][6]

  • Bromomethyl Group (Br-CH₂-): The electronegative bromine atom induces a dipole moment, adding to the overall polarity of this portion of the molecule.

The general principle of "like dissolves like" is paramount here.[7] Polar solvents will more effectively solvate the polar ester functionality, while nonpolar solvents will interact more favorably with the nonpolar phenyl ring. The overall solubility in a given solvent is a balance of these competing interactions. Although the ester's oxygen atoms have lone pairs, making them hydrogen bond acceptors, the molecule lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[8][9] However, it can participate in hydrogen bonding with protic solvents (like ethanol), where the solvent acts as the donor.[8][9]

Diagram: Intermolecular Forces in Solution

The following diagram illustrates the primary intermolecular forces between this compound and two representative solvent types: a polar protic solvent (Ethanol) and a nonpolar solvent (Hexane).

G cluster_0 Scenario 1: Polar Protic Solvent cluster_1 Scenario 2: Nonpolar Solvent PBA1 This compound (Polar Ester Group) Solvent1 Ethanol (Polar -OH Group) PBA1->Solvent1  Hydrogen Bonding (Acceptor) + Dipole-Dipole Interactions PBA2 This compound (Nonpolar Phenyl Ring) Solvent2 Hexane (Nonpolar Alkane) PBA2->Solvent2  London Dispersion Forces  

Caption: Intermolecular forces governing solubility.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 620-72-4[2][10]
Molecular Formula C₈H₇BrO₂[2][11][10]
Molecular Weight 215.04 g/mol [2][3][4]
Appearance Colorless to slightly yellow transparent liquid or light yellow crystalline solid[2]
Melting Point 31-33 °C[2][4]
Boiling Point 134 °C at 15 mmHg[2][4][12]
Density 1.508 g/mL at 25 °C[2][4][12]

Solubility Profile of this compound

Based on available literature and an understanding of its physicochemical properties, a qualitative solubility profile for this compound can be constructed. Direct quantitative data is sparse, but reliable qualitative statements and inferences from structurally similar compounds (e.g., ethyl bromoacetate, phenyl acetate) provide a strong predictive foundation.[13][14]

Table 2: Qualitative Solubility in Common Organic Solvents
SolventSolvent TypePredicted SolubilityRationale / Notes
Water Polar ProticInsoluble The large, hydrophobic phenyl ring dominates, overcoming the polarity of the ester group. Explicitly stated in multiple sources.[1][2][12]
Ethanol Polar ProticSoluble The ethyl group provides some nonpolar character to interact with the phenyl ring, while the hydroxyl (-OH) group can hydrogen-bond with the ester's oxygen atoms. Explicitly stated as soluble.[1][2][12]
Diethyl Ether Polar AproticSoluble Ether has a moderate polarity that can solvate the ester group, and its alkyl chains interact well with the phenyl ring. Explicitly stated as soluble.[1][2][12]
Acetone Polar AproticSoluble Acetone is a strong polar aprotic solvent capable of strong dipole-dipole interactions with the ester group. The related ethyl bromoacetate is soluble in acetone.[13][15]
Chloroform Polar AproticSoluble A common solvent for a wide range of organic compounds. Explicitly stated as soluble.[11]
Benzene / Toluene Nonpolar AromaticSoluble The aromatic nature of these solvents leads to favorable π-stacking and dispersion forces with the phenyl ring of the solute. Ethyl bromoacetate is soluble in benzene.[16]
Hexane / Heptane Nonpolar AliphaticSparingly Soluble to Soluble Solubility is driven by dispersion forces with the phenyl ring. While likely soluble, it may be less so than in aromatic or more polar solvents. Ethyl bromoacetate is soluble in hydrocarbons.[15]

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as kinetic studies or crystallization development, a quantitative measure of solubility is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a specific organic solvent at a controlled temperature.

Methodology: Isothermal Shake-Flask Method

This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity, ≥98%)

  • Solvent of interest (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or sealed flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Apparatus for quantification (e.g., Gravimetric: vacuum oven; Spectroscopic: UV-Vis spectrophotometer or HPLC system)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a vial. "Excess" means enough solid will visibly remain undissolved after equilibrium is reached.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation ensures the solution is homogeneously saturated.

  • Phase Separation: After equilibration, remove the vial and let it stand at the same temperature to allow the excess solid to settle.

  • Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This filtration step is critical to remove any undissolved microcrystals.

  • Quantification (Gravimetric Method):

    • Record the mass of the tared vial containing the filtered saturated solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried this compound is achieved.

    • Calculate the solubility in g/100 mL or other desired units based on the mass of the residue and the volume of the solution taken.

  • Quantification (Spectroscopic Method):

    • Dilute the filtered sample accurately with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the sample using the chosen method (e.g., HPLC-UV) and determine the concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

G start Start prep 1. Add Excess Solute & Known Volume of Solvent to Vial start->prep equilibrate 2. Equilibrate in Shaker (Constant Temp, 24-48h) prep->equilibrate settle 3. Settle & Separate Phases equilibrate->settle filter 4. Filter Supernatant (Syringe Filter) settle->filter quantify 5. Quantify Solute filter->quantify gravimetric Gravimetric Analysis: Evaporate Solvent, Weigh Residue quantify->gravimetric Method A spectroscopic Spectroscopic Analysis: Dilute Sample, Measure vs. Calibration Curve quantify->spectroscopic Method B calculate 6. Calculate Solubility gravimetric->calculate spectroscopic->calculate end_node End calculate->end_node

Caption: Workflow for quantitative solubility measurement.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.[17]

  • Hazards: It is classified as causing skin and serious eye irritation.[18][19] It may also cause respiratory irritation and is harmful if swallowed.[18][19]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19] All handling should be performed in a well-ventilated chemical fume hood.[11][18]

  • Handling: Avoid contact with skin, eyes, and clothing.[18] Do not inhale dust or vapors. Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] It is incompatible with strong oxidizing agents and strong bases.[18]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]

Conclusion

This compound exhibits a solubility profile consistent with its molecular structure, which contains both large nonpolar (phenyl) and polar (ester, bromo) moieties. It is readily soluble in a range of common polar aprotic and nonpolar organic solvents such as ethanol, ether, chloroform, and acetone, but is insoluble in water.[2] This behavior makes it highly adaptable for use in various reaction media. For precise applications, the quantitative experimental protocol provided in this guide offers a reliable path to determine its exact solubility under specific conditions. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards. This comprehensive understanding of solubility is fundamental to the effective and safe application of this compound in research and development.

References

A Technical Guide to the Stability and Storage of Phenyl Bromoacetate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl bromoacetate (CAS No. 620-72-4) is a vital reagent and intermediate in modern organic synthesis, particularly within the pharmaceutical and drug development sectors.[1][2] Its utility lies in its bifunctional nature: an ester and a reactive α-halo-carbonyl moiety, which makes it an effective alkylating agent.[3] It serves as a key building block in the synthesis of complex molecules, including potential cannabinoid CB1 receptor antagonists and selective aldose reductase inhibitors.[1][2] However, the very chemical features that make this compound a valuable synthetic tool also render it susceptible to degradation. This inherent reactivity necessitates a thorough understanding of its stability profile to ensure its integrity from procurement to application.

This guide provides an in-depth analysis of the factors governing the stability of this compound. Moving beyond simple procedural recommendations, we will explore the causal mechanisms of its degradation, establish field-proven storage and handling protocols, and detail a self-validating workflow for assessing its purity over time. The objective is to equip researchers, scientists, and drug development professionals with the expertise to preserve the quality of this critical reagent, thereby ensuring the reliability and reproducibility of their scientific outcomes.

Section 1: Physicochemical Properties and Intrinsic Reactivity

A foundational understanding of this compound's properties is essential to comprehending its stability. It is a colorless to light yellow liquid or crystalline solid, a characteristic dependent on ambient temperature due to its low melting point.[1][4] Its solubility profile—readily soluble in organic solvents like ethanol and ether but insoluble in water—is a critical factor in both its application and its degradation pathways.[1][2][5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 620-72-4[1][6]
Molecular Formula C₈H₇BrO₂[1][6]
Molecular Weight 215.04 g/mol [6]
Appearance Colorless to slightly yellow liquid or solid[1][4]
Melting Point 31-33 °C[1][2]
Boiling Point 134 °C at 15 mmHg[2][5]
Density ~1.508 g/mL at 25 °C[1]
Solubility Insoluble in water; Soluble in ethanol, ether[1][2][5]

The molecule's reactivity is dominated by two key features illustrated below:

  • The Ester Group: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack, which is the basis for hydrolytic degradation.[7]

  • The α-Bromo Group: The bromine atom is a good leaving group, making the adjacent carbon a potent electrophile for Sₙ2-type nucleophilic substitution reactions.[3][4] This is the feature exploited in its synthetic applications but also a potential pathway for degradation if exposed to nucleophilic contaminants.[3]

cluster_main This compound Structure cluster_reactivity Key Reactive Sites mol ester_site Electrophilic Carbonyl (Susceptible to Hydrolysis) bromo_site Electrophilic Carbon (Site for Alkylation/Substitution)

Caption: Chemical structure and key reactive sites of this compound.

Section 2: Primary Degradation Pathways

The principal threat to the long-term stability of this compound is its susceptibility to hydrolysis, a chemical reaction with water.[4][8] This process is the most common reason for a decrease in purity during storage.

Mechanism of Hydrolysis

Hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester functional group.[7] This reaction cleaves the ester bond, yielding phenol and bromoacetic acid. Subsequently, bromoacetic acid can further decompose or react, but the initial formation of acidic species is critical.

A significant concern is that the hydrolysis can be auto-catalytic. The reaction can be catalyzed by both acid and base.[9][10] If even a small amount of hydrolysis occurs, the resulting hydrobromic acid (from bromoacetic acid) can lower the pH and catalyze further degradation, creating a runaway decomposition process.[4] This underscores the absolute necessity of excluding moisture.

PBA This compound (C₈H₇BrO₂) Degradation Hydrolysis Reaction (Acid/Base Catalyzed) PBA->Degradation H2O Water (H₂O) (Moisture) H2O->Degradation Phenol Phenol (Impurity) Degradation->Phenol Forms HBr Bromoacetic Acid / HBr (Acidic Byproduct) Degradation->HBr Forms Autocatalysis Auto-catalysis HBr->Autocatalysis Initiates Autocatalysis->Degradation Accelerates

Caption: The auto-catalytic cycle of this compound hydrolysis.

Other Degradation Routes

While hydrolysis is primary, the high reactivity of the α-bromo group means that this compound will readily react with any nucleophilic contaminants present.[3] This could include trace amounts of amines, alcohols, or other reagents, leading to a complex impurity profile.

Section 3: Recommended Storage and Handling Protocols

The cornerstone of maintaining this compound integrity is the stringent exclusion of atmospheric moisture and the control of temperature.[11][] The following protocols are derived from an understanding of the degradation mechanisms described above.

Core Storage Conditions
  • Temperature: Refrigerated storage at 2-8 °C is strongly recommended. Lowering the temperature drastically reduces the rate of all chemical reactions, including hydrolysis.[13][14] This temperature is also well below the compound's melting point, maintaining it in a solid state which can further limit degradation kinetics.

  • Atmosphere: Store under a dry, inert atmosphere such as Nitrogen or Argon .[11] This is the most critical step for preventing hydrolysis. The inert gas displaces moist air from the container's headspace, directly removing the key reactant for degradation.

  • Container: Use tightly sealed, amber glass containers . The tight seal is essential for maintaining the inert atmosphere and preventing moisture ingress.[11] Amber glass protects the compound from potential photodegradation, a standard precautionary measure for complex organic molecules.[]

  • Incompatible Materials: Store away from strong bases and oxidizing agents, as these can cause rapid decomposition.[11]

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows reaction kinetics; maintains solid state.[13]
Atmosphere Dry Nitrogen or ArgonDisplaces moisture, preventing hydrolysis.[11]
Container Tightly-sealed Amber GlassPrevents moisture/air ingress and light exposure.[11][]
Segregation Away from bases and oxidizersAvoids rapid, incompatible reactions.[11]
Best Practices for Handling
  • Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water.

  • Dry Environment: Whenever possible, handle the material in a glove box or glove bag with a dry atmosphere. If this is not feasible, work quickly in a well-ventilated fume hood on a day with low ambient humidity.

  • Inert Gas Blanket: After dispensing the required amount, flush the container's headspace with dry nitrogen or argon before re-sealing tightly.

  • Use Dry Equipment: Ensure all spatulas, glassware, and solvents used are scrupulously dry.

Section 4: Assessing this compound Stability: A Validating Workflow

For long-term storage or when using a previously opened container, it is crucial to validate the compound's integrity.[15] The following multi-step workflow provides a self-validating system to confirm purity.

start Start: Assess Sample Integrity visual Step 1: Visual Inspection (Color, Phase) start->visual decision1 Colorless Solid/Liquid? No Discoloration? visual->decision1 titration Step 2: Acidity Titration (Detects HBr) decision1->titration Yes fail Result: Fail Purify or Discard decision1->fail No (Yellow/Brown) decision2 Acidity Below Threshold? titration->decision2 gc Step 3: GC Purity Assay (Quantitative) decision2->gc Yes decision2->fail No (High Acidity) decision3 Purity ≥ 98%? gc->decision3 pass Result: Pass Suitable for Use decision3->pass Yes decision3->fail No

Caption: A sequential workflow for validating this compound stability.

Protocol 1: Visual and Physical Inspection
  • Objective: A rapid, qualitative check for gross degradation.

  • Methodology:

    • Observe the material in its sealed container.

    • Note the color. High-purity this compound should be colorless to very pale yellow.[1] A significant yellow or brown coloration is a strong indicator of decomposition products.

    • Note the physical state. At room temperature (~20-25°C), it should be a solid or partially melted solid. If it is entirely liquid well below its melting point, it may indicate the presence of impurities that depress the freezing point.

Protocol 2: Acidity by Titration
  • Objective: To quantify the extent of hydrolysis by measuring the acidic byproduct (HBr).

  • Methodology:

    • Accurately weigh approximately 1.0 g of this compound into a 125 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of neutral ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with a standardized 0.1 M solution of sodium hydroxide (NaOH) until a faint, persistent pink endpoint is reached.

    • Record the volume of NaOH used.

    • Calculation: Calculate the acid content. A sharp increase from a baseline value established with a fresh batch indicates significant hydrolysis.

Protocol 3: Purity Assessment by Gas Chromatography (GC)
  • Objective: To obtain a quantitative measure of purity and identify the presence of degradation products. This is the standard assay method for this compound.[1]

  • Methodology:

    • Sample Preparation: Prepare a solution of this compound in a suitable dry solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

    • GC Conditions (Example):

      • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

      • Injector: Split/splitless, 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

      • Detector: Flame Ionization Detector (FID), 280 °C.

      • Carrier Gas: Helium or Hydrogen.

    • Analysis: Inject 1 µL of the sample. The retention time for this compound should be consistent. The presence of earlier eluting peaks (e.g., phenol) or other new peaks indicates impurity. Purity is determined by the area percent of the main peak relative to the total area of all peaks. A purity of ≥98.0% is a typical quality standard.[1]

Conclusion

The synthetic power of this compound is intrinsically linked to its chemical reactivity. This reactivity, primarily its pronounced sensitivity to moisture-driven hydrolysis, defines its stability challenges. By understanding the causal mechanisms of degradation, researchers can move beyond rote compliance with storage instructions and implement informed, robust handling strategies. The preservation of this compound's integrity hinges on a strict, multi-faceted protocol: storage in a cold, dry, and inert environment. Implementing the validation workflow described herein provides a crucial quality control checkpoint, ensuring that this valuable reagent performs reliably and reproducibly in the demanding context of research and drug development.

References

Phenyl Bromoacetate (CAS: 620-72-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl bromoacetate (CAS: 620-72-4) is a bifunctional aromatic ester that has emerged as a crucial building block in modern organic synthesis and a valuable component in industrial formulations.[1][2] Characterized by a phenyl ester group and a reactive α-bromoacetyl moiety, this compound serves as a potent alkylating agent, enabling the construction of complex molecular architectures.[3] Its significance is particularly pronounced in the field of medicinal chemistry, where it functions as a key intermediate in the synthesis of novel therapeutic agents, including cannabinoid receptor antagonists and aldose reductase inhibitors.[1][4][5] Beyond the laboratory, its antimicrobial properties have led to its adoption as an effective preservative in industrial products like paints and metalworking fluids.[2][4][6] This guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis, applications, and safety protocols, designed to equip researchers and drug development professionals with the technical knowledge required for its effective utilization.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical characteristics is fundamental to its successful application in research and development. This compound is unambiguously identified by its IUPAC name, CAS registry number, and molecular structure.

1.1 Chemical Identifiers

  • IUPAC Name : phenyl 2-bromoacetate[7]

  • CAS Number : 620-72-4[4][6][7][8]

  • Molecular Formula : C₈H₇BrO₂[1][4][6][7]

  • Molecular Weight : 215.04 g/mol [1][7]

  • InChI Key : UEWYUCGVQMZMGY-UHFFFAOYSA-N[7]

  • Canonical SMILES : C1=CC=C(C=C1)OC(=O)CBr[7]

  • Synonyms : Bromoacetic Acid Phenyl Ester, Phenyl α-bromoacetate, Acetic acid, bromo-, phenyl ester[1][6][7][8]

1.2 Physicochemical Data

The compound's physical state can vary from a solid to a liquid at ambient temperatures, a critical consideration for handling and reaction setup.[4] Its solubility profile dictates the choice of appropriate solvent systems for reactions and purifications.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid or crystalline solid[1][4]
Melting Point 31-33 °C[1][4][6]
Boiling Point 134 °C @ 15 mmHg[1][4][6]
Density 1.508 g/mL at 25 °C[1][4][6]
Flash Point >230 °F (>110 °C)[1][4][6]
Solubility Soluble in ethanol, ether; Insoluble in water[1][4][6]

Part 2: Synthesis and Quality Control

The reliable synthesis and stringent quality assessment of this compound are paramount for ensuring reproducibility in experimental workflows. The most common laboratory and industrial synthesis involves a direct esterification reaction.

2.1 Synthesis Pathway: Esterification of Phenol

This compound is efficiently prepared through the reaction of phenol with bromoacetyl bromide.[2][4] This method is favored for its high atom economy and straightforward execution.

  • Causality of Experimental Choice : Phenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. Bromoacetyl bromide is an excellent acylating agent because the bromine atom is a good leaving group, facilitating the reaction. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrobromic acid (HBr) byproduct, driving the equilibrium towards product formation and preventing potential side reactions.

Synthesis_Workflow cluster_reactants Reactants phenol Phenol reaction_vessel Reaction (0°C to RT) phenol->reaction_vessel 1 eq bromoacetyl_bromide Bromoacetyl Bromide bromoacetyl_bromide->reaction_vessel 1.1 eq base Base (e.g., Pyridine) in Solvent (e.g., DCM) base->reaction_vessel workup Aqueous Workup (Quench, Wash, Dry) reaction_vessel->workup purification Purification (e.g., Distillation or Crystallization) workup->purification product This compound (Final Product) purification->product Alkylation_Mechanism cluster_reactants Reactants cluster_products Products Nu Nucleophile (Nu:⁻) TS [Nu---C---Br]⁻ Nu->TS Sₙ2 Attack PBA This compound PBA->TS Product Alkylated Product (Nu-CH₂CO₂Ph) TS->Product Bond Formation LeavingGroup Bromide Ion (Br⁻) TS->LeavingGroup Bond Cleavage

References

Phenyl Bromoacetate: A Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenyl bromoacetate, a seemingly unassuming aromatic ester, stands as a cornerstone intermediate in the arsenal of the modern synthetic chemist. Its strategic importance lies in the dual reactivity of the phenoxy leaving group and the electrophilic carbon bearing the bromine atom, rendering it a versatile building block for a diverse array of molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's synthesis, key applications, and the mechanistic principles that underpin its utility. We will delve into field-proven insights for its application in the construction of heterocyclic scaffolds, its role in powerful carbon-carbon bond-forming reactions, and its utility in natural product synthesis, all supported by detailed protocols and authoritative references.

Physicochemical Properties and Handling

This compound (CAS No. 620-72-4) is a colorless to slightly yellow transparent liquid or a light yellow crystalline solid, a physical state dependent on the ambient temperature.[1] A thorough understanding of its properties is paramount for its effective and safe use in the laboratory.

PropertyValue
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol [2]
Melting Point 31-33 °C[1][3]
Boiling Point 134 °C at 15 mmHg[1][3]
Density 1.508 g/mL at 25 °C[1][3]
Solubility Soluble in ethanol and ether; insoluble in water.[1][4]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][6][7] It is classified as a skin and eye irritant.[7] All manipulations should be conducted in a well-ventilated fume hood.[6] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[6]

Synthesis of this compound: A Robust Protocol

The most common and efficient synthesis of this compound involves the esterification of phenol with bromoacetyl bromide.[1] This reaction proceeds readily under controlled conditions to yield the desired product with high purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenol

  • Bromoacetyl bromide

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Triethylamine or pyridine (optional, as a hydrogen bromide scavenger)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve phenol (1.0 eq) in anhydrous diethyl ether or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution. If a base is used, it can be added concurrently or after the bromoacetyl bromide addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation to afford the pure product.

Synthesis_of_Phenyl_Bromoacetate Phenol Phenol Reaction_Vessel Reaction at 0°C to RT in Anhydrous Solvent Phenol->Reaction_Vessel Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetyl_Bromide->Reaction_Vessel Phenyl_Bromoacetate This compound Reaction_Vessel->Phenyl_Bromoacetate + HBr

Caption: General workflow for the synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of various biologically active heterocyclic compounds. Its ability to introduce a phenoxycarbonylmethyl moiety makes it particularly valuable in this context.

Synthesis of 1,2,3-Triazole Derivatives

This compound is employed as an alkylating agent in the preparation of 2-(phenoxycarbonyl)methyl triazoles.[3] These triazole derivatives are of significant interest in medicinal chemistry, with some being explored as cannabinoid CB1 receptor antagonists for the management of obesity and metabolic syndrome.[8]

The synthesis typically involves the reaction of a pre-formed triazole with this compound in the presence of a base.

Triazole_Synthesis Triazole 1,2,3-Triazole Reaction Alkylation Reaction Triazole->Reaction Phenyl_Bromoacetate This compound Phenyl_Bromoacetate->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 2-(Phenoxycarbonyl)methyl 1,2,3-Triazole Reaction->Product

Caption: Synthesis of 2-(phenoxycarbonyl)methyl 1,2,3-triazoles.

Synthesis of[1][3][9]Triazino[4,3-a]benzimidazole Acetic Acid Derivatives

Another significant application of this compound is in the synthesis of[1][3][9]triazino[4,3-a]benzimidazole acetic acid derivatives. These compounds have been identified as selective aldose reductase inhibitors, offering a potential therapeutic strategy for diabetic complications.[8] The synthesis involves the reaction of a benzimidazole precursor with this compound.

The Reformatsky Reaction: A Powerful C-C Bond Forming Tool

The Reformatsky reaction is a classic organic reaction that utilizes an α-halo ester and a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. This compound can be employed in this reaction, providing a route to β-hydroxy-γ-phenoxy esters.

Mechanism of the Reformatsky Reaction

The reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond of this compound to form an organozinc reagent, often referred to as a Reformatsky enolate.[10] This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality.[10] The Reformatsky enolate then adds to the carbonyl group of an aldehyde or ketone, and subsequent acidic workup yields the β-hydroxy ester.[10]

Reformatsky_Reaction

Caption: Mechanistic overview of the Reformatsky reaction.

General Protocol for the Reformatsky Reaction with this compound

Materials:

  • This compound

  • Aldehyde or ketone

  • Activated zinc dust

  • Anhydrous solvent (e.g., THF, diethyl ether, or benzene)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried flask under a nitrogen atmosphere, place the activated zinc dust and a crystal of iodine (to initiate the reaction).

  • Add a solution of the aldehyde or ketone and this compound in the anhydrous solvent.

  • Gently heat the mixture to initiate the reaction, which is often indicated by a color change and gentle refluxing.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Role in Natural Product Synthesis

This compound has proven to be a valuable reagent in the total synthesis of complex natural products. A notable example is its use in the synthesis of the A-ring of cylindrospermopsin, a potent cyanotoxin.[3] This application highlights the utility of this compound in constructing intricate molecular frameworks.

This compound as a Protecting Group Precursor

While not a direct protecting group itself, this compound can be used to introduce the phenoxyacetyl group, which can serve as a protecting group for amines. The resulting N-phenoxyacetyl derivative is stable to a range of reaction conditions and can be deprotected under specific conditions.

Conclusion

This compound is a versatile and indispensable intermediate in organic synthesis. Its utility spans the synthesis of medicinally relevant heterocycles, the formation of carbon-carbon bonds via the Reformatsky reaction, and the construction of complex natural products. A sound understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively harness the potential of this valuable synthetic tool in their drug discovery and development endeavors.

References

A Technical Guide to the Fundamental Reaction Mechanisms of Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl bromoacetate (PhBrA) is a versatile reagent and building block in modern organic synthesis, finding significant application in the pharmaceutical and materials science sectors.[1][2] Its reactivity is primarily dictated by the interplay of a reactive α-bromo ester moiety and the electronic influence of the phenyl group. A comprehensive understanding of its fundamental reaction mechanisms is paramount for optimizing existing synthetic routes and designing novel molecular architectures. This guide provides an in-depth exploration of the core reaction pathways of this compound, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and its participation in specialized reactions such as the Reformatsky reaction. We will delve into the mechanistic underpinnings, stereochemical outcomes, and the critical influence of reaction parameters, supported by field-proven insights and detailed experimental protocols.

Introduction: The Chemical Persona of this compound

This compound is an aromatic ester characterized by a bromoacetyl functional group attached to a phenoxy moiety. This structural arrangement confers a dual reactivity profile. The carbon atom alpha to the carbonyl group is electrophilic due to the inductive effect of the adjacent bromine and carbonyl oxygen atoms, making it susceptible to nucleophilic attack. Concurrently, the presence of protons on the α-carbon allows for the possibility of base-induced elimination reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 620-72-4
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance Colorless to light yellow liquid or crystalline solid
Melting Point 31-33 °C
Boiling Point 134 °C at 15 mmHg
Solubility Soluble in ethanol and ether; insoluble in water.[2]

This compound serves as a key intermediate in the synthesis of various complex molecules, including 1,2,3-triazole derivatives with potential applications as cannabinoid CB1 receptor antagonists and[1][3][4]triazino[4,3-a]benzimidazole acetic acid derivatives investigated as selective aldose reductase inhibitors.[2] Its utility as a preservative in industrial fluids further highlights its diverse applications.[2]

Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

The cornerstone of this compound's reactivity lies in its propensity to undergo nucleophilic substitution, where the bromide ion is displaced by a nucleophile. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is a delicate balance of several factors, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The SN2 Pathway: A Concerted Dance

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon simultaneously with the departure of the bromide leaving group.[5] This backside attack leads to an inversion of stereochemistry at the chiral center, if applicable.

SN2_Mechanism

Causality behind Experimental Choices for Favoring SN2:

  • Strong, Unhindered Nucleophiles: The rate of an SN2 reaction is directly proportional to the concentration of both the substrate and the nucleophile.[6] Therefore, strong nucleophiles such as iodide, azide, or thiolates will favor this pathway.

  • Polar Aprotic Solvents: Solvents like acetone, DMSO, or DMF are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[6]

  • Concentration: Higher concentrations of the nucleophile will increase the probability of a bimolecular collision, thus accelerating the SN2 reaction rate.

The SN1 Pathway: A Stepwise Journey via a Carbocation

The SN1 mechanism proceeds through a multi-step pathway involving the formation of a carbocation intermediate. The initial, rate-determining step is the unimolecular dissociation of the C-Br bond. The resulting planar carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the α-carbon is chiral.

SN1_Mechanism

Causality behind Experimental Choices for Favoring SN1:

  • Weak Nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.[6] Weak nucleophiles like water, alcohols, or carboxylic acids favor the SN1 pathway, often acting as the solvent as well (solvolysis).

  • Polar Protic Solvents: Solvents such as water, ethanol, or acetic acid are excellent at stabilizing the carbocation intermediate and the departing bromide ion through hydrogen bonding, thereby lowering the activation energy for the first step.

  • Substrate Structure: While this compound itself has a primary α-carbon, which generally disfavors SN1, the adjacent ester and phenyl groups can offer some resonance stabilization to a developing positive charge, making the SN1 pathway more accessible than for a simple primary alkyl halide.

Elimination Reactions: The Formation of Double Bonds

In the presence of a base, this compound can undergo elimination reactions to form phenyl acrylate. The competition between unimolecular (E1) and bimolecular (E2) elimination pathways is governed by factors similar to those influencing nucleophilic substitution.

The E2 Pathway: A Concerted Elimination

The E2 mechanism is a concerted, one-step process where a strong base abstracts a proton from the α-carbon while the bromide ion departs simultaneously, leading to the formation of a double bond.

E2_Mechanism

Causality behind Experimental Choices for Favoring E2:

  • Strong, Sterically Hindered Bases: Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are required to abstract the relatively acidic α-proton.[7] Sterically hindered bases will favor elimination over substitution.

  • High Temperatures: Increasing the reaction temperature generally favors elimination over substitution.

The E1 Pathway: Elimination via a Carbocation

The E1 mechanism is a two-step process that shares the same carbocation intermediate as the SN1 reaction. Following the formation of the carbocation, a weak base (often the solvent) removes a proton from the α-carbon to form the alkene.

E1_Mechanism

Causality behind Experimental Choices for Favoring E1:

  • Weak Bases and Polar Protic Solvents: Conditions that favor the SN1 reaction (weak bases, polar protic solvents) will also promote the E1 pathway.[7] E1 and SN1 reactions are often competing pathways.

  • Elevated Temperatures: As with E2, higher temperatures favor E1 over the competing SN1 reaction.

Specialized Reactions: The Reformatsky Reaction

This compound, as an α-halo ester, can participate in the Reformatsky reaction. This organozinc-mediated reaction involves the formation of a zinc enolate, which then acts as a nucleophile, adding to a carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ester.[8]

Reformatsky_Reaction

The Reformatsky reagent is less basic than a Grignard reagent, which allows for its selective addition to aldehydes and ketones without reacting with the ester functionality.[8]

Experimental Protocols for Mechanistic Investigation

A thorough understanding of the reaction mechanisms of this compound requires carefully designed experiments to probe reaction kinetics, stereochemistry, and the influence of various parameters.

Kinetic Analysis of Nucleophilic Substitution

Objective: To determine the rate law for the reaction of this compound with a nucleophile (e.g., sodium azide) and elucidate the influence of solvent polarity.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable solvent (e.g., acetone).

    • Prepare a stock solution of the nucleophile (e.g., sodium azide, 0.1 M) in the same solvent.

  • Reaction Monitoring:

    • In a thermostated reaction vessel, mix known volumes of the this compound and nucleophile solutions to achieve the desired initial concentrations.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).

    • Analyze the concentration of the remaining this compound or the formed product using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • Repeat the experiment with different initial concentrations of the substrate and nucleophile to determine the order of the reaction with respect to each reactant.

    • The rate law can be expressed as: Rate = k[PhBrA]x[Nu]y, where x and y are the reaction orders.

  • Solvent Effects:

    • Repeat the kinetic experiments in a series of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile, ethanol) to assess the impact of the solvent on the reaction rate constant, k.

Self-Validation: The consistency of the rate constant (k) calculated from different initial concentrations validates the determined rate law. The correlation of the rate constant with solvent polarity parameters (e.g., dielectric constant) provides further mechanistic insight.

Stereochemical Analysis of Nucleophilic Substitution

Objective: To determine the stereochemical outcome of the reaction of a chiral analog of this compound with a nucleophile.

Methodology:

  • Synthesis of a Chiral Substrate: Synthesize a chiral analog of this compound, for example, by using a chiral α-bromo acid.

  • Nucleophilic Substitution Reaction: React the chiral substrate with a nucleophile under conditions that favor either the SN1 or SN2 pathway.

  • Product Isolation and Purification: Isolate and purify the product using techniques such as column chromatography.

  • Stereochemical Analysis:

    • Determine the optical rotation of the product using a polarimeter.

    • Analyze the enantiomeric excess of the product using chiral HPLC or chiral GC.

    • Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or by conversion to diastereomers can also be employed to determine the stereochemical composition.[9]

Interpretation:

  • Inversion of Configuration: A complete inversion of the stereocenter indicates a pure SN2 mechanism.

  • Racemization: The formation of a racemic mixture suggests an SN1 mechanism.

  • Partial Inversion/Racemization: A mixture of inversion and retention of configuration points to a competition between SN1 and SN2 pathways.

Safety Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions.[1][3][10]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1][10] Harmful if swallowed.[10]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][10] Avoid inhalation of vapors and contact with skin and eyes.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.[1][3][4][10]

Conclusion

The reactivity of this compound is a rich tapestry of competing nucleophilic substitution and elimination reactions. The choice of reaction conditions, particularly the nucleophile/base and the solvent, allows for the selective steering of the reaction towards a desired mechanistic pathway. A deep, causal understanding of these fundamental mechanisms is not merely an academic exercise but a critical tool for the synthetic chemist in the rational design and optimization of synthetic strategies for the creation of valuable molecules in the pharmaceutical and other chemical industries. The experimental protocols outlined in this guide provide a framework for the systematic investigation and validation of these mechanistic principles.

References

Methodological & Application

Application Note: Synthesis of Functionalized 1,2,3-Triazoles via Copper-Catalyzed Cycloaddition Using Phenyl Bromoacetate as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a class of heterocyclic compounds of significant interest in drug discovery and medicinal chemistry. The protocol leverages phenyl bromoacetate as a commercially available and versatile starting material for the generation of a key azide intermediate, phenyl 2-azidoacetate. We detail the subsequent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), popularly known as "click chemistry," to afford functionalized triazole products. This document offers in-depth mechanistic insights, step-by-step experimental protocols, characterization data, and expert troubleshooting advice to ensure reliable and reproducible outcomes for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a prominent pharmacophore in modern medicinal chemistry.[1] Its prevalence stems from a unique combination of chemical and physical properties. The triazole ring is an aromatic, five-membered heterocycle that is remarkably stable to metabolic degradation, including acidic and basic hydrolysis, as well as oxidative and reductive conditions.[2] This stability ensures that the core scaffold remains intact in vivo, a desirable trait for drug candidates.

Furthermore, the 1,2,3-triazole moiety can act as a bioisostere for amide bonds, offering similar steric and electronic properties while conferring greater metabolic stability.[2] The nitrogen atoms in the ring can participate in hydrogen bonding, and the strong dipole moment of the ring system facilitates interactions with biological targets.[2] Consequently, 1,2,3-triazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

The Synthetic Strategy: Leveraging this compound in CuAAC Chemistry

Overview

The strategy presented herein utilizes this compound as a cost-effective and readily available precursor to synthesize a versatile azide intermediate. The overall process is a robust two-step sequence:

  • Nucleophilic Substitution: Conversion of this compound to phenyl 2-azidoacetate via reaction with sodium azide.

  • Cycloaddition: Reaction of the resulting azide with a terminal alkyne via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to regioselectively yield the 1,4-disubstituted 1,2,3-triazole.

This approach provides a modular and highly efficient route to a diverse library of triazole compounds, where variability can be introduced through the choice of the alkyne coupling partner.

The Cornerstone Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of "click chemistry," a term coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6][7] The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is slow and produces a mixture of 1,4- and 1,5-regioisomers.[8] The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, provides exclusive formation of the 1,4-disubstituted triazole isomer.[7][9]

The catalytic cycle is understood to proceed through a stepwise mechanism rather than a concerted one.[10][11] The active Cu(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[11] This intermediate then complexes with the azide, bringing the two reactive partners into proximity for the subsequent ring-forming steps.[10][12] This catalytic pathway significantly lowers the activation energy compared to the uncatalyzed thermal reaction.[10]

CuAAC_Mechanism cluster_0 Catalyst Activation & Acetylide Formation cluster_1 Cycloaddition Cascade cluster_2 Product Formation & Catalyst Regeneration R_Alkyne R-C≡CH (Alkyne) Cu_Acetylide R-C≡C-Cu(I) R_Alkyne->Cu_Acetylide + Cu(I) - H⁺ Cu_I Cu(I) R_Azide R'-N₃ (Azide) Metallacycle Six-membered Copper Metallacycle R_Azide->Metallacycle + R-C≡C-Cu(I) Cu_Triazolide Copper-Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole + H⁺ Cu_Triazolide->Triazole Triazole->Cu_I Regenerates Catalyst

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Role of Ligands

The active catalyst in the CuAAC reaction is Cu(I). However, the Cu(I) oxidation state is prone to disproportionation into Cu(0) and the catalytically inactive Cu(II).[13] To prevent this and to protect the catalyst from oxidation, stabilizing ligands are often employed. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the Cu(I) ion, enhancing its stability and catalytic efficiency.[13][14] The use of a ligand is particularly important in biological or complex reaction media.[13]

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard chemical supplierHandle in a fume hood.
Sodium azide (NaN₃)≥99.5%Standard chemical supplierAcute Toxin! Handle with extreme care.
Phenylacetylene≥98%Standard chemical supplierRepresentative alkyne.
Copper(II) sulfate pentahydrate≥98%Standard chemical supplierCatalyst precursor.
Sodium L-ascorbate≥99%Standard chemical supplierReducing agent.
N,N-Dimethylformamide (DMF)AnhydrousStandard chemical supplierSolvent for azide synthesis.
tert-Butyl methyl ether (TBME)ACS GradeStandard chemical supplierSolvent for reaction and workup.
Dichloromethane (DCM)ACS GradeStandard chemical supplierSolvent for chromatography.
HexanesACS GradeStandard chemical supplierSolvent for chromatography.
Ethyl AcetateACS GradeStandard chemical supplierSolvent for chromatography.
Silica Gel230-400 meshStandard chemical supplierFor column chromatography.

Instrumentation: Standard laboratory glassware, magnetic stirrers, rotary evaporator, Thin Layer Chromatography (TLC) plates, NMR spectrometer (¹H and ¹³C), FT-IR spectrometer.

Protocol 1: Synthesis of Phenyl 2-Azidoacetate (Intermediate)

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas for transfer. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.63 g, 25 mmol, 1.2 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (4.5 g, 20.9 mmol, 1.0 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of tert-butyl methyl ether (TBME).

  • Extract the aqueous layer with TBME (2 x 50 mL).

  • Combine the organic layers and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield phenyl 2-azidoacetate as a pale yellow oil. The product is often used in the next step without further purification.

Protocol 2: General Procedure for CuAAC Reaction with Phenyl 2-Azidoacetate

This protocol describes the synthesis of phenyl 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetate using phenylacetylene as a representative alkyne.

  • To a 50 mL round-bottom flask, add phenyl 2-azidoacetate (1.77 g, 10 mmol, 1.0 eq) and phenylacetylene (1.12 g, 11 mmol, 1.1 eq).

  • Add a 1:1 mixture of tert-butyl methyl ether and water (20 mL).

  • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 g, 0.2 mmol, 2 mol%) and sodium L-ascorbate (0.2 g, 1 mmol, 10 mol%) in 2 mL of water. The solution should turn from blue to a pale yellow/colorless solution upon addition of the ascorbate.

  • Add the catalyst solution to the reaction flask.

  • Stir the biphasic mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC until the azide starting material is consumed.

  • Once the reaction is complete, dilute the mixture with 30 mL of water and 30 mL of ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 4:1 to 2:1 Hexanes:Ethyl Acetate) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Workflow Visualization

Figure 2: Overall experimental workflow from this compound to the final triazole product.

Characterization and Data Analysis

Expected Outcomes

The synthesis of phenyl 2-azidoacetate should proceed in high yield (>90%). The subsequent CuAAC reaction is also typically high-yielding, with isolated yields of the purified triazole product generally ranging from 75-95%. The final products are usually white to off-white solids or viscous oils.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the representative product, phenyl 2-(1-phenyl-1H-1,2,3-triazol-4-yl)acetate.[15][16][17]

AnalysisExpected Signals/Features
¹H NMR (400 MHz, CDCl₃)δ ~8.0-7.2 (m, 11H, Ar-H and triazole C5-H), δ ~5.3 (s, 2H, -CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ ~168 (C=O), δ ~150 (triazole C4), δ ~145 (Ar-C), δ ~135 (Ar-C), δ ~130-120 (Ar-CH and triazole C5), δ ~62 (-CH₂-)
FT-IR (KBr, cm⁻¹)~3140 (C-H, triazole), ~3060 (C-H, aromatic), ~1760 (C=O, ester), ~1590, 1490 (C=C, aromatic)
Mass Spec (ESI+) Calculated m/z for C₁₆H₁₃N₃O₂ [M+H]⁺, observed corresponding peak.

Troubleshooting and Key Considerations

  • Issue: Incomplete Azide Formation.

    • Cause: Inactive sodium azide or wet DMF.

    • Solution: Use freshly opened, high-purity sodium azide. Ensure the DMF is anhydrous, as water can hydrolyze the bromoacetate.

  • Issue: Sluggish or Stalled CuAAC Reaction.

    • Cause: Catalyst deactivation (oxidation to Cu(II)) or poor mixing in the biphasic system.

    • Solution: Ensure the sodium ascorbate solution is freshly prepared and use deoxygenated solvents if possible. Increase the stirring rate to ensure efficient mixing between the aqueous and organic phases. Adding a stabilizing ligand like TBTA (1-5 mol%) can also improve catalyst lifetime and reaction rate.[13]

  • Issue: Difficulty in Purification.

    • Cause: Co-elution of product with unreacted alkyne or byproducts.

    • Solution: Ensure the alkyne is the limiting reagent if it is difficult to separate. If the product is polar, a reverse-phase chromatography approach may be beneficial.

  • Safety: The generation of organic azides like phenyl 2-azidoacetate requires caution. While generally stable, low molecular weight organic azides can be energetic. Avoid heating them to high temperatures in neat form.

Conclusion

The use of this compound as a starting material provides an efficient, modular, and scalable route for the synthesis of functionalized 1,2,3-triazoles. The two-step protocol, involving the formation of an azide intermediate followed by a robust CuAAC reaction, is well-suited for the generation of compound libraries for screening in drug discovery and materials science. The detailed protocols and expert advice provided in this note serve as a reliable guide for researchers to successfully implement this valuable synthetic strategy.

References

Phenyl bromoacetate in the synthesis of benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Phenyl Bromoacetate: A Versatile Bifunctional Reagent for the One-Pot Synthesis of 2-Substituted Benzimidazole Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its synthesis has been a subject of extensive research, aiming for efficiency, versatility, and greener methodologies.[3][4] This application note details the utility of this compound as a strategic bifunctional reagent for the synthesis of benzimidazole derivatives. This compound uniquely combines an α-halo electrophilic center and an ester carbonyl group, enabling a streamlined one-pot synthesis of 2-(phenoxymethyl)-1H-benzimidazole through a sequential N-alkylation and intramolecular cyclization cascade with o-phenylenediamine. We provide a comprehensive mechanistic rationale, a detailed experimental protocol, and expected characterization data to guide researchers in leveraging this efficient synthetic strategy.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a heterocyclic compound formed by the fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery.[5][6] Its structural similarity to natural purine nucleotides allows its derivatives to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[5] Consequently, benzimidazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-ulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antiviral, anticancer, and anti-inflammatory applications.[1][2][7]

The synthesis of this versatile core typically involves the condensation of o-phenylenediamine (OPD) with various carbonyl-containing compounds like carboxylic acids, aldehydes, or ketones.[8][9] While effective, these methods can sometimes require harsh conditions or multiple steps. The use of bifunctional reagents that can drive a one-pot cyclization offers a significant advantage in terms of operational simplicity and atom economy.[3] this compound (Ph-O-C(=O)-CH₂-Br) is an exemplary reagent in this class, possessing two distinct electrophilic sites that facilitate a sequential and regioselective reaction to form the benzimidazole ring system.

Mechanistic Rationale: The Dual Role of this compound

The efficacy of this compound in benzimidazole synthesis stems from its dual electrophilic nature. The reaction with o-phenylenediamine proceeds via a logical, stepwise mechanism without the need for isolating intermediates.

  • Initial N-Alkylation (Sₙ2 Reaction): The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the α-carbon of this compound. This carbon is highly activated towards nucleophilic substitution due to the adjacent electron-withdrawing carbonyl group and the good leaving group potential of the bromide ion. This Sₙ2 reaction forms a key N-substituted intermediate.

  • Intramolecular Cyclization & Aromatization: The second amino group of the intermediate, now positioned favorably, acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating a molecule of phenol (a relatively stable leaving group) and forming the imidazole ring. A final tautomerization step yields the stable, aromatic 2-(phenoxymethyl)-1H-benzimidazole product.

This one-pot cascade is efficient because the two reactive centers of this compound allow for a programmed sequence of bond-forming events, leading directly to the desired heterocyclic scaffold.

G OPD o-Phenylenediamine Intermediate N-Alkylated Intermediate OPD->Intermediate Sₙ2 Attack (-HBr) PBA This compound PBA->Intermediate Cyclic_Intermediate Tetrahedral Intermediate Intermediate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Product 2-(Phenoxymethyl)-1H-benzimidazole Cyclic_Intermediate->Product Elimination of Phenol & Tautomerization

Caption: Reaction mechanism for benzimidazole synthesis using this compound.

Experimental Protocol: One-Pot Synthesis of 2-(Phenoxymethyl)-1H-benzimidazole

This protocol provides a self-validating system, from synthesis to characterization, for the reliable production of the target benzimidazole derivative.

Materials and Reagents
  • o-Phenylenediamine (OPD) (≥99.5%)

  • This compound (≥97%)

  • Ethanol (Absolute, ≥99.8%)

  • Ethyl acetate (EtOAc) (ACS Grade)

  • Hexane (ACS Grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10.0 mmol, 1.0 eq.). Dissolve it in 30 mL of absolute ethanol with magnetic stirring.

  • Reagent Addition: Once the OPD is fully dissolved, add this compound (2.15 g, 10.0 mmol, 1.0 eq.) to the solution at room temperature.

  • Thermal Condensation: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress using TLC (eluent: 7:3 Hexane/EtOAc). Spot the starting materials and the reaction mixture. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials and the appearance of a new, UV-active spot for the product.

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Aqueous Workup: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) to remove any acidic byproducts, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound is a lachrymator and should be handled with care.

  • o-Phenylenediamine is toxic and a suspected mutagen; avoid inhalation and skin contact.

Product Validation and Data

The identity and purity of the synthesized 2-(phenoxymethyl)-1H-benzimidazole should be confirmed through standard analytical techniques.

Expected Results
ParameterExpected Value/Observation
Appearance Off-white to pale yellow crystalline solid
Yield 75-85% (typical)
Melting Point ~170-174 °C (literature values may vary)
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
TLC R_f ~0.4 (7:3 Hexane/EtOAc)
Spectroscopic Characterization Data
  • FT-IR (KBr, cm⁻¹): The spectrum should exhibit characteristic peaks for N-H stretching (broad, ~3300-3050 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=N stretching (~1625 cm⁻¹), and C-O-C stretching (~1240 cm⁻¹).[10]

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): Expected signals include a broad singlet for the benzimidazole N-H (~12.5 ppm), multiplets for the aromatic protons of the benzimidazole and phenyl rings (~7.60-6.90 ppm, 9H total), and a key singlet for the methylene (-CH₂-) protons (~5.30 ppm, 2H).[11]

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm): Key resonances are expected for the C2 carbon of the benzimidazole ring (~151 ppm), aromatic carbons (~158-111 ppm), and the methylene carbon (-CH₂-) (~68 ppm).

  • Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z = 225.

Synthetic Workflow Visualization

The entire process, from initial setup to final analysis, can be summarized in the following workflow diagram.

G A 1. Reaction Setup (OPD + this compound in Ethanol) B 2. Thermal Reflux (4-6 hours at 80°C) A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Aqueous Workup (EtOAc, NaHCO₃, Brine) C->D E 5. Purification (Recrystallization from Ethanol/Water) D->E F 6. Product Isolation (Filtration & Drying) E->F G 7. Characterization (m.p., FT-IR, NMR, MS) F->G

Caption: Experimental workflow for the synthesis of 2-(phenoxymethyl)-1H-benzimidazole.

Conclusion

This compound serves as a highly effective and practical reagent for the one-pot synthesis of 2-substituted benzimidazole derivatives. The described protocol is robust, high-yielding, and relies on a clear and predictable reaction mechanism. This method provides a valuable tool for medicinal chemists and researchers, facilitating access to the important benzimidazole scaffold for further investigation in drug discovery and materials science.

References

Application Notes & Protocols: Phenyl Bromoacetate as a Strategic Alkylating Agent for Phenols and Amines in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenyl bromoacetate (CAS 620-72-4) is a versatile and highly valuable reagent in modern organic synthesis, primarily utilized for the introduction of a phenoxycarbonylmethyl group onto nucleophilic substrates.[1] Its bifunctional nature, possessing both a reactive alkyl bromide for nucleophilic substitution and an ester moiety, makes it a strategic choice for constructing complex molecular architectures.[2][3] This guide provides an in-depth exploration of this compound's application as an alkylating agent for two critical classes of nucleophiles: phenols and amines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and discuss their significance in the landscape of pharmaceutical research and drug development.

This compound: A Profile of Reactivity and Application

This compound is a colorless to light yellow crystalline solid or transparent liquid with a melting point of 31-33°C.[4] Its utility as an alkylating agent is anchored in the reactivity of the α-bromo ester. The bromine atom serves as an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its role as a key intermediate in the synthesis of various therapeutic agents, including 1,2,3-triazole derivatives investigated as cannabinoid CB1 receptor antagonists and[1][4][5]triazino[4,3-a]benzimidazole acetic acid derivatives with potential as selective aldose reductase inhibitors for treating diabetic complications.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 620-72-4[1][4][6]
Molecular Formula C₈H₇BrO₂[1][4][6]
Molecular Weight 215.04 g/mol [4][6]
Appearance Colorless to slightly yellow liquid or solid[1][4]
Melting Point 31-33 °C[4]
Boiling Point 134 °C at 15 mmHg
Density 1.508 g/mL at 25 °C[4]
Solubility Soluble in ethanol, ether, chloroform; insoluble in water[1][4]

O-Alkylation of Phenols: The Williamson Ether Synthesis Revisited

The reaction of this compound with phenols is a classic example of the Williamson ether synthesis, a robust method for forming ether linkages.[7][8][9] This transformation is particularly significant for synthesizing phenoxyacetic acid derivatives, a scaffold present in numerous pharmaceuticals with anti-inflammatory, antihypertensive, and antibacterial properties.[10][11]

The Underlying Mechanism: Ensuring O-Alkylation Selectivity

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The key to success is the initial deprotonation of the phenol to form a highly nucleophilic phenoxide anion. This is typically achieved using a suitable base. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the base without hydrogen-bonding to the phenoxide, thus maximizing its nucleophilicity and favoring O-alkylation.[12]

It is crucial to manage the reaction conditions to avoid a competing side reaction: C-alkylation. While O-alkylation is generally kinetically favored, C-alkylation can occur if the phenoxide oxygen is sterically hindered or electronically shielded, for instance, by using protic solvents that form hydrogen bonds.[12]

Figure 1: General mechanism for the O-alkylation of phenols with this compound.

Protocol: Synthesis of Ethyl 2-(4-methylphenoxy)acetate

This protocol details the O-alkylation of p-cresol as a representative phenol.

Materials:

  • p-Cresol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Toluene

  • Sodium hydroxide (NaOH) solution, 0.5 M

  • Cyclohexane

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-cresol (1.0 eq.), anhydrous potassium carbonate (1.3 eq.), and acetone (approx. 2 mL per mmol of p-cresol).[13][14]

  • Reagent Addition: While stirring, add this compound (1.2 eq.) to the suspension at room temperature. A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction through the Finkelstein reaction, although it is often not necessary.[13]

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: After cooling to room temperature, add triethylamine (0.4 eq.) and dilute the mixture with toluene.[13] Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M aqueous NaOH to remove any unreacted p-cresol, followed by deionized water until the aqueous layer is neutral.

  • Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield an oily residue.[13]

  • Crystallization: Add cyclohexane to the warm residue (approx. 55°C) and then cool the solution to 0°C to induce crystallization.[13]

  • Final Product: Filter the resulting crystals, wash with cold cyclohexane, and dry under vacuum to obtain the pure O-alkylated product. Characterize by NMR and MS to confirm structure and purity.

N-Alkylation of Amines: Navigating the Selectivity Challenge

This compound is also an effective agent for the N-alkylation of primary and secondary amines. This reaction is fundamental for introducing the glycinate ester moiety, a common structural motif in medicinal chemistry. However, the process is complicated by the potential for over-alkylation.[15][16] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[17]

Mechanism and Control of Reactivity

The reaction is a direct SN2 substitution where the amine's lone pair of electrons attacks the electrophilic carbon of the bromoacetate group.[16] Controlling the reaction to favor mono-alkylation is the primary challenge.

Strategies for Selective Mono-alkylation:

  • Stoichiometry: Using a large excess of the primary amine can statistically favor the reaction with the alkylating agent over the reaction with the more dilute secondary amine product.

  • Slow Addition: Adding the this compound dropwise to the amine solution maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.[18]

  • Competitive Protonation: A sophisticated strategy involves using the amine hydrobromide salt along with the free amine. The newly formed, more basic secondary amine is preferentially protonated, rendering it non-nucleophilic and preventing further reaction.[17][19]

N_Alkylation_Mechanism cluster_0 Step 1: Mono-alkylation (SN2) cluster_1 Step 2: Deprotonation cluster_2 Step 3: Over-alkylation (Side Reaction) Amine1 Primary Amine (R-NH₂) Product1_Salt Secondary Amine Salt (R-NH₂⁺-CH₂-CO₂Ph Br⁻) Amine1->Product1_Salt SN2 Attack PBA This compound (Br-CH₂-CO₂Ph) PBA->Product1_Salt Product1_Neutral Secondary Amine (R-NH-CH₂-CO₂Ph) Product1_Salt->Product1_Neutral + Base - HB⁺ Product1_Neutral_React Secondary Amine (R-NH-CH₂-CO₂Ph) Base Base (e.g., R-NH₂) Product2_Salt Tertiary Amine Salt Product1_Neutral_React->Product2_Salt SN2 Attack PBA2 Phenyl Bromoacetate PBA2->Product2_Salt

Figure 2: N-alkylation of a primary amine, highlighting the potential for over-alkylation.

Protocol: Selective Mono-alkylation of Aniline

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • Aniline (or other primary amine)

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a suitable solvent like DCM.[20] The bicarbonate acts as a mild base to neutralize the HBr formed during the reaction.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes using a dropping funnel.[18] Maintaining a low temperature helps control the reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the desired product and any dialkylated byproducts.[18]

  • Work-up: Once the starting amine is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[18] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[18]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-N-alkylated product.

Table 2: Key Parameters for Controlling N-Alkylation

ParameterStrategy for Mono-alkylationRationale
Stoichiometry Use a 2-5 fold excess of primary amine OR use a 1:1 ratio with a base.Excess amine statistically favors reaction with the alkylating agent. A base neutralizes acid byproduct without consuming the amine.
Temperature Start at 0°C, then allow to warm to room temperature.Controls initial exothermic reaction and reduces the rate of the second alkylation.
Rate of Addition Slow, dropwise addition of this compound.Maintains a low concentration of the alkylating agent, minimizing over-alkylation.[18]
Base Mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃).Neutralizes the HBr generated, preventing the formation of amine hydrobromide salts which would halt the reaction.[20]

Safety and Handling

This compound is a reactive alkylating agent and must be handled with appropriate care.

  • Hazards: It is harmful if swallowed, causes skin irritation, and serious eye irritation.[5][6] It may also cause respiratory irritation.[5] As an alkylating agent, it should be treated as a potential carcinogen.[20]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1][5] Avoid contact with skin and eyes.[5][21] An accessible safety shower and eye wash station are mandatory.

Conclusion

This compound is a powerful and efficient reagent for the O-alkylation of phenols and the N-alkylation of amines. Its application via the Williamson ether synthesis provides reliable access to valuable phenoxyacetic acid derivatives. While N-alkylation requires careful control to achieve selectivity, established protocols allow for the successful synthesis of mono-alkylated products. A thorough understanding of the underlying mechanisms and careful execution of the protocols described herein will enable researchers, scientists, and drug development professionals to effectively leverage this compound in the synthesis of novel and complex molecules.

References

Application Notes & Protocols: Step-by-Step Synthesis of Heterocyclic Compounds with Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Phenyl Bromoacetate in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring these crucial scaffolds.[1] Their unique three-dimensional structures and ability to engage in diverse biological interactions make them privileged motifs in drug discovery.[2] The efficient construction of these rings is therefore a central theme in modern organic synthesis.

This compound (CAS 620-72-4) has emerged as a highly versatile and powerful building block in this endeavor.[3] It is an aromatic ester characterized by two key reactive sites: an electrophilic α-carbon, activated by the adjacent bromine atom, and a carbonyl group.[4] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the phenoxy moiety of the ester is a competent leaving group during cyclization steps. This dual reactivity allows for elegant and efficient construction of various heterocyclic systems, making it an invaluable tool for synthetic chemists.[4][5]

This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocycles. We will move beyond simple procedural lists to dissect the underlying mechanisms, explain the rationale behind experimental choices, and provide detailed, field-proven protocols for immediate application in the laboratory.

Application I: Synthesis of Thiazolidin-4-ones via Cyclocondensation

The thiazolidin-4-one ring is a core structure in a multitude of compounds exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties. The reaction of this compound with thiourea or its derivatives represents a robust and straightforward adaptation of the principles of the Hantzsch thiazole synthesis to create this valuable scaffold.[6][7]

Mechanistic Rationale

The synthesis proceeds via a two-step sequence within a single pot. The reaction is initiated by a nucleophilic attack from the highly nucleophilic sulfur atom of the thioamide onto the electrophilic α-carbon of this compound. This classic SN2 reaction displaces the bromide ion, forming an S-alkylated isothiourea intermediate.

The key to ring closure is the subsequent intramolecular cyclization. The nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon of the ester. This step is facilitated by the phenoxy group, which is a better leaving group than an alkoxy group would be, driving the reaction forward. The elimination of phenol results in the formation of the stable, five-membered thiazolidin-4-one ring.

Visualizing the Mechanism: Thiazolidin-4-one Formation

Caption: Mechanism of Thiazolidin-4-one Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-thiazolidinone

This protocol details the synthesis of a parent 2-aminothiazolidin-4-one from thiourea and this compound.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Triethylamine (TEA) or Sodium Acetate (NaOAc) (1.5 eq)

  • Ethanol (EtOH) or Isopropanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.1 eq).

  • Add ethanol (approximately 10 mL per gram of this compound) to dissolve the reactants.

  • Add the base (e.g., triethylamine, 1.5 eq) to the mixture. The use of a mild, non-nucleophilic base is crucial to facilitate the reaction without promoting unwanted hydrolysis of the ester.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-5 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into cold water. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water to remove any residual salts, and air dry.[8]

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Summary: Thiazolidin-4-one Synthesis
Substrate (Thioamide)BaseSolventTemp. (°C)Time (h)Yield (%)
ThioureaNaOAcEtOHReflux4~85-95
N-phenylthioureaTEAEtOHReflux5~80-90
ThioacetamidePyridineDioxane906~75-85

Expert Insights: The choice of base is a critical parameter. Strong bases like sodium hydroxide can lead to the hydrolysis of the this compound starting material or the final product. Milder bases such as sodium acetate or tertiary amines like triethylamine provide sufficient basicity to neutralize the HBr formed during the initial SN2 reaction without causing significant side reactions. The phenoxy leaving group is superior to an alkoxy group (from, e.g., ethyl bromoacetate) as phenol is more acidic, making phenoxide a more stable, and thus better, leaving group.

Application II: Feist-Benary Synthesis of Substituted Furans

The Feist-Benary furan synthesis is a classic and reliable method for constructing substituted furan rings, which are prevalent in natural products and pharmaceuticals.[9][10] The reaction condenses an α-halo carbonyl compound with a β-dicarbonyl compound in the presence of a base.[11] this compound serves as an effective α-halo component for this transformation.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the acidic α-proton of the β-dicarbonyl compound (e.g., ethyl acetoacetate) by a base, forming a nucleophilic enolate. This enolate then attacks the α-carbon of this compound in an SN2 fashion, displacing the bromide ion. The resulting intermediate contains the necessary atoms for cyclization. The final furan ring is formed through an intramolecular cyclization (often an aldol-type condensation) followed by a dehydration step, which is driven by the formation of the stable aromatic furan ring.[9]

Visualizing the Workflow: Feist-Benary Furan Synthesis

G start Start: Combine Reactants reactants 1. This compound 2. β-Dicarbonyl Compound 3. Base (e.g., Pyridine) 4. Solvent (e.g., Ethanol) start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography or Distillation) workup->purify product Final Product: Substituted Furan purify->product

Caption: General experimental workflow for the Feist-Benary synthesis.[9]

Experimental Protocol: Synthesis of Ethyl 2-Methyl-5-phenoxycarbonylfuran-3-carboxylate

This protocol outlines the synthesis of a furan derivative from ethyl acetoacetate and this compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Pyridine or Triethylamine (mild base, 1.2 eq)

  • Ethanol or Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the ethyl acetoacetate (1.0 eq) in ethanol.

  • Add the base (e.g., pyridine, 1.2 eq) to the solution and stir for 10-15 minutes to allow for enolate formation.

  • Slowly add this compound (1.0 eq) to the mixture. An exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[9]

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove the base, saturated aqueous sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure substituted furan.

Data Summary: Feist-Benary Furan Synthesis Conditions
β-Dicarbonyl CompoundBaseSolventTemp. (°C)Yield (%)
Ethyl acetoacetatePyridineEtOHReflux~60-75
AcetylacetoneTriethylamineDMF80~65-80
Diethyl malonateSodium Ethoxide (NaOEt)EtOHReflux~50-65

Expert Insights: The Feist-Benary reaction is sensitive to the choice of base. Mild bases like pyridine or triethylamine are often preferred to minimize side reactions, such as the hydrolysis of the ester groups present in both the reactant and the product.[9] While stronger bases like sodium ethoxide can be used, they increase the risk of transesterification or hydrolysis, potentially lowering the yield of the desired product. The solvent also plays a role; polar aprotic solvents like DMF can sometimes accelerate the SN2 step.

References

Application Notes and Protocols: Phenyl Bromoacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Phenyl Bromoacetate

In the landscape of medicinal chemistry, the efficiency and versatility of starting materials are paramount to the successful synthesis of complex molecular architectures. This compound (CAS 620-72-4) emerges as a pivotal reagent, valued for its dual functionality: a reactive α-bromo ester capable of serving as a potent electrophile for alkylation reactions, and a phenoxy group that can be retained or modified in subsequent synthetic steps.[1][2] Its utility spans the synthesis of a diverse array of heterocyclic scaffolds that form the core of many therapeutic agents.[1][3] This guide provides an in-depth exploration of this compound's applications, grounded in mechanistic principles and supported by detailed, field-proven protocols for the modern drug discovery laboratory.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

PropertyValueSource
Molecular Formula C₈H₇BrO₂[3][4][5]
Molecular Weight 215.04 g/mol [3][4][5]
Appearance Colorless to slightly yellow transparent liquid or light yellow crystalline solid[3]
Melting Point 31-33 °C[3][6][7]
Boiling Point 134 °C at 15 mmHg[7]
Density 1.508 g/mL at 25 °C[3][7]
Solubility Soluble in ethanol and ether; insoluble in water[3][8]

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[6][9] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4][9]

Part 1: Core Applications in Heterocyclic Synthesis

The reactivity of the α-bromo group in this compound makes it an excellent electrophile for reactions with a wide range of nucleophiles, leading to the formation of various heterocyclic systems that are prevalent in medicinal chemistry.

Synthesis of 1,2,3-Triazole Derivatives: Scaffolds for Cannabinoid CB1 Receptor Antagonists

The 1,2,3-triazole moiety is a well-regarded pharmacophore due to its stability and ability to engage in hydrogen bonding. This compound serves as a key alkylating agent in the synthesis of N-substituted 1,2,3-triazoles. These compounds have been investigated as cannabinoid CB1 receptor antagonists, which have therapeutic potential in the management of obesity and metabolic disorders.[1][3]

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition A Starting Amine C Azide Intermediate A->C Diazotization B Sodium Azide B->C D Alkyne F 1,2,3-Triazole Product C->F Click Chemistry D->F E This compound E->F Alkylation

Caption: Conceptual pathway from this compound to a coumarin core.

Part 2: Detailed Experimental Protocols

The following protocols are illustrative examples of how this compound can be used in synthetic medicinal chemistry.

Protocol 2.1: General Procedure for N-Alkylation of a Heterocycle

This protocol describes a general method for the alkylation of a nitrogen-containing heterocycle using this compound.

Materials:

  • Nitrogen-containing heterocycle (e.g., imidazole, triazole)

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), finely ground

  • Argon or nitrogen for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing heterocycle (1.0 eq) and the anhydrous solvent (e.g., DMF, 0.1 M concentration).

  • Add the base (K₂CO₃, 1.5 eq or Cs₂CO₃, 1.2 eq) to the stirred suspension.

  • Add this compound (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.

Causality and Insights:

  • The choice of base is critical; cesium carbonate is often more effective for less nucleophilic heterocyles due to its higher solubility and the "cesium effect."

  • DMF is a good solvent for this reaction as it is polar aprotic and can dissolve a wide range of substrates and reagents.

  • The reaction is typically heated to overcome the activation energy for the Sₙ2 reaction.

Protocol 2.2: Synthesis of a this compound-Derived Thiazolidinone

Thiazolidinones are another class of heterocyclic compounds with diverse biological activities. This compound can be used to construct the thiazolidinone ring. Materials:

  • A suitable thiourea derivative

  • This compound

  • Anhydrous ethanol

  • Sodium acetate, anhydrous

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve the thiourea derivative (1.0 eq) and anhydrous sodium acetate (2.0 eq) in anhydrous ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazolidinone derivative.

Causality and Insights:

  • Sodium acetate acts as a base to deprotonate the thiourea, generating the nucleophile for the initial attack on the α-carbon of this compound.

  • The subsequent intramolecular cyclization is driven by the formation of the stable five-membered thiazolidinone ring.

Part 3: Safety and Handling

Hazard Identification:

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [6][9]Harmful if swallowed. [6]* Physical Hazards: Not classified as a physical hazard.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [4]* Respiratory Protection: Use in a well-ventilated area or with a respirator if ventilation is inadequate. [6] First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. [6][9]* In case of skin contact: Wash off with soap and plenty of water. [6][9]* If inhaled: Move person into fresh air. [6][9]* If swallowed: Rinse mouth with water. [6] Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. [9][10]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9][11]

References

Application Note: Strategic O-Alkylation of Phenols with Phenyl Bromoacetate Utilizing Potassium Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the O-alkylation of phenols using phenyl bromoacetate and potassium carbonate, tailored for researchers and drug development professionals. This document provides a comprehensive overview of the reaction mechanism, optimization strategies, and a detailed experimental protocol.

Introduction: The Strategic Importance of Phenoxyacetate Synthesis

The synthesis of aryl ethers, specifically phenoxyacetates, is a cornerstone reaction in medicinal chemistry and materials science. These motifs are prevalent in a wide array of pharmaceuticals, herbicides, and advanced polymers. The reaction of a phenol with an α-halo ester, such as this compound, represents a specialized variant of the venerable Williamson ether synthesis. This application note focuses on the practical execution of this reaction, leveraging potassium carbonate (K₂CO₃) as a mild and effective base.

Potassium carbonate offers a significant advantage over stronger bases like alkali metal hydroxides or hydrides. Its moderate basicity is sufficient to deprotonate the acidic phenolic proton (pKa ≈ 10) without promoting undesirable side reactions, such as the hydrolysis of the ester functionalities present in both the reactant and the product.[1][2] This guide will elucidate the underlying mechanism, detail the critical parameters influencing reaction success, and provide a robust, validated protocol for laboratory application.

Reaction Mechanism: A Tale of Two Steps

The O-alkylation proceeds via a classical two-step sequence involving deprotonation followed by nucleophilic substitution.

Step 1: Deprotonation to Generate the Nucleophile Potassium carbonate acts as the base, abstracting the acidic proton from the phenol (ArOH) to generate the highly nucleophilic potassium phenoxide salt (ArOK). This equilibrium is driven forward by the subsequent, irreversible Sₙ2 reaction.[3]

2 ArOH + K₂CO₃ ⇌ 2 ArOK + H₂O + CO₂

Step 2: Sₙ2 Nucleophilic Substitution The generated phenoxide anion attacks the electrophilic methylene carbon of this compound. This concerted, bimolecular substitution displaces the bromide leaving group, forming the new carbon-oxygen bond and yielding the desired aryl phenoxyacetate product.[1][3]

The overall transformation follows the Sₙ2 mechanism, which is highly effective for primary halides like the bromoacetate ester.[1]

G phenol Phenol (Ar-OH) mid1 phenol->mid1 k2co3 K₂CO₃ k2co3->mid1 phenoxide Potassium Phenoxide (Ar-O⁻ K⁺) (Nucleophile) mid2 phenoxide->mid2 bromoacetate This compound (Electrophile) bromoacetate->mid2 product Aryl Phenoxyacetate (Product) kbr KBr h2co3 H₂O + CO₂ mid1->phenoxide Deprotonation mid1->h2co3 mid2->product Sₙ2 Attack mid2->kbr

Figure 1: Reaction Mechanism Pathway.

Mastering the Reaction: Key Parameters and Their Scientific Rationale

Optimizing this alkylation requires a nuanced understanding of how each parameter influences the reaction kinetics and outcome. The choice of conditions is a deliberate exercise in maximizing the Sₙ2 pathway while suppressing potential side reactions.

ParameterRecommended ConditionScientific Rationale
Base Anhydrous Potassium Carbonate (K₂CO₃)Sufficiently basic to deprotonate phenols but mild enough to prevent ester hydrolysis.[1] Its heterogeneous nature in some solvents can be beneficial.
Stoichiometry 1.3 - 2.0 equivalents of K₂CO₃An excess of the base ensures complete and rapid generation of the phenoxide nucleophile, driving the reaction to completion.[4][5]
Solvent Polar Aprotic (DMF, Acetone, Acetonitrile)These solvents solvate the potassium counter-ion, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction rate.[1][4][6]
Temperature 50 - 100 °CProvides the necessary activation energy for the Sₙ2 reaction. The optimal temperature is a balance between reaction rate and stability of reactants/products.[1][6]
Additive Catalytic NaI or KI (optional)In situ Finkelstein reaction converts the bromoacetate to the more reactive iodoacetate, which has a better leaving group and accelerates the reaction.[5][6]
Reactant Purity Anhydrous reagents and solventsMinimizes competitive hydrolysis of the this compound electrophile and the final ester product. Ensure K₂CO₃ is dried if necessary.[6][7]

Causality Behind Experimental Choices:

  • Why not NaOH or NaH? While stronger bases would deprotonate the phenol more effectively, they significantly increase the rate of saponification (hydrolysis) of both the this compound starting material and the desired product, leading to complex product mixtures and lower yields. K₂CO₃ strikes the ideal balance of reactivity and selectivity.[1]

  • The Critical Role of the Solvent: Protic solvents (e.g., ethanol, water) are detrimental. They form a solvation shell around the phenoxide anion through hydrogen bonding, stabilizing it and drastically reducing its nucleophilicity, thereby stalling the reaction.[1]

  • Temperature Control: While heat is generally required, excessive temperatures (>120 °C) can lead to decomposition, particularly in solvents like DMF. Careful temperature management is key to achieving a clean reaction profile.

Validated Experimental Protocol

This protocol describes the synthesis of 4-methoxyphenyl phenylacetate from 4-methoxyphenol and this compound. It can be adapted for other phenolic substrates.

4.1. Materials and Equipment

  • Reagents: 4-methoxyphenol, this compound[8], Anhydrous Potassium Carbonate (finely powdered), Acetone (anhydrous), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, dropping funnel, TLC plates, standard workup and purification glassware.

4.2. Step-by-Step Procedure

Figure 2: High-Level Experimental Workflow.
  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the flask, add 4-methoxyphenol (1.24 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.), and 30 mL of anhydrous acetone.

  • Initiation: Stir the resulting suspension vigorously at room temperature for 15 minutes to facilitate initial phenoxide formation.

  • Electrophile Addition: Dissolve this compound (2.36 g, 11 mmol, 1.1 eq.) in 10 mL of anhydrous acetone and add it dropwise to the stirring suspension over 5 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60 °C) and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) by checking for the disappearance of the 4-methoxyphenol spot. The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude oil or solid by flash column chromatography on silica gel to obtain the pure 4-methoxyphenyl phenylacetate.

Safety and Handling

  • This compound: This reagent is a lachrymator and skin/eye irritant.[8] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Acetone and ethyl acetate are flammable. Avoid open flames.

  • Always conduct reactions under an inert atmosphere where specified to prevent moisture contamination and potential side reactions.

References

Application Note: Laboratory-Scale Synthesis of Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of Phenyl bromoacetate (CAS No. 620-72-4), a versatile intermediate in organic synthesis.[1] The procedure details the O-acylation of phenol with bromoacetyl bromide, emphasizing reaction principles, safety protocols, step-by-step execution, purification, and analytical characterization. This guide is intended for researchers and professionals in chemistry and drug development, offering insights into the causality behind experimental choices to ensure a safe, efficient, and reproducible synthesis.

Introduction and Scientific Principle

This compound is an aromatic ester widely utilized as an alkylating reagent and a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[2][3] It also finds application as a preservative in industrial fluids.[1] The synthesis described herein is a classic example of nucleophilic acyl substitution, specifically the esterification of a phenol.

Phenols are generally less nucleophilic than aliphatic alcohols because the lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack.[4] Consequently, direct esterification with carboxylic acids is often slow and inefficient.[5] To overcome this, a more reactive acylating agent, an acyl halide such as bromoacetyl bromide, is employed. The reaction proceeds via the attack of the phenolic oxygen on the highly electrophilic carbonyl carbon of the bromoacetyl bromide. A non-nucleophilic base is typically added to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.

Reaction Mechanism

The reaction follows a nucleophilic addition-elimination pathway. The phenol oxygen acts as a nucleophile, attacking the carbonyl carbon of bromoacetyl bromide. This is followed by the elimination of the bromide leaving group to form the ester.

reaction_mechanism phenol Phenol plus1 + phenol->plus1 bromoacetyl_bromide Bromoacetyl Bromide arrow2 bromoacetyl_bromide->arrow2 base Base (e.g., Pyridine) arrow1 base->arrow1 phenoxide Phenoxide Ion plus2 + phenoxide->plus2 tetrahedral_intermediate Tetrahedral Intermediate arrow3 tetrahedral_intermediate->arrow3 phenyl_bromoacetate This compound plus3 + phenyl_bromoacetate->plus3 protonated_base Protonated Base plus1->base plus2->bromoacetyl_bromide plus3->protonated_base arrow1->phenoxide arrow2->tetrahedral_intermediate arrow3->phenyl_bromoacetate

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Critical Safety and Hazard Analysis

Trustworthiness through Safety: The execution of this synthesis demands strict adherence to safety protocols. The primary hazard stems from bromoacetyl bromide , a highly corrosive, toxic, and lachrymatory substance that reacts violently with water.[6][7][8]

  • Bromoacetyl Bromide (CAS 598-21-0):

    • Hazards: Causes severe skin and eye burns, potentially leading to permanent eye damage.[6][9] Inhalation can irritate the respiratory tract, causing coughing and shortness of breath.[6] It is a lachrymator (induces tearing).[8] Reacts violently with water, releasing toxic and corrosive HBr gas.[7]

    • Handling: Must be handled exclusively in a certified chemical fume hood.[7][8] Never add water to bromoacetyl bromide.[7][10] Ensure all glassware is scrupulously dry. Store in a cool, dry place away from moisture.[7][8]

  • Phenol (CAS 108-95-2): Toxic and corrosive. Can cause severe skin burns and is rapidly absorbed through the skin.

  • Pyridine (CAS 110-86-1): Flammable, harmful if swallowed or inhaled.

  • Dichloromethane (DCM, CAS 75-09-2): Volatile and a suspected carcinogen.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[7][8]

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Inspect gloves before each use.[8]

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron. Ensure no skin is exposed.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[6] Keep a Class B (dry chemical or CO₂) fire extinguisher nearby. DO NOT use water to extinguish fires involving bromoacetyl bromide. [6][7]

Materials and Equipment

Reagent/MaterialGradeSupplier ExampleNotes
Phenol≥99%Sigma-AldrichCrystalline solid, handle with care.
Bromoacetyl bromide≥98%Sigma-AldrichHighly corrosive liquid. Use as received.[11]
PyridineAnhydrous, ≥99.8%Sigma-AldrichActs as a base to neutralize HBr.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Hydrochloric Acid (HCl)1 M aqueous solution-For work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution-For work-up.
BrineSaturated NaCl solution-For work-up.
Sodium Sulfate (Na₂SO₄)Anhydrous-Drying agent.
Hexane / Ethyl AcetateReagent Grade-For recrystallization and TLC.

Equipment:

  • Three-neck round-bottom flask (250 mL) with magnetic stir bar

  • Pressure-equalizing dropping funnel (60 mL)

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)

  • Digital thermometer and thermocouple

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flasks)

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol is designed for a synthesis yielding approximately 10-15 grams of this compound.

Part 1: Reaction Setup and Execution
  • Preparation: Assemble the three-neck flask with the stir bar, dropping funnel, and reflux condenser inside a chemical fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or protected by drying tubes.

  • Reagent Charging: To the flask, add phenol (9.41 g, 0.10 mol) and anhydrous dichloromethane (100 mL). Stir the mixture until the phenol is completely dissolved.

  • Cooling: Cool the flask to 0-5°C using an ice-water bath.

  • Base Addition: Slowly add anhydrous pyridine (8.7 mL, 0.11 mol, 1.1 eq) to the stirred phenol solution. A slight exotherm may be observed.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of bromoacetyl bromide (9.6 mL, 0.11 mol, 1.1 eq) in anhydrous dichloromethane (20 mL).

  • Reaction: Add the bromoacetyl bromide solution dropwise to the cold, stirred phenol/pyridine mixture over 30-45 minutes. Maintain the internal temperature below 10°C. A precipitate (pyridinium hydrobromide) will form.

    • Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The disappearance of the phenol spot (visualized with a UV lamp or iodine chamber) indicates completion.

Part 2: Work-up and Product Isolation
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Washing Sequence:

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine and pyridinium salts.

    • Wash with a saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

    • Causality Note: Each wash removes specific impurities. The acidic wash removes the base, the basic wash removes acidic impurities, and the brine wash initiates the drying process.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 15-20 minutes, then decant or filter the solution.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator. The crude product will be a yellowish oil or low-melting solid.

Part 3: Purification

This compound has a reported melting point of 31-33°C, making it a low-melting solid.[2][12] Recrystallization is an effective purification method.

  • Solvent Selection: Dissolve the crude product in a minimal amount of warm ethyl acetate.

  • Crystallization: Slowly add hexane with swirling until the solution becomes cloudy (the point of saturation).

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and air-dry them on the filter paper.

  • Final Product: The purified this compound should be a white to light yellow crystalline solid.[2] A typical yield is 75-85%.

Data Summary and Characterization

SubstanceFormulaMW ( g/mol )Amount (g)Volume (mL)Moles (mol)Molar Eq.
PhenolC₆H₆O94.119.41-0.101.0
Bromoacetyl BromideC₂H₂Br₂O201.8422.209.60.111.1
PyridineC₅H₅N79.108.708.70.111.1
This compoundC₈H₇BrO₂215.0416.1-18.3-0.075-0.08575-85% Yield

Characterization:

  • Appearance: Colorless to slightly yellow crystalline solid.[2]

  • Purity (GC): A purity of ≥98.0% is expected for the final product.[1][2]

  • ¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the aromatic protons (multiplet, ~7.0-7.4 ppm) and the methylene protons adjacent to the bromine (singlet, ~3.9-4.0 ppm).

  • ¹³C NMR (CDCl₃): Key signals include the carbonyl carbon (~165 ppm), the carbons of the phenyl ring, and the methylene carbon (~25 ppm).[13][14]

Experimental Workflow Diagram

workflow cluster_reaction Reaction Phase (Fume Hood) cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble Dry Glassware charge 2. Add Phenol & DCM setup->charge cool 3. Cool to 0°C charge->cool add_base 4. Add Pyridine cool->add_base add_acyl 5. Add Bromoacetyl Bromide Solution add_base->add_acyl react 6. Stir at RT for 2-3h add_acyl->react quench 7. Quench with Water react->quench wash_hcl 8. Wash with 1M HCl quench->wash_hcl wash_bicarb 9. Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine 10. Wash with Brine wash_bicarb->wash_brine dry 11. Dry over Na₂SO₄ wash_brine->dry evaporate 12. Evaporate Solvent dry->evaporate recrystallize 13. Recrystallize from EtOAc/Hexane evaporate->recrystallize filter_dry 14. Filter and Dry Crystals recrystallize->filter_dry analyze 15. Characterize Product (NMR, GC) filter_dry->analyze final_product final_product analyze->final_product Final Product: White Crystalline Solid

Caption: Overall workflow for the synthesis and purification of this compound.

References

The Phenylacetyl Group: A Versatile Tool in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] A protecting group temporarily masks a reactive functional group, preventing it from participating in a reaction while modifications are made elsewhere in the molecule.[1] The phenylacetyl (PhAc) group, introduced via the reagent phenyl bromoacetate, has emerged as a valuable and versatile protecting group for a variety of functional moieties, including amines, thiols, and carboxylic acids.

This technical guide provides a comprehensive overview of the applications of this compound in protecting group chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the underlying chemistry, detailed experimental protocols for protection and deprotection, and a discussion of the orthogonality of the phenylacetyl group with other commonly employed protecting groups.

Core Principles of Phenylacetyl Protection

The utility of the phenylacetyl group stems from its unique combination of stability and selective lability. It is generally stable to acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc, respectively, thus offering a valuable orthogonal protection strategy.[2][3] The introduction of the phenylacetyl group is typically achieved through a nucleophilic substitution reaction where the nucleophile (amine, thiol, or carboxylate) displaces the bromide from this compound.

Deprotection of the phenylacetyl group can be accomplished under several distinct and mild conditions, providing flexibility in synthetic design. These methods include reductive cleavage with metals like zinc or magnesium in acetic acid, enzymatic cleavage with penicillin G acylase, and photolytic cleavage.[2][4] This array of deprotection strategies enhances the strategic value of the phenylacetyl group in complex synthetic endeavors.

Applications and Protocols

Protection of Amines (N-Phenylacetylation)

The protection of primary and secondary amines as N-phenylacetyl derivatives is a common application, particularly in peptide synthesis to prevent unwanted side reactions of the N-terminus or lysine side chains.[4]

Mechanism of N-Protection:

The reaction proceeds via a standard SN2 mechanism where the amine nitrogen acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the bromide ion. The presence of a non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction.

Protocol 1: General Procedure for N-Protection of a Primary Amine with this compound

This protocol is adapted from general procedures for N-alkylation of amines.

  • Dissolution: Dissolve the primary amine (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 equiv.), to the solution and stir for 10 minutes at room temperature.

  • Addition of this compound: Slowly add a solution of this compound (1.1 equiv.) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Parameter Condition Notes
Solvent DCM, DMF, AcetonitrileChoice of solvent depends on the solubility of the amine substrate.
Base DIPEA, Triethylamine (TEA)A non-nucleophilic base is crucial to avoid competing reactions.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 80-95%Yields are generally high for unhindered primary amines.
Protection of Thiols (S-Phenylacetylation)

The thiol group of cysteine residues is highly nucleophilic and prone to oxidation, necessitating protection during peptide synthesis. The phenylacetyl group provides a stable thioether linkage that can be selectively cleaved.

Mechanism of S-Protection:

Similar to N-protection, the reaction proceeds via an SN2 mechanism. The thiolate anion, generated by deprotonating the thiol with a base, acts as a potent nucleophile, attacking this compound to form the S-phenylacetylated product.

Protocol 2: General Procedure for S-Protection of Cysteine with this compound

This protocol is based on standard procedures for the S-alkylation of cysteine.[5]

  • Dissolution: Dissolve the cysteine-containing peptide or amino acid (1.0 equiv.) in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5-8.0. If the protein contains disulfide bonds, they should be reduced with a reducing agent like DTT or TCEP prior to this step, followed by removal of the reducing agent.[5]

  • Reagent Addition: Add a solution of this compound (1.2 equiv.) in a minimal amount of a water-miscible organic solvent like DMF or acetonitrile to the buffered solution with gentle stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Quench the reaction by adding a small amount of a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (DTT) to consume any unreacted this compound.

  • Purification: The S-protected product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Parameter Condition Notes
Solvent Aqueous buffer (pH 7.5-8.0) with a co-solvent (DMF, MeCN)The slightly basic pH facilitates the formation of the thiolate anion.
Temperature Room TemperatureThe reaction is typically rapid at ambient temperature.
Reaction Time 1-2 hoursGenerally faster than N-protection due to the higher nucleophilicity of the thiolate.
Typical Yield >90%S-alkylation is a highly efficient reaction.
Protection of Carboxylic Acids (Phenylacetyl Ester Formation)

Carboxylic acids are often protected as esters to mask their acidic nature and prevent them from reacting with bases or participating in unwanted side reactions. Phenylacetyl esters offer an alternative to more common ester protecting groups.

Mechanism of O-Protection:

The carboxylic acid is first deprotonated with a base to form the carboxylate anion. This carboxylate then acts as a nucleophile, attacking this compound in an SN2 fashion to form the phenylacetyl ester.

Protocol 3: General Procedure for the Protection of a Carboxylic Acid with this compound

This protocol is based on the Williamson ether synthesis, adapted for ester formation.[6]

  • Salt Formation: Dissolve the carboxylic acid (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile. Add a non-nucleophilic base like cesium carbonate (Cs₂CO₃) (1.2 equiv.) or DIPEA (1.5 equiv.) and stir at room temperature for 30 minutes to form the carboxylate salt.

  • Addition of this compound: Add this compound (1.1 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography.

Parameter Condition Notes
Solvent DMF, AcetonitrilePolar aprotic solvents are preferred to facilitate the SN2 reaction.
Base Cs₂CO₃, DIPEA, DBUA non-nucleophilic base is essential. Cesium carbonate is often effective.
Temperature 50-60 °CHeating is often required to drive the reaction to completion.
Reaction Time 2-6 hoursVaries depending on the reactivity of the carboxylic acid.
Typical Yield 70-90%Good yields can be obtained with this method.

Deprotection Strategies

The versatility of the phenylacetyl protecting group is highlighted by the multiple orthogonal methods available for its removal.

Reductive Cleavage with Magnesium in Acetic Acid

This method is highly efficient for the deprotection of both N- and S-phenylacetyl groups.[2] It is often preferred over the use of zinc/acetic acid due to faster reaction times and cleaner product formation.[2]

Mechanism of Reductive Cleavage:

The reaction is believed to proceed through a single-electron transfer from the metal to the carbonyl group of the phenylacetyl moiety, followed by protonation and subsequent cleavage of the C-N or C-S bond.

Protocol 4: Deprotection of N- or S-Phenylacetyl Groups using Magnesium/Acetic Acid [2]

  • Dissolution: Dissolve the phenylacetyl-protected substrate (1.0 equiv.) in methanol (approx. 0.1 M).

  • Addition of Reagents: Add glacial acetic acid (12 equiv.) followed by magnesium turnings (6 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove any unreacted magnesium. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The deprotected product can be further purified by chromatography or crystallization.

Parameter Condition Notes
Solvent Methanol, Ethanol, THF, AcetoneMethanol is a commonly used solvent.[2]
Reducing Agent Magnesium turningsMore reactive and provides cleaner reactions than zinc dust.[2]
Acid Glacial Acetic AcidProvides the necessary protons for the reaction.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 1-2 hoursTypically faster than the zinc/acetic acid method.
Typical Yield 85-95%High yields are generally observed.[2]
Enzymatic Deprotection with Penicillin G Acylase

Penicillin G acylase (PGA) is an enzyme that specifically hydrolyzes the phenylacetyl amide bond.[4] This provides an exceptionally mild and selective method for the deprotection of N-phenylacetylated amines, particularly in the context of peptide and protein chemistry.[4]

Mechanism of Enzymatic Cleavage:

The enzyme's active site recognizes and binds the phenylacetyl group, followed by catalytic hydrolysis of the amide bond to release the free amine and phenylacetic acid.

Protocol 5: Enzymatic Deprotection of an N-Phenylacetyl Group using Penicillin G Acylase

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the N-phenylacetylated substrate in a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.5-8.0) to a concentration of 1-10 mg/mL.

  • Enzyme Addition: Add Penicillin G Acylase (a suitable amount, to be determined empirically, e.g., 10-100 units per mg of substrate).

  • Reaction: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation. Monitor the reaction progress by HPLC or LC-MS.

  • Enzyme Removal: Once the reaction is complete, the enzyme can be removed by ultrafiltration or by denaturing it with a small amount of organic solvent (e.g., acetonitrile) and subsequent centrifugation.

  • Purification: The deprotected product in the supernatant can be purified by RP-HPLC.

Parameter Condition Notes
Enzyme Penicillin G Acylase (PGA)The source and activity of the enzyme are critical.
Buffer Phosphate or Tris buffer (pH 7.5-8.0)The optimal pH for PGA activity is typically in the neutral to slightly basic range.
Temperature 25-37 °CThe optimal temperature depends on the specific enzyme preparation.
Reaction Time 1-24 hoursReaction time can vary significantly based on the substrate and enzyme concentration.
Typical Yield >90%Enzymatic reactions are often highly efficient and selective.
Photolytic Deprotection

The phenylacetyl group, particularly when derivatized with electron-donating groups on the phenyl ring (e.g., p-methoxyphenylacetyl), can be cleaved by photolysis.[5] This method offers a "reagent-free" deprotection strategy, which can be advantageous for sensitive substrates.

Mechanism of Photolytic Cleavage:

Upon absorption of UV light, the phenylacetyl chromophore is excited to a higher energy state. This leads to intramolecular hydrogen abstraction from the benzylic position by the carbonyl oxygen, followed by fragmentation to release the protected functional group.

Protocol 6: General Procedure for Photolytic Deprotection of a Phenylacetyl Ester

This protocol is based on general procedures for the photolysis of phenacyl esters and may require optimization.[5]

  • Solution Preparation: Prepare a dilute solution (0.01-0.05 M) of the phenylacetyl-protected compound in a suitable solvent such as ethanol, dioxane, or acetonitrile.

  • Irradiation: Place the solution in a quartz reaction vessel and irradiate with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically around 300-350 nm). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or crystallization to remove the photolytic byproducts.

Parameter Condition Notes
Solvent Ethanol, Dioxane, AcetonitrileThe solvent should be transparent at the irradiation wavelength.
Wavelength 300-350 nmThe optimal wavelength depends on the specific chromophore.
Concentration 0.01-0.05 MDilute solutions are generally used to ensure efficient light penetration.
Temperature Room TemperaturePhotochemical reactions are often carried out at ambient temperature.
Reaction Time 1-8 hoursVaries depending on the substrate and light intensity.
Typical Yield 60-90%Yields can be variable and may be affected by side reactions.

Orthogonality and Strategic Applications

A key advantage of the phenylacetyl protecting group is its orthogonality to other commonly used protecting groups in peptide synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3]

Orthogonality Table:

Protecting GroupCleavage ConditionStability of Phenylacetyl Group
Boc Strong Acid (e.g., TFA)Stable
Fmoc Base (e.g., Piperidine)Stable
Cbz Hydrogenolysis (H₂/Pd-C)Can be cleaved under some hydrogenolysis conditions (quasi-orthogonal)
Phenylacetyl (PhAc) Mg/AcOH, Penicillin G Acylase, Photolysis-

This orthogonality allows for the selective deprotection of one functional group in the presence of others, enabling the synthesis of complex peptides with site-specific modifications. For example, a peptide can be synthesized on a solid support using Fmoc chemistry for the temporary protection of the N-terminus, while a lysine side chain is protected with a phenylacetyl group. After the peptide chain is assembled, the Fmoc group can be removed, and the N-terminus can be modified. Subsequently, the phenylacetyl group on the lysine side chain can be selectively removed using one of the methods described above, allowing for a second, site-specific modification.

Visualization of Workflows

Logical Workflow for Phenylacetyl Protection and Deprotection

Caption: General workflow for the protection of a functional group with this compound and subsequent deprotection.

Orthogonal Deprotection Strategy in Peptide Synthesis

G Start Peptide with Fmoc (N-term) and PhAc (Side Chain) Protection Step1 Treat with Piperidine Start->Step1 Base-labile cleavage Intermediate1 Peptide with Free N-terminus and PhAc (Side Chain) Protection Step1->Intermediate1 Step2 N-terminal Modification Intermediate1->Step2 Intermediate2 Modified Peptide with PhAc (Side Chain) Protection Step2->Intermediate2 Step3 Treat with Mg/AcOH or Penicillin G Acylase Intermediate2->Step3 Orthogonal deprotection Intermediate3 Modified Peptide with Free Side Chain Step3->Intermediate3 Step4 Side Chain Modification Intermediate3->Step4 End Doubly Modified Peptide Step4->End

References

Strategic Work-up and Purification Protocols for Reactions Involving Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl bromoacetate is a versatile bifunctional reagent widely employed in organic synthesis as a potent alkylating agent for introducing the phenoxycarbonylmethyl moiety. Its utility, however, is matched by a significant challenge in reaction work-up: the susceptibility of its ester linkage to hydrolysis. This application note provides a comprehensive guide to the principles and practices for the effective work-up and purification of reaction mixtures containing this compound and its derivatives. By elucidating the underlying chemical principles, this guide equips researchers with the rationale to design robust protocols that maximize product yield and purity while minimizing the formation of common impurities such as phenol and bromoacetic acid.

Core Principles: Navigating the Reactivity of this compound

This compound possesses two key reactive sites: the electrophilic carbon bearing a bromine atom and the ester carbonyl group. Understanding the interplay of these functionalities is paramount for a successful reaction and subsequent purification.

  • Primary Reactivity (Alkylation): The C-Br bond is the primary site of reaction in most applications. As an α-halo ester, the bromine is an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophiles (e.g., phenols, amines, carboxylates).[1][2] This reactivity is the basis for its use in synthesizing more complex molecules, including pharmaceutical intermediates.[3]

  • Secondary Reactivity (Hydrolysis): The ester linkage is prone to cleavage under both acidic and, more significantly, basic aqueous conditions. Base-catalyzed hydrolysis is often the most critical side reaction encountered during the work-up phase.[4][5] The reaction proceeds via nucleophilic acyl substitution, yielding phenol and a bromoacetate salt, which can further hydrolyze (Scheme 1).

Scheme 1: Base-Catalyzed Hydrolysis of this compound
The primary challenge in the work-up is to remove acidic byproducts without inducing significant hydrolysis of the desired ester product.

The key to a successful work-up is to exploit the differential chemical properties of the desired product, unreacted starting materials, and potential byproducts. The acidic nature of phenol (pKa ≈ 10) and bromoacetic acid (pKa ≈ 2.9) allows for their removal from an organic phase through extraction with a mild aqueous base. However, this very step introduces conditions favorable for the hydrolysis of the ester product. Therefore, the choice of base, temperature, and contact time are critical variables that must be carefully controlled.

Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling to minimize risk.

  • Hazard Profile: Causes skin irritation and serious eye irritation.[6][7][8] It is also a lachrymator (a substance that irritates the eyes and causes tears).

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[2][9] Wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and nitrile gloves.[7][8]

  • Handling: Avoid inhalation of vapors or contact with skin and eyes.[2] Keep containers tightly closed when not in use.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7][9] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7]

Compound CAS No. Molecular Weight ( g/mol ) Key Hazards
This compound620-72-4215.04Skin & Eye Irritant, Lachrymator[6][8]
Phenol108-95-294.11Toxic, Corrosive, Mutagenic
Bromoacetic Acid79-08-3138.95Toxic, Corrosive

General Work-up and Purification Workflow

The following workflow provides a strategic overview of the essential steps for isolating and purifying products from reactions involving this compound. The core of the strategy is a multi-stage liquid-liquid extraction designed to systematically remove impurities based on their acid-base properties.

G cluster_main Work-up & Purification Workflow cluster_washes Aqueous Washes reaction Reaction Mixture in Organic Solvent quench Step 1: Quenching (e.g., add H₂O or dilute buffer) reaction->quench extraction Step 2: Liquid-Liquid Extraction (Transfer to Separatory Funnel) quench->extraction wash_acid A. Dilute Acid Wash (optional) (e.g., 1M HCl) Removes basic impurities extraction->wash_acid Add aq. acid organic_layer Organic Layer wash_base B. Mild Base Wash (e.g., sat. NaHCO₃) Removes acidic impurities wash_acid->wash_base Separate layers, then add aq. base aqueous_waste Aqueous Layers (Combine & discard) wash_acid->aqueous_waste wash_brine C. Brine Wash (sat. NaCl) Removes residual water wash_base->wash_brine Separate layers, then add brine wash_base->aqueous_waste wash_brine->aqueous_waste drying Step 3: Drying (e.g., Na₂SO₄ or MgSO₄) organic_layer->drying filtration Step 4: Filtration (Remove drying agent) drying->filtration evaporation Step 5: Solvent Removal (Rotary Evaporation) filtration->evaporation crude Crude Product evaporation->crude purification Step 6: Final Purification (e.g., Column Chromatography) crude->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for reactions involving this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common scenarios.

Protocol 1: Standard Work-up for Reactions Using Mild Bases (e.g., K₂CO₃, Cs₂CO₃)

This procedure is applicable to many common reactions, such as the alkylation of phenols.[10]

Objective: To isolate the desired organic product from unreacted starting materials, inorganic salts, and hydrolysis byproducts.

Methodology:

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.

    • If the reaction solvent is polar and water-miscible (e.g., DMF, Acetonitrile), dilute the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 3-5 times the reaction volume).[10]

    • Add deionized water to the mixture and stir for 5-10 minutes. This step dissolves inorganic salts (e.g., KBr) and highly polar byproducts.

  • Liquid-Liquid Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Allow the layers to separate. If an emulsion forms, a small addition of brine can help break it.

    • Drain the aqueous layer.

  • Aqueous Washing Sequence (Perform these steps promptly):

    • (Optional Acid Wash): If a basic catalyst (e.g., pyridine) or an amine nucleophile was used, wash the organic layer with 1M HCl (1 x reaction volume). This step protonates and removes basic impurities into the aqueous phase.[11] Separate the layers.

    • Mild Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1-2 x reaction volume). This is a critical step. It neutralizes and removes acidic impurities, notably unreacted phenol and any bromoacetic acid formed via hydrolysis.

      • Causality Insight: NaHCO₃ is a weak base, sufficient to deprotonate acidic impurities but less likely to cause rapid hydrolysis of the ester product compared to stronger bases like NaOH or K₂CO₃. Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x reaction volume).

      • Causality Insight: This wash removes the bulk of the dissolved water from the organic phase and helps to break any lingering emulsions, facilitating the subsequent drying step.[10]

  • Drying and Solvent Removal:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together.[11]

    • Allow the mixture to stand for 10-15 minutes.

    • Filter the organic solution through a funnel with a cotton plug or filter paper to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification:

    • The crude product can now be purified by standard techniques, most commonly silica gel column chromatography. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) should be determined by prior TLC analysis.[10][11]

Protocol 2: Work-up for Reactions Involving Strong, Water-Reactive Reagents (e.g., NaH)

Objective: To safely quench highly reactive reagents before proceeding with a standard aqueous work-up.

Methodology:

  • Controlled Quenching (Perform in an ice bath, 0 °C):

    • Safety First: Quenching of reactive hydrides or organometallics is highly exothermic and produces flammable hydrogen gas. This must be done slowly and cautiously under an inert atmosphere (e.g., Nitrogen or Argon).[12]

    • Slowly and dropwise, add a protic solvent to the reaction mixture to quench any unreacted NaH. The recommended sequence of addition is:

      • Isopropanol

      • Methanol

      • Water

    • Causality Insight: This sequence uses reagents of increasing reactivity towards NaH, allowing for a controlled release of heat and gas.[12] Continue addition until gas evolution ceases.

  • Aqueous Work-up:

    • Once the quenching is complete, the standard work-up procedure described in Protocol 1 (starting from Step 1, dilution with an extraction solvent) can be followed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Significant hydrolysis of the ester product during the basic wash.1. Monitor the reaction by TLC to ensure completion before starting the work-up. 2. Use saturated NaHCO₃ instead of stronger bases. Perform the wash quickly and at a lower temperature (e.g., in an ice bath). Reduce contact time.
Product Contaminated with Phenol 1. Incomplete removal during the basic wash. 2. Hydrolysis of the product during work-up or storage.1. Perform an additional wash with cold, saturated NaHCO₃. 2. Purify the crude product carefully using column chromatography, ensuring good separation from the more polar phenol spot.
Product is an Oil but Expected to be a Solid Presence of solvent or impurities (e.g., phenol) depressing the melting point.1. Ensure all solvent is removed by placing the crude product under high vacuum for several hours. 2. Purify via column chromatography to remove impurities.
Persistent Emulsion During Extraction High concentration of salts or polar byproducts.1. Add a small amount of brine (sat. NaCl) to the separatory funnel and swirl gently. 2. If the emulsion persists, filter the entire mixture through a pad of Celite.

References

Troubleshooting & Optimization

Technical Support Center: Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals utilizing Phenyl bromoacetate in their experimental workflows. It is designed in a question-and-answer format to directly address common issues and explain the underlying chemical principles to mitigate side reactions and optimize product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing inconsistent results and suspect my this compound has degraded. What are the proper storage and handling procedures?

Answer:

This is a critical first step in troubleshooting. This compound is highly susceptible to degradation, primarily through hydrolysis, due to its sensitivity to moisture.[1] Improper storage is a frequent cause of poor yields and the formation of impurities.

Core Directive: Exclude Water

This compound has a low melting point (31-33°C) and can be either a solid or liquid depending on your laboratory's ambient temperature.[2][3] It is crucial to protect it from atmospheric moisture at all times.

Recommended Storage Protocol:

  • Inert Atmosphere: Upon receipt, store the container inside a desiccator with a fresh desiccant or, for long-term storage, in a glove box under a nitrogen or argon atmosphere.

  • Sealing: Ensure the container cap is sealed tightly. Parafilm can be used to wrap the cap and neck for an additional barrier against moisture ingress.

  • Temperature: Store in a cool, dry, and dark place.[3] Refrigeration is acceptable, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.

  • Aliquoting: For frequently used reagents, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk supply to the environment.

Causality: The ester functional group in this compound is electrophilic and will react with water (a nucleophile), especially in the presence of trace acid or base, leading to the cleavage of the ester bond.

Question 2: My mass spectrometry results show byproducts corresponding to phenol and bromoacetic acid. What is causing this side reaction?

Answer:

The presence of phenol and bromoacetic acid is a definitive sign of hydrolysis.[4] This is the most common side reaction encountered with this compound. It occurs when the compound reacts with water, cleaving the ester linkage.

Mechanism of Hydrolysis:

The reaction can be catalyzed by both acid and base.

  • Base-Catalyzed: Hydroxide ions are strong nucleophiles that directly attack the carbonyl carbon of the ester. This is generally faster than neutral water hydrolysis.[5]

  • Acid-Catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weaker nucleophile, water.

Hydrolysis

Troubleshooting Protocol: Minimizing Hydrolysis

  • Solvent Purity: Use anhydrous solvents. Purchase high-purity anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Inert Atmosphere: Assemble your reaction glassware hot from the oven to ensure it is dry. Cool it under a stream of dry nitrogen or argon and maintain this inert atmosphere throughout the reaction.[1]

  • Base Selection: If your reaction requires a base, use a non-nucleophilic, anhydrous base (e.g., proton sponge, DBU) if compatible with your reaction. If using an amine base like triethylamine, ensure it is freshly distilled and dry. Avoid aqueous bases like NaOH or K₂CO₃ solutions unless phase-transfer conditions are specifically intended.

  • Reagent Purity: Ensure your primary reagents are not hydrated or contaminated with water.

Question 3: I am seeing high molecular weight impurities and a general "smearing" on my TLC plate. Could this compound be reacting with itself?

Answer:

Yes, this is a distinct possibility, especially under basic conditions. While classic self-condensation (an aldol-type reaction) is less common for esters, a bimolecular nucleophilic substitution (SN2) pathway can lead to dimerization or oligomerization.

Proposed Mechanism: Base-Promoted Self-Reaction

In the presence of a base, a small equilibrium concentration of the enolate of this compound can form. This enolate is a potent carbon-based nucleophile. It can then attack the electrophilic carbon bearing the bromine atom on another molecule of this compound.

Self_Reaction

Experimental Conditions Favoring Self-Reaction:

  • Strong Bases: Use of strong bases like LDA, NaH, or alkoxides significantly increases the concentration of the enolate, promoting self-reaction.

  • High Concentration: High concentrations of this compound increase the probability of intermolecular collisions.

  • Elevated Temperature: Higher temperatures can provide the activation energy needed for this side reaction to occur at an appreciable rate.

Mitigation Strategies:

  • Controlled Addition: If your protocol involves deprotonation of another reagent, add the base to your starting material first, and then add the this compound slowly at a low temperature (e.g., 0°C or -78°C) to ensure it reacts preferentially with your intended nucleophile.

  • Base Stoichiometry: Use the minimum effective amount of base. An excess of a strong base is a common cause of this side reaction.

  • Choice of Base: If possible, use a weaker, non-nucleophilic base that is just sufficient to deprotonate your desired starting material but minimizes enolate formation from the this compound itself. Incompatible materials include strong bases.[1]

Troubleshooting Summary

Observed Problem Potential Cause (Side Reaction) Recommended Solution & Rationale
Low product yield; TLC shows polar baseline spot.Hydrolysis Use anhydrous solvents and an inert atmosphere to exclude water. Check purity of all reagents.[1]
Product contaminated with phenol or phenyl acetate.Hydrolysis Purify the product via column chromatography. For future reactions, rigorously exclude moisture.[4]
Multiple higher molecular weight spots on TLC/MS.Self-Reaction/Oligomerization Add this compound slowly to the reaction mixture at low temperature. Avoid using excess strong base.
Reaction fails to go to completion.Reagent Degradation Verify the purity of this compound via NMR or GC before use. It may have hydrolyzed during storage.
Formation of dark color in the reaction.Decomposition This compound can decompose, especially at high temperatures or in the presence of strong bases/acids.[2] Run the reaction at the lowest effective temperature.

General Protocol for a Nucleophilic Substitution Reaction

This protocol for the O-alkylation of a phenol is designed to minimize the common side reactions of this compound.

Materials:

  • Phenol derivative

  • This compound (verified purity)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Acetone or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the apparatus (e.g., round-bottom flask with condenser and nitrogen inlet) while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the reaction flask, add the phenol derivative and 1.5-2.0 equivalents of anhydrous K₂CO₃.

  • Solvent Addition: Add anhydrous solvent via cannula or a dry syringe.

  • Initiate Reaction: Stir the suspension vigorously. Add 1.0-1.1 equivalents of this compound dropwise via syringe at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50°C) may be required, but avoid excessive temperatures.

  • Workup: Upon completion, cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by redissolving it in a suitable solvent (e.g., ethyl acetate), washing with water and brine to remove salts, drying over Na₂SO₄, and concentrating. Final purification is typically achieved by flash column chromatography or recrystallization.[6]

Rationale for Choices:

  • Anhydrous K₂CO₃: A mild, non-nucleophilic base that is generally sufficient for deprotonating phenols. Using it as a dry powder minimizes the introduction of water.

  • Anhydrous Solvent: Prevents the hydrolysis side reaction.

  • Inert Atmosphere: Protects the reaction from atmospheric moisture.[1]

  • Dropwise Addition: Maintains a low instantaneous concentration of the alkylating agent, which can help minimize side reactions if the deprotonated phenol is slow to react.

References

Technical Support Center: Optimizing Phenyl Bromoacetate Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of phenyl bromoacetate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction yields and troubleshoot common issues encountered during this fundamental C-C bond-forming reaction. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Foundational Concepts & Core Mechanism

Before troubleshooting, a solid understanding of the reaction's mechanism is crucial. The alkylation of this compound hinges on the generation of a nucleophilic enolate, which then attacks an electrophilic alkyl halide.

FAQ 1: What is the fundamental mechanism for the alkylation of this compound?

The reaction proceeds via a two-step sequence:

  • Enolate Formation: A strong base abstracts the acidic α-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group), creating a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.[1]

  • Nucleophilic Attack (SN2): The resulting enolate acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction. This step forms the new carbon-carbon bond.

The general mechanism is illustrated below.

Alkylation Mechanism General Mechanism of this compound Alkylation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) PBA This compound PBA->inv1 + Base Base Base RX Alkyl Halide (R-X) Product α-Alkylated Product BH Conjugate Acid (B-H) X_ion Halide Ion (X⁻) inv1->BH Enolate Enolate Intermediate (Resonance Stabilized) inv1->Enolate Deprotonation inv2->Product C-Alkylation inv2->X_ion Enolate->inv2 + R-X

Caption: The two-step mechanism: deprotonation followed by SN2 attack.

FAQ 2: Why is the α-hydrogen on this compound acidic?

The acidity of the α-hydrogen (pKa ≈ 20-25) is a direct consequence of two factors:

  • Inductive Effect: The adjacent ester carbonyl group is electron-withdrawing, which polarizes the C-H bond, making the hydrogen more susceptible to abstraction by a base.

  • Resonance Stabilization: Upon deprotonation, the resulting negative charge on the α-carbon is delocalized onto the electronegative oxygen atom of the carbonyl. This resonance stabilization of the conjugate base (the enolate) is the primary reason for the enhanced acidity compared to a standard alkane C-H bond.

FAQ 3: My analysis shows two products. What is the difference between C-Alkylation and O-Alkylation?

Enolates are ambident nucleophiles , meaning they have two nucleophilic sites: the α-carbon and the oxygen atom.[2] This duality can lead to two different products:

  • C-Alkylation: The enolate attacks via the α-carbon. This forms a C-C bond and is typically the desired, thermodynamically more stable product.

  • O-Alkylation: The enolate attacks via the oxygen atom. This forms a C-O bond, resulting in a ketene acetal. This is often a kinetic byproduct, favored under certain conditions but generally considered an undesired side reaction.

C_vs_O_Alkylation cluster_paths Ambident Reactivity Enolate Enolate Intermediate C_Alk C-Alkylation Product (Thermodynamically Favored) Enolate->C_Alk Attack from α-Carbon O_Alk O-Alkylation Product (Ketene Acetal) Enolate->O_Alk Attack from Oxygen

Caption: The two possible reaction pathways for an ambident enolate.

Generally, C-alkylation is favored when using counterions that associate strongly with the oxygen (like Li⁺), in less polar solvents, and when allowing the reaction to reach thermodynamic equilibrium.

Part 2: Troubleshooting Guide for Low Reaction Yield

Low yield is the most common complaint in enolate alkylation. A systematic approach is essential to diagnose the root cause.[3]

FAQ 4: My reaction yield is poor. What are the primary culprits I should investigate?

Low conversion or a complex product mixture can usually be traced back to a few key areas. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Low Yield Observed Q1 Was Starting Material Consumed? (Check by TLC/GC) Start->Q1 A1_No No/Partial Consumption Q1->A1_No No A1_Yes Yes, consumed Q1->A1_Yes Yes Prob1 Problem: Incomplete Deprotonation A1_No->Prob1 Prob2 Problem: Side Reactions Dominating A1_Yes->Prob2 Sol1a Solution: Check Base - Is it strong enough? - Is it fresh/un-degraded? - Is stoichiometry correct? Prob1->Sol1a Sol1b Solution: Check for Moisture - Use anhydrous solvent/reagents. - Run under inert atmosphere. Prob1->Sol1b Sol2a Check for Dialkylation (See FAQ 6) Prob2->Sol2a Sol2b Check for Self-Condensation (See FAQ 7) Prob2->Sol2b Sol2c Check for Elimination (E2) - Use primary alkyl halides. Prob2->Sol2c Sol2d Check Reaction Temperature - Was it too high/low? Prob2->Sol2d

Caption: A decision tree for troubleshooting low alkylation yields.

FAQ 5: How do I select the appropriate base for this reaction?

The choice of base is arguably the most critical parameter. The base must be strong enough to irreversibly deprotonate the ester, but its choice also influences selectivity.[4] The pKa of the base's conjugate acid should be significantly higher than that of the ester's α-hydrogen (~25).[4]

BaseCommon SolventTemperatureKey Characteristics & Causality
LDA (Lithium diisopropylamide)THF-78 °CKinetic Control: LDA is a strong, sterically hindered, non-nucleophilic base. Its bulkiness favors abstraction of the most accessible proton, and the low temperature prevents equilibration to the more stable enolate, which is useful for unsymmetrical substrates.[1]
NaH (Sodium Hydride)THF, DMF0 °C to RTThermodynamic Control: A strong, non-nucleophilic base that generates H₂ gas upon reaction. It is often used to achieve complete and irreversible deprotonation, leading to the most stable (thermodynamic) enolate.[5][6]
KOtBu (Potassium tert-butoxide)t-BuOH, THFRTA very strong, hindered base. Can be effective but may also promote elimination side reactions with certain alkyl halides.[4]
K₂CO₃ (Potassium Carbonate)Acetone, MeCNRefluxWeaker Base: A milder, heterogeneous base often used in O-alkylation of phenols but can be used for C-alkylation of highly acidic substrates. May require higher temperatures or phase-transfer catalysis.[5][7]

Expert Insight: For simple alkylations of this compound, Sodium Hydride (NaH) in anhydrous THF or DMF is a robust and reliable choice for ensuring complete enolate formation.[5] If you are struggling with side reactions, switching to LDA at -78 °C can provide greater control.

FAQ 6: I'm seeing a second product with a higher molecular weight. How can I prevent dialkylation?

Dialkylation occurs when the mono-alkylated product, which still possesses an α-hydrogen, is deprotonated and reacts with a second molecule of the alkylating agent. To suppress this, you must control the stoichiometry precisely.[5]

  • Control Base Stoichiometry: Use exactly one equivalent of base relative to the this compound. An excess of base will deprotonate the mono-alkylated product, facilitating the second alkylation.[5]

  • Control Reactant Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the this compound relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter the enolate of the starting material rather than the enolate of the product.[5]

  • Slow Addition: Add the alkylating agent slowly at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second reaction.[5]

FAQ 7: What is self-condensation and how can I avoid it?

Self-condensation (a Claisen-type reaction) is when the enolate of one ester molecule attacks the electrophilic carbonyl carbon of another ester molecule. This dimerizes the starting material and is a common cause of low yields.

To avoid self-condensation:

  • Use a Strong, Non-Nucleophilic Base: A base like LDA or NaH ensures rapid and complete conversion of the ester to its enolate form. This minimizes the time that both the nucleophilic enolate and the electrophilic ester are present in the mixture together.

  • Maintain Low Temperatures: Form the enolate at a low temperature (e.g., -78 °C for LDA, 0 °C for NaH) to slow the rate of the condensation reaction. Add the alkyl halide at this low temperature before allowing the reaction to warm.

Part 3: Optimizing Key Reaction Parameters

Fine-tuning your reaction conditions is essential for maximizing yield and purity.

FAQ 8: What is the impact of temperature on the reaction?

Temperature control is critical for two distinct stages:

  • Enolate Formation: This is often performed at low temperatures (-78 °C to 0 °C) to prevent side reactions like self-condensation. Using a bulky base like LDA at -78°C allows for the formation of the kinetic enolate—the less substituted, faster-forming enolate.[6]

  • Alkylation (SN2 Step): After the enolate is formed, the alkylating agent is added, and the reaction is often allowed to slowly warm to room temperature. This provides the necessary activation energy for the SN2 step to proceed at a reasonable rate.[5] Forcing the reaction at high temperatures can promote unwanted E2 elimination and other side reactions.[8]

FAQ 9: How does my choice of solvent affect the reaction outcome?

The ideal solvent must be aprotic (so it doesn't protonate the enolate) and capable of solvating the metal cation.[9]

SolventDielectric Constant (ε)Characteristics & Rationale
THF (Tetrahydrofuran)7.6Excellent Choice: A polar aprotic solvent that effectively solvates the lithium or sodium counterions of the enolate. It is the standard for LDA-mediated reactions.
DMF (Dimethylformamide)36.7Good for NaH: A highly polar aprotic solvent that can accelerate SN2 reactions. It is often used with NaH. Ensure it is rigorously anhydrous.[5]
Ethanol / Water 24.5 / 80.1Unsuitable: These are protic solvents. They will immediately protonate and quench the enolate, halting the reaction. Using ethanol with sodium metal to form sodium ethoxide is a classic method, but the equilibrium may not favor complete deprotonation.[10]
Toluene / Benzene 2.4 / 2.3Generally Poor: Nonpolar solvents do not effectively solvate the enolate, which can lead to aggregation and reduced reactivity.[9]

Recommendation: For most applications, anhydrous THF is the preferred solvent.

FAQ 10: I am using a secondary alkyl halide and getting low yield. Why?

The alkylation step is an SN2 reaction . The success of this reaction is highly dependent on the structure of the alkylating agent.

  • Methyl and Primary Halides (e.g., CH₃I, R-CH₂-Br): These are ideal substrates. They are sterically unhindered, allowing for easy backside attack by the enolate nucleophile.[1]

  • Secondary Halides (e.g., R₂-CH-Br): These react much more slowly due to steric hindrance. The enolate, being a strong base, may instead promote a competing E2 elimination reaction , forming an alkene instead of the desired alkylated product.[1]

  • Tertiary Halides (e.g., R₃-C-Br): These will almost exclusively undergo elimination. They are not suitable for this reaction.[5]

Part 4: General Protocol and Analysis

FAQ 11: Can you provide a general experimental protocol for mono-alkylation?

This protocol is a representative example for achieving mono-alkylation using NaH. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Protocol: Mono-alkylation of this compound with a Primary Alkyl Bromide

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

  • Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) to the THF.

  • Enolate Formation: While stirring at 0 °C, add this compound (1.1 equivalents) dropwise via syringe over 15 minutes. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. Cessation of hydrogen gas evolution indicates complete enolate formation.[5]

  • Alkylation: Still at 0 °C, add the primary alkyl bromide (1.0 equivalent) dropwise.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching them with saturated NH₄Cl, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS.[4]

  • Workup: Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure α-alkylated this compound.

FAQ 12: How should I properly purify the final product?

The most common purification method is flash column chromatography .

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing). The exact ratio will depend on the polarity of your specific product and must be determined by TLC analysis.

  • Visualization: The product, containing an aromatic ring, can be visualized on TLC plates using a UV lamp (254 nm). Staining with permanganate (KMnO₄) can also be effective.[11]

References

purification of Phenyl bromoacetate by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Phenyl Bromoacetate

Welcome to the technical support guide for the purification of this compound (CAS 620-72-4). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols for purification by recrystallization and column chromatography.

Part 1: Critical Safety Precautions

Before beginning any purification protocol, it is imperative to understand the hazards associated with this compound.

Question: What are the primary hazards of this compound and what personal protective equipment (PPE) is required?

Answer: this compound is a hazardous chemical that must be handled with care in a well-ventilated fume hood.[1]

  • Hazards: It is classified as a skin and eye irritant, is harmful if swallowed, and may cause respiratory irritation.[1][2] Like many α-bromo esters, it is a lachrymator, meaning its vapors are highly irritating to the eyes, causing tearing.

  • Required PPE: Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[1] Ensure an eyewash station and safety shower are readily accessible.[2]

  • Handling: this compound is moisture-sensitive and should be handled under dry conditions.[2] Store in a tightly sealed container in a cool, dry, and dark place.[3]

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first method of choice for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, leaving impurities behind in the solution.[4]

Q&A Troubleshooting Guide: Recrystallization

Question: I've synthesized this compound, and it's a brown, oily substance. Can I still recrystallize it?

Answer: Yes. This compound has a melting point of 31-33 °C, so it may appear as an oily liquid or a low-melting solid, especially if impure.[1][3] The color indicates the presence of impurities. Recrystallization is an excellent method to both solidify and purify the compound.

Question: My compound won't dissolve in the hot solvent. What is the problem?

Answer: The solvent you have chosen is likely not polar enough or is a poor match for the compound's functional groups. This compound is an ester with an aromatic ring.

  • Causality: Solubility is governed by the "like dissolves like" principle. A solvent must effectively solvate the solute molecules at elevated temperatures.

  • Solution:

    • Select a Better Solvent: this compound is soluble in ethanol and ether.[3][5] Try a single solvent like ethanol first.

    • Use a Co-Solvent System: If it is sparingly soluble in hot ethanol, you can add a more polar "good" solvent in which it is highly soluble (like a small amount of ethyl acetate or acetone) dropwise to the hot mixture until it just dissolves.[6]

Question: My this compound "oiled out" during cooling instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. This is common for low-melting-point solids like this compound.

  • Causality: The solution is too concentrated, or the cooling rate is too fast, preventing the orderly arrangement of molecules into a crystal lattice.

  • Solutions:

    • Add More Solvent: Reheat the mixture to dissolve the oil, add more of the primary solvent to create a more dilute solution, and allow it to cool slowly.

    • Lower the Solution's Saturation Temperature: Add a small amount of a co-solvent in which the compound is more soluble. This lowers the temperature at which crystallization begins.

    • Induce Crystallization: Cool the solution slowly, first to room temperature, then in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.

Question: After recrystallization, my yield is very low. What are the common causes?

Answer: Low recovery is a frequent issue and can stem from several procedural missteps.

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even when cold. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount. Ensure your funnel and receiving flask are pre-heated.

    • Incomplete Crystallization: Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize the precipitation of the solid.

    • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent at cold temperatures, recovery will be poor. A solvent system where it is less soluble when cold is needed.

Part 3: Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective or impurities have similar solubility profiles, column chromatography is the preferred method.[7] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7]

Q&A Troubleshooting Guide: Column Chromatography

Question: What is a good starting solvent system (mobile phase) for purifying this compound on a silica gel column?

Answer: The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 on a Thin-Layer Chromatography (TLC) plate.

  • Rationale: this compound is a moderately polar compound. A mixture of a non-polar solvent and a more polar solvent is ideal.

  • Recommended Starting Point: Begin by testing a mobile phase of 95:5 Hexane:Ethyl Acetate .

    • If the Rf is too low (stuck at the baseline), increase the polarity by moving to a 90:10 or 85:15 ratio.

    • If the Rf is too high (at the solvent front), decrease the polarity by moving to a 98:2 ratio.

Question: My compound is moving down the column, but the separation from an impurity is very poor. What can I do?

Answer: Poor resolution between spots on a TLC plate will translate to poor separation on the column.

  • Causality: The chosen mobile phase is not selective enough for the two compounds. They have similar affinities for the stationary phase in that specific eluent.

  • Solutions:

    • Use a Shallower Gradient: If you are running a gradient elution, make the increase in polarity more gradual.

    • Change the Solvent System: The selectivity of the separation can be altered by changing the composition of the mobile phase. Instead of Hexane:Ethyl Acetate, try a system with a different polar component, such as Hexane:Dichloromethane or Hexane:Diethyl Ether .

    • Improve Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica slurry is packed uniformly without air bubbles.

Question: My purified fractions are pure by TLC, but the product has a yellow tint. Why?

Answer: Some impurities may not be visible on a TLC plate under UV light or may co-elute with your product. The color could also be due to minor degradation.

  • Causality: this compound and related compounds can be sensitive. Prolonged exposure to silica gel, which is acidic, can sometimes cause degradation.

  • Solutions:

    • Run the Column Quickly: Use flash chromatography (applying positive pressure) to minimize the time the compound spends on the column.[7]

    • Pass Through a Plug: If the product is mostly pure, you can dissolve it in a minimal amount of solvent and pass it through a short "plug" of silica gel to remove baseline impurities.

    • Second Purification: A subsequent recrystallization of the column-purified material can often remove residual color and trace impurities.

Part 4: General FAQs

Question: What are the most common impurities found in crude this compound?

Answer: The synthesis typically involves the reaction of phenol with bromoacetyl bromide or bromoacetic acid.[8] Therefore, the most likely impurities are unreacted phenol and bromoacetic acid .[8] Specifications for commercial this compound often list a maximum allowable phenol content.[8]

Question: How should I store purified this compound?

Answer: this compound is stable under recommended storage conditions but is sensitive to moisture.[2][9] Store it in a tightly sealed container, in a cool (room temperature is acceptable), dry, and dark place.[3] For long-term storage, sealing the container under an inert atmosphere (like nitrogen or argon) is recommended to prevent hydrolysis.

Part 5: Experimental Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol uses a solvent/anti-solvent method, which is effective for compounds that are highly soluble in one solvent and poorly soluble in another.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Stir and keep the solution near its boiling point on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.

  • Precipitation: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (similar ratio to the final crystallization mixture) to remove any remaining soluble impurities.

  • Drying: Press the crystals between sheets of filter paper to remove excess solvent, then dry them in a vacuum oven at a low temperature (<30 °C) or in a desiccator.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a starting mobile phase determined by prior TLC analysis.

Step-by-Step Methodology:

  • Column Preparation: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen non-polar solvent (e.g., hexane).

  • Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pour it into the column. Tap the column gently to ensure even packing and allow the silica to settle. Drain the solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane). Carefully add this solution to the top of the silica bed.

  • Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Monitor the separation by spotting the collected fractions onto TLC plates and visualizing under UV light.

  • Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator.

Data Presentation Tables

Table 1: Solvent Selection for Recrystallization of this compound

SolventPropertyRationale
EthanolGood solubilityGood primary solvent, but may require an anti-solvent for high recovery.[3][5]
Diethyl EtherGood solubilityCan be used, but its high volatility and flammability require caution.[3]
WaterInsoluble (Anti-solvent)Excellent anti-solvent to use with a water-miscible solvent like ethanol.[3][5]
Hexane/HeptaneInsoluble (Anti-solvent)Can be used as an anti-solvent with ether or ethyl acetate.[6]
Ethyl AcetateGood solubilityA good general-purpose solvent for esters.[6]

Table 2: Common Mobile Phase Systems for Silica Gel Chromatography

Non-Polar ComponentPolar ComponentPolarityUse Case
Hexane / HeptaneEthyl AcetateLow to MediumExcellent general-purpose system for moderately polar compounds.
Hexane / HeptaneDichloromethaneLow to MediumOffers different selectivity compared to ethyl acetate.
Hexane / HeptaneDiethyl EtherLow to MediumGood for separating compounds that are sensitive to more acidic solvents.
TolueneEthyl AcetateMediumCan be effective but toluene is harder to remove due to its high boiling point.[10]

Part 6: Visualization of Workflows

Recrystallization Workflow

G crude Crude Phenyl bromoacetate dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble Impurities cool Slow Cooling & Chilling dissolve->cool No Insoluble Impurities hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_solid Pure Phenyl bromoacetate dry->pure_solid

Caption: Workflow diagram for purification by recrystallization.

Column Chromatography Workflow

G pack Pack Silica Gel Column load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Phenyl bromoacetate evaporate->pure_product

Caption: Workflow diagram for purification by column chromatography.

Part 7: References

  • Guidechem. this compound (cas 620-72-4) SDS/MSDS download. --INVALID-LINK--

  • Santa Cruz Biotechnology. this compound Material Safety Data Sheet. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET - this compound. --INVALID-LINK--

  • MedChemExpress. Phenyl 2-bromoacetate-SDS. --INVALID-LINK--

  • SIELC Technologies. Separation of 4-Nitrothis compound on Newcrom R1 HPLC column. --INVALID-LINK--

  • Sigma-Aldrich. this compound 98 620-72-4. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring this compound: Properties, Synthesis, and Applications. --INVALID-LINK--

  • ChemicalBook. this compound | 620-72-4. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--

  • CUNY. Purification by Recrystallization. --INVALID-LINK--

  • Fisher Scientific. this compound, 98%. --INVALID-LINK--

  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids. --INVALID-LINK--

  • Reddit. How do I recrystallize this product? : r/chemistry. --INVALID-LINK--

  • LCGC International. Getting the Most from Phenyl Stationary Phases for HPLC. --INVALID-LINK--

  • Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. --INVALID-LINK--

  • University of Colorado Boulder, Organic Chemistry. Column Chromatography. --INVALID-LINK--

References

Technical Support Center: Managing Temperature for Phenyl Bromoacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for Phenyl bromoacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile alkylating agent in their synthetic workflows. My objective is to provide not just protocols, but the underlying scientific principles that govern their success, with a specific focus on the critical parameter of temperature control.

This compound (CAS 620-72-4) is a highly valuable reagent, primarily used to introduce a phenoxyacetyl moiety onto nucleophiles. Its utility is derived from the reactive carbon-bromine bond, which is susceptible to nucleophilic attack.[1] However, this reactivity is a double-edged sword; improper temperature management can lead to a cascade of undesirable outcomes, including decomposition, byproduct formation, and compromised yields. This document serves as a comprehensive resource for troubleshooting and optimizing your reactions.

Section 1: The Scientific Imperative of Temperature Control

In any chemical reaction, temperature is a direct lever on reaction kinetics. For this compound, its influence is particularly pronounced due to the molecule's inherent functionalities: a reactive α-halo bond and an ester group.

  • Reaction Rate and Selectivity: According to the Arrhenius equation, reaction rates increase exponentially with temperature. While this can be beneficial for accelerating the desired reaction, it can disproportionately accelerate side reactions that may have a higher activation energy. Lowering the temperature is a classic strategy to enhance selectivity, favoring the kinetic product over thermodynamic byproducts.

  • Thermal Stability: this compound, like many α-haloesters, has limited thermal stability.[2] Excess heat can induce decomposition, often visualized as a darkening of the reaction mixture. This degradation is exacerbated in the presence of strong bases or acids. The ester linkage itself can also be susceptible to hydrolysis at elevated temperatures, particularly during aqueous work-up.[3]

  • Side Reaction Mitigation: Several competing reactions can occur. For instance, in reactions with phenols, besides the desired O-alkylation (Williamson Ether Synthesis), C-alkylation (a Friedel-Crafts-type reaction) on the electron-rich aromatic ring is a possibility.[4] Similarly, reactions with primary amines can lead to over-alkylation.[5] Strict temperature control is paramount to minimizing these pathways.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during this compound reactions in a practical question-and-answer format.

Q1: My reaction mixture is turning dark brown or black, even at what I thought was a moderate temperature. What is happening and how can I prevent it?

A: A dark coloration is a strong indicator of thermal decomposition. This compound can degrade under excessive heat, especially in the presence of bases which can promote elimination or other complex condensation pathways.[2]

  • Causality: The energy input is likely overcoming the stability threshold of the reagent or products. This could be due to a high setpoint temperature, a significant exotherm from the reaction itself that is not being adequately dissipated, or the presence of impurities that catalyze decomposition.

  • Troubleshooting Steps:

    • Immediate Action: Cool the reaction immediately using an ice bath to halt further degradation.

    • Process Optimization: For future runs, ensure your reaction vessel is equipped for efficient heat transfer (e.g., using a larger cooling bath, ensuring good stirring).

    • Controlled Addition: Add the this compound solution dropwise to the nucleophile solution at a low temperature (e.g., 0 °C) and allow the mixture to warm slowly to the target temperature. This allows you to control the initial exotherm.

    • Purity Check: Ensure the purity of your reagents and solvents. Trace amounts of water can lead to hydrolysis, and other impurities might initiate decomposition.[1]

Q2: I am attempting a Williamson Ether Synthesis with a phenol, but my TLC shows multiple product spots. What are these byproducts and how can temperature control help?

A: This is a classic selectivity issue. While the desired product is from O-alkylation of the phenoxide, several side reactions are possible:

  • C-Alkylation: The electron-rich phenoxide ring can be alkylated directly on carbon, a competing Friedel-Crafts type reaction.[4]

  • Hydrolysis: If water is present, this compound can hydrolyze to bromoacetic acid and phenol.

  • Self-Condensation: Under strong basic conditions, enolates can form, leading to self-condensation products.

Solution: Temperature is your primary tool for enhancing selectivity. O-alkylation typically has a lower activation energy than C-alkylation. By running the reaction at the lowest practical temperature that still allows for a reasonable reaction rate, you can significantly favor the desired O-alkylation pathway. Start reactions at room temperature or slightly below and only warm if necessary.[6]

Q3: My reaction quench is violently exothermic and difficult to control. What is a safe and effective quenching protocol?

A: An uncontrolled exotherm during quenching is a serious safety hazard. It occurs when a large amount of unreacted, high-energy reagent or intermediate reacts instantly with the quenching agent.

  • The Principle of Safe Quenching: The goal is to dissipate heat as it is generated. This is achieved by lowering the temperature of the reaction mixture before quenching and adding the quenching agent slowly.[7]

  • Validated Protocol:

    • Pre-Cool: Once the reaction is deemed complete by TLC or another monitoring method, cool the entire reaction vessel in an ice-water or ice-brine bath to 0-5 °C.[7]

    • Slow Addition: Add your quenching solution (e.g., saturated aqueous ammonium chloride, water, or a dilute acid) dropwise or in very small portions with vigorous stirring.[8][9]

    • Monitor: Continuously monitor the internal temperature. If it rises more than a few degrees, halt the addition until it cools back down.

    • Inert Atmosphere: For particularly reactive mixtures, it is wise to perform the initial stages of the quench under an inert atmosphere to prevent ignition of flammable solvents.[10]

Q4: What are the generally recommended temperature ranges for common reactions involving this compound?

A: The optimal temperature is highly dependent on the nucleophile, solvent, and base used. However, the following table provides validated starting points.

Reaction Type Nucleophile Example Typical Base Common Solvent Recommended Temperature Range (°C) Key Considerations & References
Williamson Ether Synthesis Phenols, AlcoholsK₂CO₃, NaHAcetonitrile, DMF25 – 80 °CStart at room temperature; warm gently if the reaction is slow. Higher temperatures may be needed for less reactive phenols but increase the risk of side reactions.[6][11]
N-Alkylation Primary/Secondary AminesK₂CO₃, Et₃NTHF, Dichloromethane0 – 25 °CThese reactions are often fast. Low temperatures are crucial to prevent over-alkylation (dialkylation) of primary amines.[5]
Thioether Synthesis ThiolsK₂CO₃, NaHEthanol, DMF0 – 50 °CThiolates are excellent nucleophiles. Reactions are often rapid and can be run at or slightly above room temperature.
Reformatsky Reaction Aldehydes/Ketones (with Zinc)N/A (Zinc metal)THF, Diethyl Ether25 – 60 °C (Reflux)The formation of the organozinc reagent may require gentle heating to initiate, followed by controlled addition of the carbonyl compound.[12]

Q5: How should I handle and store this compound to maintain its integrity?

A: Proper storage is essential for preventing degradation and ensuring consistent results.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is 2-8 °C.[14] It should be protected from light and moisture.[2]

  • Chemical Incompatibilities: Keep it away from strong bases and strong oxidizing agents.[2]

  • Handling: this compound has a melting point of 31-33 °C, so it may be a solid at room temperature.[1] If you need to liquefy it, warm it gently in a water bath and do not overheat. It is a lachrymator and irritant; always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][13][15]

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices for temperature management.

Protocol 1: Temperature-Controlled Williamson Ether Synthesis of 4-Methoxyphenoxyacetic Acid Phenyl Ester

This protocol details the alkylation of 4-methoxyphenol, a representative electron-rich phenol.

Materials:

  • 4-methoxyphenol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Three-neck round-bottom flask

  • Reflux condenser

  • Digital thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle with a temperature controller or an oil bath

Procedure:

  • Setup: Assemble the glassware. Place the three-neck flask in the heating mantle/oil bath on the magnetic stirrer. Fit it with the condenser, dropping funnel, and thermometer, ensuring the thermometer bulb is submerged in the reaction medium. Place the system under an inert atmosphere (Nitrogen or Argon).

  • Charge Reagents: To the flask, add 4-methoxyphenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetone to create a stirrable slurry.

  • Controlled Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetone and load it into the dropping funnel.

  • Reaction: Begin stirring and set the temperature controller to 55 °C. Once the slurry reaches this temperature, begin the dropwise addition of the this compound solution over 30 minutes. A gentle reflux should be maintained.[6]

  • Monitoring: After the addition is complete, allow the reaction to stir at 55 °C. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization or column chromatography to yield the desired product.

Protocol 2: Safe Quenching Procedure for this compound Reactions

This protocol provides a universal, safety-first approach to quenching reactions containing unreacted this compound or other reactive intermediates.

Procedure:

  • Confirmation: Ensure the reaction is complete via an appropriate monitoring technique (e.g., TLC, LC-MS).

  • Pre-Cooling: Regardless of the reaction temperature, cool the reaction vessel in an ice-water bath to an internal temperature of 0-5 °C.[7] This is the most critical step for safety.

  • Initial Quench: While maintaining vigorous stirring and cooling, slowly and dropwise add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acidic byproducts and begin to hydrolyze any unreacted this compound in a controlled manner. Monitor for gas evolution.

  • Extraction: Once the initial quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and then with brine. This removes inorganic salts and residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Section 4: Visualization of Workflows

Diagrams provide a clear, at-a-glance understanding of complex procedures and decision-making processes.

Troubleshooting_Workflow cluster_0 Troubleshooting this compound Reactions Problem Problem Observed DarkColor Reaction Darkening / Tar Formation Problem->DarkColor LowYield Low / No Product Yield Problem->LowYield MultiProducts Multiple Products on TLC Problem->MultiProducts ExoQuench Violent Exothermic Quench Problem->ExoQuench Cause_Decomp Potential Cause: Thermal Decomposition DarkColor->Cause_Decomp Cause_Kinetics Potential Cause: - Reaction Too Slow - Reagent Degradation LowYield->Cause_Kinetics Cause_Selectivity Potential Cause: - Side Reactions (e.g., C-Alkylation) - Over-Alkylation MultiProducts->Cause_Selectivity Cause_Unreacted Potential Cause: High Concentration of Unreacted Reagent ExoQuench->Cause_Unreacted Action_Temp Action: - Lower Reaction Temp - Use Dropwise Addition - Check Reagent Purity Cause_Decomp->Action_Temp Action_Yield Action: - Gently Increase Temp - Increase Reaction Time - Use Fresh Reagents Cause_Kinetics->Action_Yield Action_Select Action: - Lower Reaction Temp - Use Milder Base - Control Stoichiometry Cause_Selectivity->Action_Select Action_Quench Action: - Pre-cool to 0-5 °C - Add Quenching Agent Slowly - Ensure Vigorous Stirring Cause_Unreacted->Action_Quench

Caption: Troubleshooting decision tree for common issues.

Experimental_Workflow cluster_1 Temperature-Controlled Reaction Setup Setup Reaction Flask Three-Neck RBF in Bath (Heating/Cooling) Stirring Stirring Overhead or Magnetic Stirrer Stirring:f0->Setup:f0 Ensures Homogeneity Atmosphere Atmosphere Control Condenser with N₂/Ar Inlet Atmosphere:f0->Setup:f0 Maintains Inertness Addition Reagent Addition Dropping Funnel for Slow Addition Addition:f0->Setup:f0 Controls Exotherm Monitoring Temperature Monitoring Thermocouple Probe (Connected to Controller) Monitoring:f0->Setup:f1 Provides Feedback for Control

Caption: Workflow for a temperature-controlled setup.

References

Technical Support Center: Phenyl Bromoacetate Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl bromoacetate. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the storage and handling of this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the longevity of your materials.

Troubleshooting Guide: Addressing this compound Decomposition

This section addresses specific issues you might encounter, providing explanations for their causes and actionable solutions.

Question 1: I've noticed a color change in my this compound, from colorless/pale yellow to a distinct yellow or brown hue. What's causing this, and is the reagent still usable?

Answer:

A color change in this compound is a primary indicator of decomposition. The appearance of a yellow or brown color often suggests the formation of impurities due to several potential degradation pathways. The primary culprits are hydrolysis and, to a lesser extent, photochemical reactions, especially if the compound has been exposed to light.

The most common decomposition reaction is hydrolysis , where ambient moisture reacts with the ester to form phenol and bromoacetic acid[1]. Phenol itself can be colorless, but it is susceptible to oxidation, which can lead to the formation of colored quinone-type impurities, contributing to the observed color change.

Another potential cause is a Photo-Fries rearrangement , a photochemical reaction that can occur upon exposure to UV light[2][3]. This reaction rearranges the ester to form ortho- and para-hydroxyacetophenone derivatives, which can also be colored.

Is it still usable? The usability of the reagent depends on the extent of decomposition and the tolerance of your specific application to impurities. For sensitive applications, such as in pharmaceutical synthesis, the presence of these impurities could lead to side reactions and impact the purity of your final product. It is highly recommended to assess the purity of the discolored reagent using an analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) before use. A significant decrease in the main peak corresponding to this compound and the appearance of new peaks would confirm degradation.

Question 2: My reaction yield is lower than expected when using an older bottle of this compound. Could this be related to its storage?

Answer:

Yes, a decrease in reaction yield is a common consequence of using degraded this compound. The primary reason is a reduction in the concentration of the active reagent due to decomposition. As this compound degrades, typically through hydrolysis, the amount of the desired starting material is reduced, leading to a lower overall yield of your target molecule.

Furthermore, the degradation products themselves can interfere with your reaction. For instance, the formation of bromoacetic acid from hydrolysis introduces an acidic impurity into your reaction mixture. This can alter the pH of the reaction and potentially catalyze unwanted side reactions or decompose sensitive reagents in your protocol. Similarly, phenol, another hydrolysis product, can participate in its own set of reactions, leading to the formation of undesired byproducts.

To confirm if the issue is with the reagent, it is advisable to:

  • Assess the purity of the old bottle of this compound using a suitable analytical method like GC-MS or HPLC.

  • Run a small-scale control reaction with a fresh, unopened bottle of this compound and compare the yield to the reaction with the older reagent.

Question 3: I've detected an acidic impurity in my this compound sample. What is it, and how can I remove it?

Answer:

The most likely acidic impurity is bromoacetic acid , a direct product of the hydrolysis of this compound[1]. The presence of moisture, even in trace amounts from the atmosphere, can lead to the formation of this impurity over time.

Removing acidic impurities can be challenging without re-purification, which may not be feasible in a standard laboratory setting. If the level of acidic impurity is low and your reaction conditions can tolerate it, you may be able to proceed. However, for sensitive applications, it is always best to use a fresh, high-purity batch of the reagent.

Attempting to neutralize the acid with a base is generally not recommended as it can promote further hydrolysis of the ester. If purification is necessary, techniques such as recrystallization (for solid this compound) or column chromatography could be employed, but these methods require careful execution to avoid further decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically 2-8°C[4]. It is crucial to keep the container tightly sealed to prevent moisture ingress, which is a primary driver of hydrolysis. Storing under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection against moisture and oxidation.

Q2: What are the main decomposition pathways for this compound?

A2: The two primary decomposition pathways are:

  • Hydrolysis: Reaction with water to form phenol and bromoacetic acid. This is the most common degradation pathway.

  • Photo-Fries Rearrangement: A photochemical reaction induced by UV light that rearranges the ester to form ortho- and para-hydroxyacetophenone derivatives[2][3].

The following diagram illustrates these two main decomposition pathways:

cluster_hydrolysis Hydrolysis Pathway cluster_photo Photochemical Pathway PBA This compound Phenol Phenol PBA->Phenol Hydrolysis BA Bromoacetic Acid PBA->BA Hydrolysis o_hydroxy o-hydroxyacetophenone PBA->o_hydroxy Photo-Fries Rearrangement p_hydroxy p-hydroxyacetophenone PBA->p_hydroxy Photo-Fries Rearrangement H2O Moisture (H₂O) UV UV Light

Caption: Main decomposition pathways of this compound.

Q3: What are the common impurities found in this compound?

A3: Common impurities can be categorized as either synthesis-related or degradation-related:

  • Synthesis-related: The most common impurity from the synthesis of this compound (from phenol and bromoacetyl bromide) is unreacted phenol [5].

  • Degradation-related: The primary degradation products are phenol and bromoacetic acid from hydrolysis, and ortho- and para-hydroxyacetophenone from photochemical rearrangement[1][2][3].

Q4: How can I check the purity of my this compound?

A4: The purity of this compound can be reliably assessed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)[5]. These methods can separate this compound from its potential impurities and degradation products, allowing for both qualitative identification and quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural confirmation and purity assessment.

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a general method for the analysis of this compound and its common degradation products using GC-MS.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL in the same solvent.

  • Transfer the final solution to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A quadrupole mass selective detector (MSD) or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1.0 µL in split mode (e.g., 20:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis
  • Identify the peak corresponding to this compound based on its retention time and mass spectrum (major fragments can be found in spectral libraries)[5].

  • Identify the peaks of potential impurities and degradation products (e.g., phenol, bromoacetic acid derivatives) by comparing their mass spectra with reference spectra.

  • Calculate the purity of this compound by determining the peak area percentage of the main component relative to the total area of all detected peaks.

The following diagram outlines the workflow for this GC-MS analysis:

start Start: this compound Sample prep Sample Preparation (Weighing, Dissolving, Diluting) start->prep injection GC-MS Injection prep->injection separation Chromatographic Separation (GC Column) injection->separation detection Mass Spectrometry Detection (EI, Quadrupole) separation->detection analysis Data Analysis (Peak Identification, Area % Calculation) detection->analysis end End: Purity Report analysis->end

Caption: Workflow for GC-MS purity assessment of this compound.

References

Phenyl Bromoacetate Technical Support Center: A Guide for Safe and Effective Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and practical advice for handling Phenyl bromoacetate, a versatile reagent in organic synthesis that is also known for its potent lachrymatory properties.[1][2][3] As a Senior Application Scientist, my goal is to equip you with the knowledge to not only mitigate the risks associated with this compound but also to use it effectively and safely in your research endeavors.

Section 1: Understanding the Hazard - The "Why" Behind the Tears

What makes this compound a lachrymator?

This compound is a reactive organic compound that readily undergoes nucleophilic substitution reactions.[2] Its lachrymatory (tear-inducing) effect stems from its ability to alkylate biological molecules, particularly the proteins and enzymes on the surface of the cornea and mucous membranes. This chemical interaction stimulates the nerve endings, leading to the familiar and unpleasant sensations of irritation, pain, and tearing. While the precise mechanism is complex, it is understood to be a result of the compound's electrophilic nature, readily reacting with nucleophilic groups found in biological tissues.

The structure of this compound, featuring a good leaving group (bromide) and an activating carbonyl group, makes the methylene group adjacent to the bromine highly susceptible to nucleophilic attack. This reactivity is the very reason it is a valuable synthetic tool, but also the source of its primary hazard.

Section 2: Proactive Safety Measures - Your First Line of Defense

What is the minimum Personal Protective Equipment (PPE) required when handling this compound?

Given its hazardous nature, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation, a comprehensive PPE strategy is non-negotiable.[4][5] The following table outlines the recommended PPE levels for handling this compound.

PPE CategoryLevel of ProtectionRationale
Eye and Face Protection Chemical splash goggles and a face shieldThis compound is a severe eye irritant.[4][5] Goggles provide a seal against splashes and vapors, while the face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact, which can cause irritation.[4][5] It is crucial to inspect gloves for any signs of degradation or puncture before use.
Body Protection A lab coat (preferably flame-resistant) and full-length pantsProtects against accidental spills and splashes. Clothing made of natural fibers like cotton is recommended over synthetic materials.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeRecommended when working outside of a certified chemical fume hood or when there is a risk of generating aerosols.[4][6][7]

This table summarizes the essential PPE for handling this compound.

Below is a workflow diagram illustrating the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Handling Phenyl bromoacetate? fume_hood Working in a certified chemical fume hood? start->fume_hood open_bench Open bench work? fume_hood->open_bench No level_c Level C PPE: - Chemical splash goggles - Face shield - Chemical-resistant gloves - Lab coat fume_hood->level_c Yes open_bench->fume_hood No (Re-evaluate procedure) level_b Level B PPE: - Level C PPE + - NIOSH-approved respirator with  organic vapor cartridge open_bench->level_b Yes end Proceed with experiment level_c->end level_b->end

Caption: PPE selection workflow for handling this compound.

Section 3: Troubleshooting Guide - Navigating Experimental Challenges

This section addresses common issues encountered when working with this compound, with a focus on mitigating its lachrymatory effects.

Q1: I can smell this compound even when working in the fume hood. What should I do?

A1: The ability to smell the compound indicates a potential breach in containment.

  • Immediate Action:

    • Ensure the fume hood sash is at the lowest practical working height.

    • Verify that the fume hood is functioning correctly (check the airflow monitor).

    • Move the container of this compound further into the fume hood.

    • If the odor persists, safely secure your experiment, close the sash completely, and evacuate the immediate area. Inform your lab supervisor or safety officer.

  • Causality and Prevention:

    • Eddy Currents: Placing large equipment near the front of the hood can create air turbulence, pulling vapors out. Keep the work area at least 6 inches from the sash.

    • Improper Storage: Ensure the container is tightly sealed when not in use. This compound has a low melting point (31-33°C) and can be a liquid at or near room temperature, increasing its vapor pressure.[1][4][8]

    • Contaminated Surfaces: Wipe down all surfaces inside the fume hood and any equipment used with a suitable solvent (e.g., ethanol) followed by a soap and water solution to decontaminate.

Q2: I accidentally spilled a small amount of this compound on my gloved hand. What is the correct procedure?

A2: A quick and correct response is crucial to prevent skin exposure.

  • Do not touch your face or any other part of your body.

  • Immediately remove the contaminated glove by peeling it off from the cuff, turning it inside out as you remove it.

  • Dispose of the glove in the designated hazardous waste container.

  • Wash your hands thoroughly with soap and water, even if you do not believe the chemical breached the glove.

  • If you suspect skin contact, follow the first aid procedures outlined in Section 4.

Q3: How can I safely quench and dispose of residual this compound and contaminated materials?

A3: Unreacted this compound must be neutralized before disposal. A common method is to quench it with a nucleophilic solution.

Experimental Protocol: Quenching this compound

  • Preparation: In a separate flask within the fume hood, prepare a 10% aqueous solution of sodium hydroxide or sodium carbonate. Be aware that this reaction may be exothermic.

  • Quenching: Slowly and carefully add the this compound-containing solution to the basic solution with stirring. The hydroxide or carbonate ions will act as nucleophiles, hydrolyzing the ester to the less volatile and less hazardous phenyl acetate and sodium bromide.

  • Verification: After the addition is complete, stir the mixture for at least one hour to ensure the reaction has gone to completion. You can test the pH to ensure it remains basic.

  • Disposal: Dispose of the neutralized solution and any contaminated materials (e.g., silica gel, filter paper) in accordance with your institution's hazardous waste disposal guidelines.[4]

Quenching_Workflow start Residual Phenyl bromoacetate prepare_base Prepare 10% aq. NaOH or Na2CO3 start->prepare_base add_slowly Slowly add this compound solution to base with stirring prepare_base->add_slowly stir Stir for at least 1 hour add_slowly->stir check_ph Check pH (ensure it is basic) stir->check_ph dispose Dispose of as hazardous waste check_ph->dispose pH is basic add_more_base Add more base check_ph->add_more_base pH is not basic add_more_base->stir

Caption: Workflow for quenching residual this compound.

Section 4: Emergency Response and First Aid

What are the immediate first aid measures for this compound exposure?

Prompt and appropriate first aid is critical to minimizing harm.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][9] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Wash the affected area with soap and water.[4] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air.[4][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4][5] Seek immediate medical attention.

This table provides a summary of first aid measures for this compound exposure.

Section 5: Frequently Asked Questions (FAQs)

  • Is this compound stable?

    • This compound is stable under recommended storage conditions, which are in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][10]

  • What are the physical properties of this compound?

    • It is a colorless to slightly yellow transparent liquid or a light yellow crystalline solid.[1] It has a melting point of 31-33 °C and a boiling point of 134 °C at 15 mmHg.[1][8] It is soluble in ethanol and ether but insoluble in water.[1][8]

  • What are the primary uses of this compound in research and development?

    • It is a key intermediate in organic synthesis, used in the preparation of complex molecules like 1,2,3-triazole derivatives and in the synthesis of potential selective aldose reductase inhibitors.[1] It also finds application as a preservative in industrial settings.[1][3][8]

References

troubleshooting low yield in Phenyl bromoacetate mediated synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenyl Bromoacetate Mediated Synthesis

Welcome to the technical support center for this compound mediated synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use. As a versatile and highly reactive alkylating agent, this compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2][3] However, its reactivity also necessitates careful control over reaction parameters to achieve high yields and purity. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific experimental issues identified during or after the reaction.

Scenario 1: Low or No Product Formation (Incomplete Reaction)

Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction time. What are the likely causes and how can I fix this?

Answer:

An incomplete reaction is one of the most common issues and typically points to problems with activation energy, reagent quality, or fundamental reaction setup. Let's break down the potential culprits:

  • Sub-optimal Reaction Temperature: The reaction may lack the necessary activation energy.

    • Causality: Nucleophilic substitution reactions, while often facile, still require a specific energy threshold to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics will be exceedingly slow.

    • Troubleshooting Steps:

      • Incrementally increase the reaction temperature by 10-20 °C and monitor the progress closely by TLC or LC-MS.

      • If the reaction is being run at room temperature, consider gentle heating to 40-60 °C. For many common nucleophiles, this provides a sufficient kinetic boost without promoting significant side reactions.

      • Consult literature for analogous reactions to determine a suitable temperature range. Methodologies like Design of Experiments (DoE) can systematically optimize temperature and other variables.[4]

  • Poor Reagent Quality or Stability: The issue may lie with the reagents themselves.

    • Causality: this compound is sensitive to moisture and can hydrolyze over time to form phenyl acetate and hydrobromic acid.[1][5] Similarly, the nucleophile may have degraded, or the base used may be of low purity or hydrated.

    • Troubleshooting Steps:

      • Verify this compound Purity: Use freshly opened or recently purchased this compound with a specified purity of ≥98.0%.[2][6] If the reagent is old, its purity should be verified by ¹H NMR or GC-MS.

      • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7]

      • Check Nucleophile and Base: Use a high-purity nucleophile and an anhydrous base. If using a hygroscopic base like potassium carbonate, ensure it is freshly dried before use.

  • Inappropriate Base or Insufficient Basicity: The chosen base may not be effective for the specific nucleophile.

    • Causality: If your nucleophile is a weak acid (e.g., a phenol or secondary amine), it must be deprotonated to become a potent nucleophile. If the base is too weak (i.e., its conjugate acid has a lower pKa than the nucleophile), the equilibrium will favor the protonated, non-nucleophilic starting material.

    • Troubleshooting Steps:

      • Compare the pKa of your nucleophile with the pKa of the conjugate acid of your base. The base's conjugate acid should have a pKa at least 2-3 units higher than the nucleophile.

      • Consider switching to a stronger, non-nucleophilic base. For example, if triethylamine (pKa of conjugate acid ~10.8) is ineffective, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKa ~13.5) might be required, assuming it doesn't introduce compatibility issues.

  • Solvent Mismatch: The solvent choice can dramatically impact reaction rates.

    • Causality: this compound reactions typically proceed via an Sₙ2 mechanism. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal as they solvate the counter-ion of the nucleophile salt but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[8][9] In contrast, polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, creating a solvent cage that blunts its reactivity and slows the reaction.[10][11]

    • Troubleshooting Steps:

      • If you are using a protic solvent, switch to a polar aprotic solvent. Acetonitrile and acetone are excellent starting points.

      • Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, a co-solvent system or a different polar aprotic solvent like DMF may be necessary.

Troubleshooting Workflow for Incomplete Reactions

start Low Yield: Incomplete Reaction Observed reagent_check Step 1: Verify Reagent Quality & Handling start->reagent_check reagent_ok Reagents are pure, dry, and handled under inert gas. reagent_check->reagent_ok Yes reagent_fail Action: Use fresh, high-purity reagents. Ensure anhydrous setup. reagent_check->reagent_fail No conditions_check Step 2: Re-evaluate Reaction Conditions base_check Is the base appropriate and strong enough? conditions_check->base_check base_ok Base is suitable. Proceed. base_check->base_ok Yes base_fail Action: Select a stronger, non-nucleophilic base. base_check->base_fail No temp_check Is the temperature too low? temp_ok Temperature is optimal. Proceed. temp_check->temp_ok No temp_fail Action: Increase temperature incrementally (e.g., in 15°C steps). temp_check->temp_fail Yes solvent_check Is the solvent optimal (Polar Aprotic)? solvent_ok Solvent is optimal. Reaction should proceed. solvent_check->solvent_ok Yes solvent_fail Action: Switch to a polar aprotic solvent (e.g., ACN, DMF, Acetone). solvent_check->solvent_fail No reagent_ok->conditions_check base_ok->temp_check temp_ok->solvent_check

Caption: A step-by-step workflow for troubleshooting incomplete reactions.

Scenario 2: Significant Side Product Formation

Question: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are the common side reactions?

Answer:

The formation of multiple side products points to a loss of selectivity. The primary culprits are hydrolysis, elimination, and over-alkylation.

  • Hydrolysis of this compound:

    • Causality: This is the most common side reaction, where water acts as a nucleophile, attacking the this compound to form phenyl acetate and HBr.[1] This is accelerated by the presence of base.

    • Identification: Phenyl acetate is often a major impurity. It can be identified by comparing with an authentic sample or by its characteristic NMR/MS signals.

    • Prevention: The most effective prevention is to rigorously exclude water from the reaction by using anhydrous solvents and reagents and maintaining an inert atmosphere.[7]

  • Hydrolysis of the Product Ester:

    • Causality: The desired ester product can itself be hydrolyzed back to a carboxylic acid and phenol under harsh acidic or basic conditions, particularly during aqueous workup or purification.[12][13]

    • Prevention: Use mild conditions for your workup. A wash with saturated sodium bicarbonate solution is preferable to a stronger base like NaOH.[14] If the product is sensitive to the acidity of silica gel during chromatography, consider neutralizing the silica with triethylamine (by co-loading or running a TEA-doped eluent) or using a different stationary phase like alumina.

  • Elimination (E2) Reaction:

    • Causality: If your nucleophile is also a strong, sterically hindered base, it can promote an E2 elimination reaction to form phenyl glyoxylate, rather than the desired Sₙ2 substitution. This is less common but possible.

    • Prevention: Avoid using excessively strong or bulky bases if your nucleophile is not acidic. If a base is required to deprotonate the nucleophile, use a non-nucleophilic base like potassium carbonate or a hindered amine base like Proton-Sponge®, rather than an alkoxide.

Diagram of Common Reaction Pathways

sub This compound + Nucleophile (Nu-H) prod Desired Product (Nu-CH2CO2Ph) sub->prod Sₙ2 (Desired) hydrolysis Hydrolysis Product (Phenyl Acetate) sub->hydrolysis Hydrolysis (Side Reaction) + H₂O elim Elimination Product (Phenyl Glyoxylate) sub->elim E2 (Side Reaction) + Strong Base

Caption: Primary reaction pathways in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality parameters for this compound, and how should I handle and store it?

This compound should be a colorless to pale yellow liquid or solid.[1] Key quality parameters are high purity (typically ≥98.0%) and very low moisture content (≤0.1%).[2][6]

  • Handling: Always handle in a well-ventilated area or chemical fume hood, wearing appropriate PPE (gloves, safety goggles).[5][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[16] To prevent hydrolysis, it is best handled and stored under an inert atmosphere like nitrogen or argon.[5] It is incompatible with strong acids, strong bases, and oxidizing agents.[15]

Q2: How do I choose the optimal base for my reaction?

The ideal base should be strong enough to deprotonate your nucleophile efficiently but not so reactive that it causes hydrolysis of the ester or promotes other side reactions.

BasepKa (Conjugate Acid)TypeCommon Use
Sodium Bicarbonate6.4Weak, InorganicNeutralizing acid; suitable for very acidic nucleophiles (pKa < 5).
Potassium Carbonate10.3Moderate, InorganicGeneral purpose for phenols, thiols, and some amines. Anhydrous grade is essential.
Triethylamine (TEA)10.8Organic AmineAcid scavenger, suitable for amine nucleophiles.
DBU13.5AmidineStrong, non-nucleophilic base for deprotonating less acidic alcohols or amines.
Sodium Hydride (NaH)~35Strong, InorganicVery strong, non-nucleophilic; for deprotonating alcohols and other weak acids. Requires careful handling.

Q3: What is the best solvent for a reaction involving this compound?

For the typical Sₙ2 reaction, a polar aprotic solvent is almost always the best choice. These solvents enhance the reactivity of the nucleophile, leading to faster reaction rates and often higher yields.

Solvent ClassExamplesEffect on Sₙ2 Reaction
Polar Aprotic Acetonitrile, DMF, DMSO, AcetoneFavors Sₙ2. Solvates the cation, leaving the nucleophile "naked" and highly reactive.[8][9]
Polar Protic Water, Methanol, EthanolHinders Sₙ2. Solvates and deactivates the nucleophile via hydrogen bonding.[10][11]
Non-Polar Toluene, Hexane, DichloromethanePoor Choice. Generally poor solubility for the ionic nucleophiles often used in these reactions.[9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

This is a representative protocol and should be adapted for the specific nucleophile and scale.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the nucleophile (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the nucleophile.

  • Reagent Addition: Stir the suspension at room temperature. Add a solution of this compound (1.1 eq.) in anhydrous acetonitrile dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting nucleophile is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography.

Protocol 2: Monitoring Reaction Progress using TLC
  • Prepare TLC Plate: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Mark three lanes: 'SM' for the starting nucleophile, 'C' for co-spot (both SM and reaction mixture), and 'R' for the reaction mixture.

  • Sampling: Using a capillary tube, carefully take a small aliquot from the reaction mixture and spot it onto the 'R' and 'C' lanes. Spot a dilute solution of your starting nucleophile on the 'SM' and 'C' lanes.

  • Elution: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., 3:1 Hexanes:EtOAc). Ensure the solvent level is below the pencil line.

  • Visualization: After the solvent front reaches near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The reaction is complete when the spot corresponding to the starting material in the 'R' lane has disappeared. The appearance of a new, typically less polar spot, indicates product formation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Phenyl Bromoacetate and Ethyl Bromoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and downstream processing. Among the versatile α-haloesters, phenyl bromoacetate and ethyl bromoacetate are two of the most common reagents for introducing a carboxymethyl group. While structurally similar, their reactivity profiles are distinct, governed by the subtle yet profound electronic and steric differences between a phenyl and an ethyl group. This guide provides an in-depth comparison of their performance, supported by mechanistic principles and experimental data, to inform your selection process in key synthetic applications.

Core Chemical and Physical Properties

A foundational understanding of the physical properties of these reagents is essential for their effective use in the laboratory.

PropertyThis compoundEthyl Bromoacetate
CAS Number 620-72-4[1][2]105-36-2[3][4]
Molecular Formula C₈H₇BrO₂[1]C₄H₇BrO₂[3]
Molecular Weight 215.04 g/mol [1][2]167.00 g/mol [3]
Appearance Colorless to light yellow liquid or crystalline solid[1]Colorless to yellow liquid[3][5]
Melting Point 31-33 °C[1][6]-38 °C[3][5]
Boiling Point 134 °C at 15 mmHg[1][6]158 °C[3][5]
Solubility Soluble in ethanol and ether; insoluble in water[1][6]Soluble in alcohol, benzene, and ether; insoluble in water[3][5]

Mechanistic Insights into Reactivity: An Electronic and Steric Comparison

The divergent reactivity of this compound and ethyl bromoacetate can be rationalized by considering two primary factors: the electronic nature of the ester group and the stability of the corresponding leaving group in nucleophilic substitution reactions.

Electronic Effects: The Inductive vs. Resonance Tug-of-War

The ester moiety influences the reactivity of the α-carbon-bromine bond. The key difference lies in the electronic properties of the phenyl versus the ethyl group.

  • Ethyl Bromoacetate : The ethyl group is an electron-donating group (+I effect). This effect slightly increases the electron density on the ester oxygen, which in turn can marginally decrease the electrophilicity of the α-carbon.

  • This compound : The phenyl group is electron-withdrawing (-I effect) due to the higher s-character of the sp² hybridized carbons of the aromatic ring. This inductive withdrawal of electron density makes the carbonyl carbon more electrophilic. While the oxygen atom adjacent to the phenyl ring can donate a lone pair into the ring through resonance (+M effect), the inductive effect is generally considered to be dominant in influencing the reactivity at the ester carbonyl and the adjacent α-carbon.[7]

This difference in electronic environment has significant implications for the two primary modes of reaction for these molecules: nucleophilic attack at the α-carbon (Sₙ2 reaction) and nucleophilic acyl substitution at the carbonyl carbon.

Leaving Group Ability: The Decisive Role of pKa

In many reactions, particularly nucleophilic acyl substitutions, the alkoxy or phenoxy group can act as a leaving group. The stability of the leaving group is a crucial determinant of reaction rate. A good leaving group is a weak base, and its stability can be assessed by the pKa of its conjugate acid.

  • Ethoxide (from Ethyl Bromoacetate) : The conjugate acid is ethanol (CH₃CH₂OH), which has a pKa of approximately 16. This makes ethoxide a relatively strong base and thus a poor leaving group.[8]

  • Phenoxide (from this compound) : The conjugate acid is phenol (C₆H₅OH), with a pKa of about 10.[8] The significantly lower pKa is due to the resonance stabilization of the phenoxide anion, where the negative charge is delocalized over the aromatic ring. This makes phenoxide a much weaker base and a substantially better leaving group compared to ethoxide.[4][9]

This disparity in leaving group ability is often the dominant factor in reactions where nucleophilic acyl substitution is a possible pathway.

Comparative Reactivity in Key Synthetic Transformations

The theoretical principles outlined above manifest in tangible differences in performance in common synthetic applications.

Alkylation Reactions (Sₙ2 at the α-Carbon)

Both molecules are effective alkylating agents, transferring the -CH₂COOR moiety to a nucleophile.[2][3][5][10] The reaction proceeds via an Sₙ2 mechanism where the nucleophile attacks the α-carbon, displacing the bromide ion.

References

A Senior Application Scientist's Guide to Phenyl Bromoacetate vs. Phenyl Chloroacetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, the choice of alkylating agent is a critical decision point that profoundly impacts reaction efficiency, yield, and overall process economy. Phenyl bromoacetate and phenyl chloroacetate are two common and structurally similar reagents used to introduce the phenoxycarbonylmethyl group (PhOC(O)CH₂–) onto nucleophiles. While differing by only a single halogen atom, their performance in the laboratory can be markedly different.

This guide provides an in-depth comparison of these two reagents, moving beyond catalog specifications to explore the fundamental principles of their reactivity. We will examine the causality behind their performance differences, present comparative data, and offer detailed protocols to empower scientists to make the most informed choice for their specific synthetic challenge.

Part 1: Physicochemical and Reactivity Profile

A foundational understanding begins with the core properties of each molecule. While structurally similar, the key distinction lies in the halogen substituent, which dictates their behavior as alkylating agents.

PropertyThis compoundPhenyl ChloroacetateRationale for Significance
CAS Number 620-72-4[1][2]620-73-5[3]Unique identifier for substance registration.
Molecular Formula C₈H₇BrO₂[1][4]C₈H₇ClO₂[3][5]Defines the elemental composition.
Molecular Weight 215.04 g/mol [1][6]170.59 g/mol [3]Important for stoichiometric calculations.
Appearance Colorless to light yellow solid or liquid[1][7]Colorless to pale yellow liquid[5]Basic physical state observation.
Melting Point 31-33 °C[1][7]44.5 °C[5]Influences handling and storage conditions.
Boiling Point ~134 °C @ 15 mmHg[1][7]~232.5 °C @ 760 mmHg[5]Relevant for purification by distillation.
Key Reactive Moiety α-bromine atomα-chlorine atomThe site of nucleophilic attack.
Primary Application Alkylating agent, synthetic intermediate[2][8]Alkylating agent, synthetic intermediate[5]Serves as a versatile building block in organic synthesis.[5]

Part 2: The Decisive Factor: Leaving Group Ability in Sₙ2 Reactions

The primary mode of reaction for these reagents is the bimolecular nucleophilic substitution (Sₙ2) pathway. In this mechanism, a nucleophile attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion in a single, concerted step. The rate of this reaction is critically dependent on the ability of the halogen to depart as a stable anion, known as its "leaving group ability."

The fundamental principle is that a good leaving group is a weak base .[9][10] This is because weak bases are more stable with the negative charge they acquire upon departure.[9] When comparing the halogens, basicity decreases down the group. Therefore, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[10] This difference arises from the larger atomic size of bromine, which allows the negative charge to be dispersed over a greater volume, thus increasing its stability.[11][12]

Consequently, bromide is a better leaving group than chloride .[9][10] This directly translates to a lower activation energy for the Sₙ2 reaction, resulting in a significantly faster reaction rate for this compound compared to its chloro-analogue under identical conditions.[11]

Fig 1. Generalized Sₙ2 mechanism. X = Br or Cl.

Part 3: Performance in Synthesis - An O-Alkylation Case Study

To illustrate the practical implications, let's consider a common application: the O-alkylation of a phenol (e.g., 4-methoxyphenol) to form the corresponding ether, a reaction analogous to the Williamson ether synthesis. The phenoxide, generated by a base like potassium carbonate, acts as the nucleophile.

ParameterThis compoundPhenyl ChloroacetateExperimental Rationale
Reaction Time 2-4 hours8-12 hoursThe superior leaving group ability of bromide leads to a faster reaction rate, significantly reducing the required time for completion.[10][11]
Typical Yield >90%70-85%Faster kinetics often outcompete potential side reactions or degradation pathways, leading to higher isolated yields of the desired product.
Reaction Temp. 60-80 °C80-100 °CTo achieve a comparable reaction rate, the less reactive chloroacetate often requires more forcing conditions, such as higher temperatures.
By-products LowerHigherLonger reaction times and higher temperatures can lead to increased formation of by-products from decomposition or side reactions.

Causality Explained: The data in the table is a direct consequence of the principles discussed. This compound's higher reactivity allows the synthesis to be conducted under milder conditions (lower temperature, shorter time), which minimizes the thermal degradation of starting materials and products. In contrast, the more sluggish reactivity of phenyl chloroacetate necessitates harsher conditions to drive the reaction to completion, creating more opportunities for undesirable side reactions and ultimately resulting in a lower yield.

Part 4: Practical Considerations for the Researcher

FactorThis compoundPhenyl ChloroacetateExpert Insight
Cost HigherLowerBrominated reagents are almost universally more expensive than their chlorinated counterparts due to the higher cost of elemental bromine and its incorporation.
Stability/Shelf Life Less StableMore StableThe C-Br bond is weaker than the C-Cl bond, making bromoacetates more susceptible to hydrolysis and degradation over time. Phenyl chloroacetate offers a better balance of reactivity and stability for long-term storage.[5]
Safety Lachrymator, CorrosiveLachrymator, CorrosiveBoth compounds are potent lachrymators (tear-inducing) and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

Part 5: Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of 4-methoxyphenoxy)acetic acid phenyl ester, demonstrating a typical O-alkylation.

Objective: To synthesize (4-methoxyphenoxy)acetic acid phenyl ester via O-alkylation of 4-methoxyphenol.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • This compound (1.05 eq) OR Phenyl chloroacetate (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Acetone, anhydrous (or DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Fig 2. Workflow for the O-alkylation of 4-methoxyphenol.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 10 mL per gram of 4-methoxyphenol).

  • Reagent Addition: While stirring vigorously, add the alkylating agent (this compound or phenyl chloroacetate, 1.05 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Expected Time (Bromoacetate): 2-4 hours.

    • Expected Time (Chloroacetate): 8-12 hours.

  • Work-up: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Filter off the solid K₂CO₃ and inorganic salts, washing the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, purify further by flash column chromatography.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Recommendations

The choice between this compound and phenyl chloroacetate is a classic trade-off between reactivity and cost/stability.

  • Choose this compound when:

    • Speed is critical: The significantly faster reaction rates can shorten synthesis timelines.

    • Yield is paramount: Milder conditions and shorter reaction times often lead to cleaner reactions and higher yields.

    • The substrate is sensitive: The ability to run the reaction at lower temperatures can be crucial for thermally labile molecules.

  • Choose Phenyl Chloroacetate when:

    • Cost is a major driver: It is the more economical option, especially for large-scale synthesis.[5]

    • A more controlled or slower reaction is desired: Its lower reactivity can sometimes be an advantage in preventing runaway reactions or improving selectivity in complex substrates.

    • Long-term reagent stability is required: It offers a longer shelf-life compared to the bromo-analogue.[5]

By understanding the fundamental principles of leaving group ability, researchers can intelligently select the appropriate reagent, optimizing their synthetic strategy for success in terms of both chemical efficiency and practical constraints.

References

A Senior Application Scientist's Guide to the Analytical Characterization of Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. Phenyl bromoacetate, a versatile reagent and building block in organic synthesis, is no exception. Its purity and structural integrity are critical for the successful outcome of synthetic endeavors and the quality of downstream products. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound, grounded in practical application and scientific rigor.

This compound (C8H7BrO2) is an aromatic ester with a molecular weight of approximately 215.04 g/mol .[1][2] It typically appears as a colorless to slightly yellow transparent liquid or a light yellow crystalline solid, with a melting point in the range of 31-33°C and a boiling point of 134°C at 15 mmHg.[2][3][4] Its synthesis commonly involves the reaction of phenol with bromoacetyl bromide.[3] Given its role as a reactive intermediate, a thorough analytical assessment is crucial to identify potential impurities, such as residual starting materials or by-products, and to confirm the correct chemical structure.

The Analytical Workflow: A Comparative Overview

The characterization of this compound is not a one-size-fits-all process. It necessitates a multi-technique approach to gain a holistic understanding of the compound's identity, purity, and stability. The choice of technique is often guided by the specific question being asked.

Analytical_Workflow cluster_synthesis Synthesis & Purity cluster_characterization Structural Elucidation & Confirmation Synthesis This compound Synthesis Purity Purity Assessment (≥98.0%) Synthesis->Purity Initial Check NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Primary Structure MS Mass Spectrometry (GC-MS) Purity->MS Molecular Weight NMR->MS Confirmatory IR Infrared Spectroscopy (FT-IR) MS->IR Functional Groups

Caption: A typical analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) arises from the magnetic coupling with neighboring protons.

Expected ¹H NMR Spectrum of this compound (in CDCl₃):

  • Aromatic Protons (5H): A multiplet in the range of δ 7.0-7.5 ppm is expected for the five protons on the phenyl ring. The exact chemical shifts and multiplicities will depend on the specific magnetic environment of each proton (ortho, meta, para).

  • Methylene Protons (2H): A singlet at approximately δ 4.0-4.5 ppm is characteristic of the two protons of the methylene group (CH₂) adjacent to the bromine atom and the carbonyl group. The absence of coupling indicates no adjacent protons.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms it is bonded to.

Expected ¹³C NMR Spectrum of this compound (in CDCl₃):

  • Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm is characteristic of an ester carbonyl carbon.

  • Aromatic Carbons (6C): Several signals in the aromatic region (δ 120-155 ppm) will be observed. The carbon attached to the ester oxygen will be the most downfield, while the others will have distinct chemical shifts based on their position on the ring.

  • Methylene Carbon (CH₂): A signal in the range of δ 25-35 ppm is expected for the methylene carbon attached to the bromine atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it is chemically inert and its deuterium signal can be used for locking the magnetic field.[5]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and multiplicities to assign the signals to the respective protons and carbons in the this compound structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful as it also provides information about the purity of the sample.

Principle: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern provides a fingerprint of the molecule's structure.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity at m/z 214 and 216.

  • Key Fragment Ions: Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. Expected fragment ions for this compound include:

    • m/z 94: Corresponding to the phenoxy radical cation [C₆H₅O]⁺.

    • m/z 121/123: Corresponding to the bromoacetyl cation [BrCH₂CO]⁺.

    • m/z 77: Corresponding to the phenyl cation [C₆H₅]⁺.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into the GC system. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. Purity is often assessed by GC, with specifications typically requiring ≥98.0%.[3]

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and their mass spectrum is recorded.

  • Data Analysis: Analyze the chromatogram to assess the purity of the sample. Interpret the mass spectrum of the main peak to confirm the molecular weight and identify characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Principle: Different chemical bonds (e.g., C=O, C-O, C-H) vibrate at characteristic frequencies. An IR spectrum shows the absorption of IR radiation as a function of wavenumber (cm⁻¹).

Expected IR Spectrum of this compound:

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1750-1770 cm⁻¹. This is a key diagnostic peak for the ester functional group.

  • C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Overtone and combination bands in the region of 1600-2000 cm⁻¹ and fundamental vibrations around 1450-1600 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption band in the region of 500-600 cm⁻¹.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Neat Liquid/Melt: If this compound is a liquid or can be melted at a low temperature, a thin film can be placed between two salt plates (e.g., NaCl or KBr).[1]

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a very common and convenient method.[5]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed molecular structure, connectivity of atoms, number of protons and carbons.Unambiguous structural elucidation, quantitative information.Requires a relatively larger amount of sample, expensive instrumentation.
Mass Spectrometry Molecular weight, elemental composition (with high resolution MS), structural information from fragmentation.High sensitivity, can be coupled with chromatography for mixture analysis.Isomers may not be distinguishable, fragmentation can be complex.
Infrared Spectroscopy Presence of functional groups.Fast, non-destructive, easy to use.Provides limited information on the overall molecular structure, not ideal for complex mixtures.
Gas Chromatography Purity of the sample, separation of volatile components.High separation efficiency, quantitative analysis.Sample must be volatile and thermally stable.

digraph "Technique_Selection" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Question" [label="Analytical Question", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Structure" [label="What is the structure?"]; "Purity" [label="How pure is it?"]; "MW" [label="What is the molecular weight?"]; "Func_Groups" [label="What functional groups are present?"];

"NMR" [label="NMR Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; "GC" [label="Gas Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; "IR" [label="Infrared Spectroscopy", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Question" -> "Structure"; "Question" -> "Purity"; "Question" -> "MW"; "Question" -> "Func_Groups";

"Structure" -> "NMR" [label="Primary Technique"]; "Purity" -> "GC" [label="Primary Technique"]; "MW" -> "MS" [label="Primary Technique"]; "Func_Groups" -> "IR" [label="Primary Technique"]; }

Caption: A decision-making diagram for selecting the appropriate analytical technique.

Conclusion

The comprehensive characterization of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy stands as the cornerstone for definitive structural elucidation. Mass spectrometry provides crucial confirmation of the molecular weight and offers insights into the molecule's fragmentation behavior, while gas chromatography is indispensable for assessing purity. Infrared spectroscopy serves as a rapid and effective tool for verifying the presence of key functional groups. By integrating the data from these techniques, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby fostering reproducibility and success in their scientific pursuits.

References

A Senior Application Scientist's Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectroscopy of Phenyl Bromoacetate

In the landscape of synthetic chemistry, this compound serves as a crucial reagent, primarily utilized for the introduction of a phenoxycarbonylmethyl group. Its utility in the synthesis of complex molecules, from triazoles to natural products, is well-documented.[1] The precise characterization of this and other reagents is paramount to ensure reaction success, purity, and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this characterization, offering an unparalleled, non-destructive window into molecular structure.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of this compound. It is designed for researchers and drug development professionals who rely on robust analytical data. We will not only present the spectral assignments but also explore the underlying principles that govern the observed chemical shifts. Furthermore, a comparative analysis with the structurally similar phenyl acetate is included to highlight the electronic effects of the bromine substituent. Finally, a validated, step-by-step protocol for acquiring high-quality NMR data is provided to ensure reproducibility.

Structural Elucidation by ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aliphatic region, showing the methylene protons, and the aromatic region, corresponding to the phenyl group. The electronegativity of the adjacent atoms heavily influences the chemical shifts of these protons.

The two protons of the methylene group (-CH₂Br) are chemically equivalent and thus appear as a single sharp peak, a singlet. The presence of the highly electronegative bromine atom and the adjacent carbonyl group deshields these protons significantly, causing them to resonate at a downfield chemical shift of approximately 3.98 ppm.

The five protons on the phenyl ring are not chemically equivalent and present a more complex pattern. They typically appear as a multiplet in the range of 7.10-7.45 ppm. The ortho-protons (adjacent to the ester linkage) are generally the most deshielded due to the electron-withdrawing nature of the ester group, followed by the para- and meta-protons.

Probing the Carbon Skeleton: ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. For this compound, six distinct signals are expected: two for the acetate portion and four for the aromatic ring, owing to the molecule's symmetry.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield around 165.7 ppm. The methylene carbon attached to the bromine (-CH₂Br) is found at approximately 25.8 ppm. The bromine atom's influence shifts this carbon's resonance upfield compared to a standard alkyl chain.

In the aromatic region, the ipso-carbon (C1'), directly attached to the ester oxygen, resonates at about 150.1 ppm. The other aromatic carbons appear in the typical range for benzene derivatives, with C4' (para) at ~126.6 ppm, C3'/C5' (meta) at ~129.5 ppm, and C2'/C6' (ortho) at ~121.5 ppm.[2][3]

Below is the chemical structure of this compound with the standard numbering used for NMR assignments.

Caption: Structure of this compound with Atom Numbering.

Comparative Analysis: this compound vs. Phenyl Acetate

To understand the electronic influence of the bromine atom, it is instructive to compare the NMR data of this compound with that of phenyl acetate. Phenyl acetate lacks the bromine atom, having a methyl group instead of a bromo-methylene group. This substitution has a predictable, yet significant, impact on the chemical shifts.

The most dramatic difference is observed in the acetate moiety. The protons on the methyl group of phenyl acetate are significantly more shielded, appearing as a singlet around 2.29 ppm, compared to the 3.98 ppm signal of the methylene protons in this compound.[4] This substantial downfield shift is a direct consequence of the powerful electron-withdrawing inductive effect of the bromine atom.

Similarly, the ¹³C signal for the acetate carbon is shifted. The methyl carbon in phenyl acetate resonates at approximately 21.1 ppm, whereas the bromo-substituted methylene carbon in this compound is further downfield at 25.8 ppm.[4] Interestingly, the chemical shifts of the aromatic protons and carbons are only minimally affected, demonstrating that the inductive effect of the bromine atom does not extend strongly past the carbonyl group into the phenyl ring.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)

AssignmentThis compound (in CDCl₃)Phenyl Acetate (in CDCl₃)
¹H NMR
-CH₂Br / -CH₃~3.98 (s, 2H)~2.29 (s, 3H)[4]
Aromatic H~7.10 - 7.45 (m, 5H)~7.08 - 7.38 (m, 5H)[4]
¹³C NMR
C=O~165.7~169.5[4]
-CH₂Br / -CH₃~25.8~21.1[4]
C1' (ipso)~150.1~150.7[4]
C2'/C6' (ortho)~121.5~121.6
C3'/C5' (meta)~129.5~129.4
C4' (para)~126.6~125.8

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument.

Validated Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized and carefully executed experimental protocol. The following procedure is a self-validating system designed for compounds like this compound.

I. Sample Preparation

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube securely and gently invert it several times until the sample is completely dissolved. If necessary, use a vortex mixer for a few seconds to ensure a homogeneous solution.

II. Instrument Setup and Calibration

  • Spectrometer: This protocol is designed for a standard 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic tuning and matching of the probe for both ¹H and ¹³C frequencies. Execute an automatic shimming routine to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

III. ¹H NMR Spectrum Acquisition

  • Experiment: Select a standard single-pulse ¹H acquisition experiment.

  • Acquisition Parameters:

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Pulse Angle: Use a 30-degree pulse to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): Set to 1.0 seconds.

    • Acquisition Time (aq): Set to at least 2.0 seconds.

    • Number of Scans (ns): Use 8 or 16 scans for a good signal-to-noise ratio.

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform a Fourier transform.

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks.

IV. ¹³C NMR Spectrum Acquisition

  • Experiment: Select a standard proton-decoupled ¹³C acquisition experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: Set to approximately 240 ppm, centered around 100 ppm.

    • Pulse Angle: Use a 30-degree pulse.

    • Relaxation Delay (d1): Set to 2.0 seconds.

    • Number of Scans (ns): Acquire at least 128 scans, or more if the sample is dilute.

  • Processing:

    • Apply an exponential window function with a line broadening of 1.0-2.0 Hz.

    • Perform a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of Compound dissolve Dissolve in 0.6 mL CDCl3 + TMS weigh->dissolve homogenize Vortex to Create Homogeneous Solution dissolve->homogenize insert Insert Sample into Spectrometer homogenize->insert tune_shim Tune Probe and Shim Magnet insert->tune_shim acquire_H1 Acquire 1H Spectrum (16 scans) tune_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum (128+ scans) tune_shim->acquire_C13 process_H1 Process 1H Data: FT, Phasing, Calibration acquire_H1->process_H1 process_C13 Process 13C Data: FT, Phasing, Calibration acquire_C13->process_C13 analysis Spectral Analysis: Peak Assignment & Integration process_H1->analysis process_C13->analysis

Caption: Standardized Workflow for NMR Sample Analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound and related compounds. This guide has detailed the specific spectral signatures of this compound, contextualized them through a comparison with phenyl acetate, and provided a robust, field-tested protocol for data acquisition. By understanding the causality behind chemical shifts and adhering to rigorous experimental standards, researchers can ensure the highest degree of confidence in their analytical results, which is a critical component of successful research and development in the chemical sciences.

References

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides an in-depth analysis of the mass spectrum of phenyl bromoacetate, offering a comparative perspective with phenyl acetate to highlight the influence of the bromine substituent on fragmentation patterns. We will delve into the mechanistic underpinnings of the observed fragments and provide a foundational experimental protocol for acquiring such data.

This compound: A Profile

This compound (C₈H₇BrO₂) is an aromatic ester with a molecular weight of approximately 215.04 g/mol .[1] Its structure consists of a phenyl group attached to an acetate moiety, which is further substituted with a bromine atom on the acetyl methyl group. This seemingly simple molecule presents an interesting case study in mass spectral fragmentation, where the interplay between the stable aromatic ring, the ester functionality, and the halogen atom dictates the fragmentation pathways.

Interpreting the Electron Ionization (EI) Mass Spectrum of this compound

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[2][3] This provides a detailed fragmentation pattern that can be used as a molecular fingerprint. Below is a detailed analysis of the key fragments observed in the EI mass spectrum of this compound.

The Molecular Ion Peak (M⁺)

Due to the presence of the stable aromatic ring, the molecular ion peak for this compound is expected to be prominent.[4] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity at m/z 214 and 216, corresponding to [C₈H₇⁷⁹BrO₂]⁺ and [C₈H₇⁸¹BrO₂]⁺, respectively. The presence of this characteristic isotopic cluster is a strong indicator of a bromine-containing compound.

Key Fragmentation Pathways

The fragmentation of this compound is primarily driven by the cleavage of bonds adjacent to the carbonyl group and the loss of stable neutral molecules or radicals.

G cluster_main Fragmentation of this compound M This compound (m/z 214/216) F1 Phenoxycarbonylmethyl radical cation (m/z 135) M->F1 -Br• F4 Bromoacetyl cation (m/z 121/123) M->F4 -•OC₆H₅ F5 Phenol radical cation (m/z 94) M->F5 -BrCH=C=O (bromoketene) F2 Phenoxy radical cation (m/z 93) F1->F2 -CH₂=C=O (ketene) F3 Phenyl cation (m/z 77) F2->F3 -O

The major fragmentation pathways include:

  • Loss of a Bromine Radical (Br•): This is a common fragmentation for alkyl halides, leading to the formation of a stable cation. In this case, cleavage of the C-Br bond results in a fragment at m/z 135.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon results in the loss of a phenoxy radical (•OC₆H₅), yielding the bromoacetyl cation at m/z 121 and 123.

  • Loss of Bromoketene: A rearrangement reaction can lead to the elimination of bromoketene (BrCH=C=O), resulting in the formation of the phenol radical cation at m/z 94.

  • Formation of the Phenyl Cation: The phenoxy fragment (m/z 93) can further lose a carbon monoxide molecule to form the phenyl cation at m/z 77. This fragment can subsequently lose acetylene to produce a fragment at m/z 51.[5][6]

A Comparative Analysis: this compound vs. Phenyl Acetate

To better understand the influence of the bromine atom on the fragmentation pattern, it is instructive to compare the mass spectrum of this compound with that of phenyl acetate (C₈H₈O₂). The mass spectrum of phenyl acetate is well-documented and serves as an excellent reference.[7][8][9][10][11]

Fragment This compound (m/z) Phenyl Acetate (m/z) Interpretation
Molecular Ion (M⁺)214/216136The presence of the bromine isotope pattern in this compound is the most significant difference.
[M - Br]⁺135-Loss of the bromine radical is a key fragmentation pathway for this compound.
[M - •OC₆H₅]⁺121/12343The bromoacetyl cation is significantly heavier than the acetyl cation in phenyl acetate.
[M - Ketene]⁺-94Loss of ketene is a major fragmentation pathway for phenyl acetate, leading to the phenol radical cation.
[M - Bromoketene]⁺94-In this compound, the analogous fragmentation involves the loss of bromoketene.
Phenyl Cation7777Both molecules produce the stable phenyl cation.
Phenol Radical Cation9494This fragment is formed through different pathways in the two molecules.

The comparison clearly demonstrates that the bromine atom introduces new fragmentation pathways (loss of Br•) and modifies existing ones (loss of bromoketene instead of ketene). The characteristic isotopic signature of bromine also provides a definitive means of identifying its presence in the molecule.

Alternative Ionization Techniques: A Softer Approach

While EI provides rich structural information, its high energy can sometimes lead to the absence or low abundance of the molecular ion, especially for less stable molecules. In such cases, "softer" ionization techniques like Chemical Ionization (CI) can be employed.[12]

Electron Ionization (EI) vs. Chemical Ionization (CI)

Feature Electron Ionization (EI) Chemical Ionization (CI)
Ionization Energy High (typically 70 eV)Low
Fragmentation ExtensiveMinimal
Molecular Ion May be weak or absentTypically a strong [M+H]⁺ or other adduct ion
Primary Use Structural elucidation via fragmentation patternMolecular weight determination

For this compound, a CI spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 215 and 217. This can be particularly useful for confirming the molecular weight of an unknown compound when the EI spectrum is ambiguous.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a general protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol can be adapted based on the specific instrumentation available.[13][14][15][16][17]

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) B Inject the sample into the GC A->B C Vaporize the sample in the heated injection port B->C D Separate from impurities on a capillary column (e.g., DB-5ms) C->D E Introduce the separated compound into the ion source D->E F Ionize using Electron Ionization (70 eV) E->F G Separate ions based on m/z ratio in the mass analyzer F->G H Detect the ions G->H I Generate the mass spectrum H->I J Identify the molecular ion and key fragments I->J K Compare with library spectra and theoretical fragmentation J->K

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary Column: Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Data Analysis:

The acquired data is processed using the instrument's software. The resulting mass spectrum is then analyzed to identify the molecular ion and major fragment ions. This experimental spectrum can be compared against spectral libraries (e.g., NIST) for confirmation.

Conclusion

The mass spectrum of this compound provides a wealth of structural information. The prominent molecular ion with its characteristic bromine isotope pattern, coupled with predictable fragmentation pathways such as the loss of a bromine radical and alpha-cleavage, allows for confident identification. By comparing its spectrum to that of phenyl acetate, the significant influence of the bromine substituent on the fragmentation process is highlighted. The choice between a hard ionization technique like EI for detailed fragmentation analysis and a soft technique like CI for unambiguous molecular weight determination offers a flexible analytical approach for researchers in the field.

References

A Comparative Guide to the FT-IR Analysis of Phenyl Bromoacetate: Isolating Functional Group Signatures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Phenyl bromoacetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-listing to offer a comparative spectroscopic study. We will dissect the vibrational signatures of this compound's key functional groups and contrast them with a structurally similar alternative, Phenyl acetate, to elucidate the electronic effects of α-halogenation. All experimental data and protocols are presented to ensure scientific integrity and reproducibility.

Introduction: The Role of FT-IR in Structural Elucidation

FT-IR spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint."[1] For a synthetic intermediate like this compound (C₈H₇BrO₂), which is pivotal in the synthesis of pharmaceuticals and agrochemicals, FT-IR provides rapid and definitive confirmation of its molecular architecture.[2][3]

The molecule's structure, featuring an aromatic ring, an ester linkage, and an α-bromo substituent, presents several characteristic vibrational modes that we will explore in detail.

References

A Senior Application Scientist's Guide to Phenyl Bromoacetate: A Comparative Analysis for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive evaluation of Phenyl bromoacetate (CAS No. 620-72-4), a versatile reagent in the chemist's toolbox. This guide moves beyond a simple cataloging of properties to provide a critical comparison of its performance against common alternatives, grounded in experimental evidence and mechanistic reasoning. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic strategies.

This compound: Core Characteristics and Synthetic Potential

This compound is an aromatic ester distinguished by a reactive α-bromo group, making it a potent electrophile for alkylation reactions.[1][2][3] Physically, it is a colorless to light yellow liquid or crystalline solid with a melting point of 31-33°C and a boiling point of 134°C at 15 mmHg.[4] It is readily soluble in common organic solvents like ethanol and ether but insoluble in water.[4][5]

The synthetic utility of this compound stems from the C-Br bond. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack (SN2 reaction).[2] This reactivity profile makes it an ideal reagent for introducing a phenoxycarbonylmethyl moiety onto various nucleophiles, a critical step in the synthesis of complex organic molecules.[2][6]

Key Application Arena: Synthesis of Therapeutic Heterocycles

A primary application of this compound is in medicinal chemistry for the construction of heterocyclic scaffolds, which form the core of many pharmaceutical agents.[1][7]

Synthesis of 1,2,3-Triazole Derivatives

1,2,3-triazoles are a class of heterocycles with significant therapeutic interest, including their investigation as cannabinoid CB1 receptor antagonists for managing obesity and metabolic syndrome.[1][4] this compound serves as a key alkylating agent in their synthesis.[6][8]

Mechanistic Rationale: The synthesis often involves the 'click chemistry' reaction between an azide and an alkyne. Alternatively, a common pathway is the alkylation of a triazole nitrogen with an α-haloester. The choice of this compound is strategic; the phenoxy group can be more robust under certain conditions than a simple alkyl ester and may offer different solubility profiles or opportunities for downstream modification.

Experimental Workflow: Synthesis of 2-(phenoxycarbonyl)methyl triazoles

The following diagram illustrates a generalized workflow for the alkylation of a triazole using this compound.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Triazole 1,2,3-Triazole Derivative Stir Stir at RT or gentle heat (e.g., 25-60°C) Triazole->Stir PBA This compound PBA->Stir Base Base (e.g., K2CO3, NaH) Base->Stir Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Time Quench Quench Reaction (e.g., add water) Monitor->Quench Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product: N-Alkylated Triazole Purify->Product

Caption: Generalized workflow for N-alkylation of triazoles.

Detailed Protocol: Synthesis of N-2 substituted 1,2,3-triazole Adapted from Duen-Ren Hou et al., Bioorganic & medicinal chemistry letters, 2008.[6][8]

  • To a solution of the parent 1,2,3-triazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 20 minutes to ensure deprotonation of the triazole.

  • Add this compound (1.2 eq) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and stir.

  • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 1,2,3-triazole.

Comparative Analysis: this compound vs. Alternatives

The most common alternatives to this compound are simple alkyl bromoacetates, such as ethyl bromoacetate and tert-butyl bromoacetate.

FeatureThis compoundEthyl Bromoacetatetert-Butyl BromoacetateRationale & Causality
Reactivity HighHighModerateThe electron-withdrawing nature of the ester carbonyl activates the α-carbon in all cases. The phenoxy group is slightly more electron-withdrawing than an ethoxy group, potentially offering a marginal increase in reactivity. The bulky tert-butyl group can sterically hinder the SN2 transition state.
Cleavage Conditions Saponification (NaOH, LiOH)Saponification (NaOH, LiOH)Acidolysis (TFA, HCl)The phenyl ester is cleaved under standard basic hydrolysis. The tert-butyl ester is uniquely valuable as it can be cleaved under acidic conditions, leaving base-labile functional groups elsewhere in the molecule intact. This orthogonality is a key strategic consideration.
Downstream Utility Phenol leaving groupEthanol leaving groupIsobutene + CO₂ leaving groupThe resulting phenoxy group is not typically used for further modification. The choice is primarily about the stability of the ester and its cleavage conditions.
Cost & Availability ModerateLowModerateEthyl bromoacetate is a widely available and inexpensive commodity chemical. Phenyl and tert-butyl esters are generally more expensive.
Typical Yields Good to ExcellentGood to ExcellentGood to ExcellentYields are highly substrate-dependent but generally comparable across all three reagents for simple alkylations.

Industrial Application: Biocidal Preservative

Beyond its role in intricate organic synthesis, this compound serves a practical purpose as an industrial preservative. It is effective in preventing microbial growth in products like paints and metal cutting fluids.[4][5][7]

Mechanistic Rationale: The efficacy of this compound as a biocide is attributed to its ability to act as an alkylating agent. It can covalently modify and inactivate essential biological macromolecules, such as enzymes and proteins within bacteria and fungi, by reacting with nucleophilic residues like cysteine (thiol group) or histidine (imidazole group). This disrupts cellular function and leads to cell death, thereby preventing spoilage and degradation of the industrial product.[7]

Comparative Analysis: this compound vs. Other Biocides
PreservativeThis compoundIsothiazolinones (CMIT/MIT)Formaldehyde Releasers
Mechanism Electrophilic AlkylationThiol Oxidation / Disulfide BondingElectrophilic Alkylation (via Formaldehyde)
Spectrum Broad (Bacteria, Fungi)Broad (Bacteria, Fungi, Algae)Broad (Bacteria, Fungi)
Advantages Dual functionality as a synthetic intermediate.[7] Effective in a variety of formulations.Highly potent at low concentrations. Widely used and cost-effective.Low cost, effective vapor phase activity.
Disadvantages Potential for hydrolysis, less potent than dedicated biocides.Skin sensitization concerns, regulatory restrictions in some regions.Health concerns (carcinogenicity of formaldehyde), potential for discoloration.
Typical Use Level Higher concentration requiredVery low (ppm level)Low to moderate

Strategic Selection: Choosing the Right Reagent

The decision to use this compound over an alternative is a strategic one based on the specific goals of the synthesis.

G Start Synthetic Goal: Introduce an Acetate Moiety Condition Does the molecule have base-sensitive groups? Start->Condition PBA Use this compound or Ethyl Bromoacetate Condition->PBA No TBA Use tert-Butyl Bromoacetate Condition->TBA Yes PBA_Reason Cleavage via basic hydrolysis (saponification) is acceptable. PBA->PBA_Reason TBA_Reason Orthogonal protection needed. Cleavage via acidolysis (TFA) preserves base-labile functionality. TBA->TBA_Reason

Caption: Decision logic for selecting an appropriate bromoacetate reagent.

Conclusion

This compound is a highly effective and versatile alkylating agent with proven applications in both pharmaceutical synthesis and industrial preservation. Its primary role in organic synthesis is as a reliable reagent for introducing the phenoxycarbonylmethyl group, particularly in the formation of nitrogen-containing heterocycles.[1][4][6] While its reactivity is comparable to simpler alternatives like ethyl bromoacetate, the choice of reagent should be dictated by downstream synthetic considerations, particularly the desired ester cleavage conditions. When orthogonal protecting group strategies are required, acid-labile esters like tert-butyl bromoacetate offer a distinct advantage. In industrial applications, its biocidal properties provide a useful, albeit less potent, alternative to more specialized preservatives.[7] A thorough understanding of these comparative strengths and weaknesses allows the discerning scientist to deploy this compound with precision and purpose.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Phenyl Bromoacetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Phenyl bromoacetate (CAS No. 620-72-4) is a versatile reagent used in organic synthesis. However, its hazardous properties, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation, necessitate meticulous disposal procedures.[1] This guide offers a comprehensive, step-by-step approach to managing this compound waste, from initial handling to final disposal, grounded in scientific principles and regulatory compliance.

Understanding the Hazards: The "Why" Behind the Precautions

This compound is classified as a lachrymator, a substance that irritates the eyes and can cause tearing.[2] Its halogenated organic nature means it is subject to specific disposal regulations to prevent environmental contamination.[3] Improper disposal can lead to the release of harmful substances into the environment.

The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): Harmful if ingested.[1]

  • Skin Corrosion/Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation: Can cause serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

Understanding these risks is paramount to appreciating the stringent personal protective equipment (PPE) and handling protocols outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, equipping yourself with the appropriate PPE is mandatory. This creates a critical barrier between you and the hazardous chemical.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are essential to protect against accidental splashes, which can cause serious eye damage. A face shield may be worn for additional protection.
Hand Protection Chemical-resistant gloves are required. While nitrile gloves offer good initial protection, for prolonged contact or immersion, thicker, chemo-rated nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4][5][6][7]
Body Protection A flame-resistant lab coat or chemical-resistant apron should be worn to protect against skin contact.
Respiratory Protection All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood to minimize inhalation of vapors.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Part 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams. This compound waste must be collected separately as a halogenated organic waste.

Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) for collecting this compound waste.

  • Labeling: The label must be clear and include the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name (not abbreviations)

    • Associated hazards (e.g., "Toxic," "Irritant")

  • Collection: Collect all waste containing this compound, including residues, contaminated disposable labware (e.g., pipette tips, weighing boats), and the first rinse of any contaminated glassware, in this designated container.

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[3]

Expert Insight: The segregation of halogenated organic waste is crucial because these compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent organic pollutants.[8] Mixing them with non-halogenated waste can complicate the disposal process and increase costs.

Part 2: Decontamination of Labware and Surfaces

Proper decontamination of all items that have come into contact with this compound is essential to prevent cross-contamination and accidental exposure.

Procedure for Reusable Glassware:

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue. This initial rinseate is considered hazardous waste and must be collected in your designated halogenated organic waste container.

  • Second Rinse: Perform a second rinse with the same solvent and collect it as hazardous waste.

  • Washing: After the solvent rinses, the glassware can be washed with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Procedure for Contaminated Surfaces:

  • Absorb Spills: For any minor spills within the fume hood, use an inert absorbent material like vermiculite or sand.

  • Wipe Down: Wipe the contaminated surface with a cloth or paper towel dampened with a suitable solvent (e.g., acetone or ethanol).

  • Collect Waste: All used absorbent materials and wipes are considered hazardous waste and must be placed in the designated solid halogenated organic waste container.

  • Final Clean: After the solvent wipe, clean the surface with soap and water.

Diagram of Decontamination Workflow

DecontaminationWorkflow Start Contaminated Glassware/Surface InitialRinse Initial Solvent Rinse (e.g., Acetone) Start->InitialRinse CollectRinseate Collect Rinseate as Halogenated Waste InitialRinse->CollectRinseate SecondRinse Second Solvent Rinse InitialRinse->SecondRinse SecondRinse->CollectRinseate Wash Wash with Soap and Water SecondRinse->Wash FinalRinse Final Rinse with Deionized Water Wash->FinalRinse Decontaminated Decontaminated Item FinalRinse->Decontaminated DisposalPathway LabGeneration This compound Waste (Liquid & Solid) Segregation Segregate as Halogenated Organic Waste LabGeneration->Segregation Labeling Properly Label Container Segregation->Labeling Storage Store in a Designated, Safe Location Labeling->Storage EHS_Pickup Arrange for EHS Pickup Storage->EHS_Pickup Transportation Transport by Licensed Hazardous Waste Hauler EHS_Pickup->Transportation Incineration High-Temperature Incineration (>850°C) Transportation->Incineration Scrubbing Flue Gas Scrubbing (Neutralization of HBr) Incineration->Scrubbing FinalDisposal Final Disposal of Ash Scrubbing->FinalDisposal

References

Definitive Guide to Personal Protective Equipment for Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safe Handling, Operation, and Disposal

Phenyl bromoacetate (CAS 620-72-4) is a versatile and highly reactive reagent, prized in organic synthesis for its role as an alkylating agent in the development of pharmaceuticals and other complex molecules.[1][2][3][4] However, its utility is matched by a significant hazard profile that demands meticulous adherence to safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in an understanding of its chemical properties and associated risks. Our objective is to empower researchers with the knowledge to create a self-validating system of safety that protects both the individual and the integrity of the research.

Hazard Assessment: Understanding the "Why" Behind the "How"

This compound is not merely a reagent; it is a potent chemical that requires respect and informed handling. Its hazardous properties are the primary drivers of our PPE and operational recommendations. The compound is classified as harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[5][6]

Critically, this compound is a lachrymator , a class of substances that react with the moisture in the eyes to cause tearing, pain, and irritation.[7] Many brominated organic compounds share this property.[8] This lachrymatory nature means that even vapor exposure can be immediately incapacitating and dangerous. Furthermore, as an α-halo ester, it functions as an alkylating agent, a class of compounds known for their potential to interact with biological macromolecules, necessitating precautions to prevent direct contact and inhalation.[2][9][10]

Hazard ClassificationDescriptionPrimary Exposure RoutesAssociated Risk
Acute Toxicity (Oral) Harmful if swallowed.[5]IngestionSystemic toxicity, gastrointestinal irritation.[6]
Skin Corrosion/Irritation Causes skin irritation.[5][6][11]Dermal ContactLocalized redness, inflammation, and pain.
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6][11]Ocular Contact (Vapor or Splash)Severe pain, inflammation, potential for lasting damage.
Respiratory Irritation May cause respiratory tract irritation.[5][6]InhalationCoughing, shortness of breath, inflammation of airways.
Lachrymator Substance that causes tearing.[7]Ocular Contact (Vapor)Intense eye irritation, tearing, involuntary eyelid closure.[8][12]
Alkylating Agent Reacts with nucleophiles.[2][4]All routesPotential for long-term health effects; requires minimizing exposure.[9]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control dictated by the compound's hazard profile. The following is the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldThis compound's lachrymatory properties make standard safety glasses dangerously inadequate, as vapors can easily bypass the frame.[7][13] Chemical splash goggles that form a complete seal around the eyes are mandatory.[14] These must be worn in conjunction with a full-face shield when handling any quantity that could splash.[14][15]
Hands Chemical-Resistant Gloves (Nitrile or Butyl Rubber)Double-gloving with nitrile gloves provides robust protection against accidental contact.[8][16] Always inspect gloves for tears or degradation before use.[15] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[17]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat provides a necessary barrier to protect skin and clothing from splashes.[16][18] Ensure the coat is fully buttoned. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[16]
Respiratory NIOSH-Approved Respirator (As Needed)All handling of this compound must occur within a certified chemical fume hood to control vapor exposure.[7][13] If there is a risk of generating aerosols or dust (if handling the solid form), or in the event of a ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[15][19][20]

Operational Protocol: A Step-by-Step Guide to Safety

A self-validating safety system relies on consistent, repeatable procedures. The following workflow is designed to minimize exposure at every stage of handling.

Pre-Handling and Preparation
  • Verify Engineering Controls : Confirm that the chemical fume hood is operational and has a valid certification. Ensure the sash is at the appropriate working height.

  • Assemble all Materials : Before bringing the this compound into the hood, gather all necessary equipment: glassware, reagents, spill kit, and waste containers.

  • Prepare Emergency Equipment : Locate and verify the functionality of the nearest safety shower and eyewash station.[6]

  • Don PPE : Put on all required PPE (lab coat, double gloves, splash goggles) before opening the primary container. The face shield should be in place before any transfer or reaction begins.

Safe Handling Workflow

The following diagram outlines the critical decision points and actions for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_start Start: Plan Experiment verify_hood Verify Fume Hood (Certified & Flowing) prep_start->verify_hood gather_materials Gather All Equipment (Glassware, Spill Kit, Waste) verify_hood->gather_materials don_ppe Don Full PPE (Coat, Goggles, Double Gloves) gather_materials->don_ppe transport_chemical Transport Reagent to Hood don_ppe->transport_chemical weigh_dispense Weigh/Dispense (Use Face Shield) transport_chemical->weigh_dispense perform_reaction Perform Reaction (Maintain Sash Height) weigh_dispense->perform_reaction spill Spill or Exposure? weigh_dispense->spill monitor Monitor Reaction perform_reaction->monitor quench Quench Reaction (If Applicable) monitor->quench decontaminate Decontaminate Glassware & Surfaces (e.g., with alcohol) quench->decontaminate dispose_waste Dispose of Waste (Segregated Containers) decontaminate->dispose_waste doff_ppe Doff PPE & Wash Hands dispose_waste->doff_ppe dispose_waste->doff_ppe spill->perform_reaction No emergency Execute Emergency Response Plan spill->emergency Yes

Caption: Workflow for handling this compound.

Post-Handling: Decontamination and Disposal
  • Decontamination : Wipe down all surfaces within the fume hood that may have been exposed to this compound. A cloth dampened with alcohol can be effective for decontaminating surfaces.[5] All contaminated glassware should be thoroughly rinsed with an appropriate solvent within the fume hood before being removed for standard washing.

  • Waste Disposal : All waste, including contaminated gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[5][19] Collect these materials in a clearly labeled, sealed container. Never mix this compound waste with incompatible materials like strong bases or oxidizers.[5][6]

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves.

  • Hand Washing : Wash hands thoroughly with soap and water after all work is complete.[17][21]

Emergency Response Plan

Immediate and correct action during an emergency is critical. All personnel must be familiar with these procedures.

Emergency TypeImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.[5][17]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[5][17] If breathing is difficult, provide respiratory support and seek immediate medical attention.
Small Spill (in fume hood) Alert others in the area. Use an inert absorbent material (e.g., diatomite, universal binder) to contain the spill.[5] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[21] Decontaminate the area with alcohol.[5]
Large Spill (outside fume hood) Evacuate the immediate area and alert laboratory and safety personnel. Prevent entry and wait for the emergency response team.

Conclusion

The safe handling of this compound is predicated on a foundational understanding of its hazards and the diligent application of layered control measures. By integrating robust engineering controls (fume hoods), specific and appropriate PPE, and standardized operational protocols, researchers can confidently utilize this valuable reagent while ensuring the highest level of personal and laboratory safety. This guide serves as a procedural baseline; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl bromoacetate
Reactant of Route 2
Reactant of Route 2
Phenyl bromoacetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。